Chlorourea
Description
Structure
3D Structure
Properties
CAS No. |
3135-74-8 |
|---|---|
Molecular Formula |
CH3ClN2O |
Molecular Weight |
94.50 g/mol |
IUPAC Name |
chlorourea |
InChI |
InChI=1S/CH3ClN2O/c2-4-1(3)5/h(H3,3,4,5) |
InChI Key |
RMXVHZFHSKRNJN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)NCl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Chlorourea for Laboratory Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis of N-chlorourea, a key intermediate in various chemical processes. This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate understanding and replication in a research setting.
Introduction
N-chlorourea is the initial product formed during the chlorination of urea (B33335).[1] While its formation is extensively studied in the context of water treatment and disinfection byproducts, its isolation and use as a reagent in laboratory-scale organic synthesis are less commonly documented. This guide details a practical method for the synthesis and isolation of N-chlorourea, enabling further investigation of its chemical properties and potential applications.
The primary synthetic route discussed involves the reaction of urea with a chlorinating agent, tert-butyl hypochlorite, in a non-aqueous solvent. This method offers a viable pathway to obtaining crystalline monochlorourea.
Reaction Pathway: The Chlorination of Urea
The reaction between urea and a chlorine source proceeds through a multi-step N-chlorination process. The initial and often rate-limiting step is the formation of N-chlorourea.[1] Subsequent reactions can lead to the formation of di-, tri-, and tetrathis compound, which are less stable and can decompose into other nitrogenous compounds.
Caption: Pathway of Urea Chlorination.
Quantitative Data
This section summarizes the key physical and chemical properties of the reagents and the product involved in the synthesis of N-chlorourea.
Table 1: Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| Urea | CH₄N₂O | 60.06 | White solid | 133-135 |
| tert-Butyl Hypochlorite | C₄H₉ClO | 108.57 | Yellowish liquid | - |
| N-Chlorourea | CH₃ClN₂O | 94.50 (Computed) [2] | Crystalline solid (Expected) | Not Experimentally Determined |
Experimental Protocols
This section provides detailed laboratory procedures for the synthesis of the chlorinating agent, tert-butyl hypochlorite, and the subsequent synthesis of N-chlorourea.
Synthesis of tert-Butyl Hypochlorite
This protocol is adapted from a reliable Organic Syntheses procedure.
Workflow for tert-Butyl Hypochlorite Synthesis
References
An In-depth Technical Guide to Chlorourea Reaction Kinetics for Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of urea (B33335) with chlorine species, leading to the formation of chloroureas, is a critical area of study in various scientific disciplines, from environmental science and water treatment to medicinal chemistry and drug development. The kinetics of these reactions govern the formation of disinfection byproducts in swimming pools, the efficacy of certain disinfectants, and the stability and reactivity of urea-based pharmaceutical compounds. This technical guide provides a comprehensive overview of the core principles of chlorourea reaction kinetics, detailing reaction pathways, quantitative data, and experimental protocols to support researchers in this field.
Core Reaction Pathways
The reaction between urea and free chlorine is a multi-step process involving the sequential N-chlorination of the urea molecule.[1][2][3] The initial and rate-limiting step is the reaction of urea with molecular chlorine (Cl₂) to form N-chlorourea.[1][2][3] This is followed by further chlorination steps, which are highly dependent on the pH of the solution.
The overall reaction can be summarized as follows:
-
Step 1: Formation of N-chlorourea (Rate-Limiting)
-
NH₂CONH₂ + Cl₂ → NH₂CONHCl + H⁺ + Cl⁻
-
-
Subsequent Chlorination Steps
-
Further reactions with chlorine lead to the formation of N,N-dithis compound, N,N'-dithis compound, and eventually trithis compound and tetrathis compound.[4]
-
-
Hydrolysis and Decomposition
-
Highly chlorinated urea molecules are unstable and can undergo hydrolysis to produce intermediates such as nitrogen trichloride (B1173362) (NCl₃), which in turn hydrolyzes to monochloramine (NH₂Cl) and dichloramine (NHCl₂).[1][2][3] These species can then decompose to stable end products like nitrogen gas (N₂) and nitrate (B79036) (NO₃⁻).[1][2][3]
-
The pH of the reaction medium plays a crucial role in the reaction kinetics. The formation of monothis compound is favored under acidic conditions (e.g., pH = 3), while the subsequent conversion to di- and trichloroureas is more favorable under neutral or alkaline conditions (e.g., pH > 7).[4] This pH dependence is attributed to the deprotonation of the this compound intermediates.[4]
Below is a diagram illustrating the generalized reaction pathway for the chlorination of urea.
Caption: Generalized reaction pathway for the chlorination of urea.
Quantitative Kinetic Data
| Parameter | Value / Relationship | Conditions | Reference(s) |
| Rate-Limiting Step | Formation of N-chlorourea from urea and Cl₂ | Most swimming pool conditions | [1][2][3] |
| Monothis compound Formation | Favored under acidic pH | pH ≈ 3 | [4] |
| Di- & Tri-chlorourea Formation | Favored under neutral to alkaline pH | pH > 7 | [4] |
| pKa of Monothis compound | 9.7 ± 1.1 | Not specified | [4] |
| pKa of Dithis compound | 5.1 ± 1.4 | Not specified | [4] |
| Rate Constant for N-chlorourea formation | A rate constant was measured by Blatchley and Cheng (2010), but the specific value is not detailed in the available literature. | pH = 2.0 | [1] |
Note: The lack of specific, publicly available rate constants and activation energies highlights a key area for future research in this field.
Experimental Protocols
The study of this compound reaction kinetics requires precise control of experimental conditions and sensitive analytical techniques to monitor the concentrations of reactants, intermediates, and products over time.
General Experimental Workflow
A typical experimental workflow for studying this compound kinetics is outlined below.
Caption: General experimental workflow for this compound kinetics studies.
Key Experimental Methodologies
3.2.1 Reactant Preparation and Reaction Conditions
-
Reagents: High-purity urea, a source of free chlorine (e.g., sodium hypochlorite), and buffer salts should be used.
-
Concentrations: Reactant concentrations should be chosen to allow for measurable changes over a reasonable timescale. For pseudo-first-order conditions, one reactant is used in large excess.
-
pH Control: A buffer system (e.g., phosphate (B84403) or borate (B1201080) buffer) is essential to maintain a constant pH throughout the reaction, given the pH-dependent nature of the kinetics.
-
Temperature Control: Reactions should be conducted in a temperature-controlled water bath or reaction vessel to ensure accurate kinetic measurements.
3.2.2 Analytical Techniques for Monitoring Reaction Progress
The choice of analytical technique depends on the specific species being monitored and the required sensitivity and time resolution.
-
Spectrophotometry: This is a common method for monitoring the concentration of species that absorb UV-Vis light. N-chlorourea has been reported to have a characteristic absorbance at a wavelength of 245 nm at pH 2.0.[1] Free chlorine can also be monitored spectrophotometrically.
-
Chromatography: High-performance liquid chromatography (HPLC) can be used to separate and quantify urea, this compound intermediates, and non-volatile products. Gas chromatography (GC) may be employed for the analysis of volatile products.
-
Stopped-Flow Technique: For very fast reactions, such as the initial chlorination of urea, a stopped-flow apparatus can be used. This technique allows for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale, often coupled with spectrophotometric or fluorescence detection.
3.2.3 Data Analysis
The concentration versus time data obtained from the analytical measurements are used to determine the reaction order and rate constants. This is typically done by plotting the data in a linearized form according to the integrated rate laws or by using non-linear regression analysis to fit the data to the appropriate kinetic model.
Conclusion
The reaction between urea and chlorine is a complex process with significant implications in various fields. Understanding the kinetics of this compound formation and decomposition is essential for controlling these reactions and their outcomes. This guide has provided an overview of the key reaction pathways, a summary of the available quantitative data, and a description of the experimental protocols used to study these reactions. Further research is needed to provide more detailed quantitative kinetic parameters, which will enhance the predictive modeling and control of these important chemical processes.
References
N-Chlorourea: A Pivotal Intermediate in the Formation of Disinfection By-Products
For Immediate Release
[City, State] – December 15, 2025 – In the critical process of water disinfection, the formation of disinfection by-products (DBPs) remains a significant concern for public health. A key, yet often overlooked, intermediate in the complex web of reactions leading to nitrogenous DBPs (N-DBPs) is N-chlorourea. This technical guide provides an in-depth exploration of the formation, reactivity, and analytical considerations of N-chlorourea, offering valuable insights for researchers, scientists, and professionals in drug development and water quality management.
The chlorination of urea (B33335), a common contaminant in water sources from agricultural runoff and wastewater effluent, proceeds through a series of N-chlorination steps. The initial and rate-limiting step is the formation of N-chlorourea. Subsequent reactions can lead to the formation of more highly chlorinated ureas, which are unstable and decompose to form various DBPs, including inorganic chloramines and other regulated and emerging nitrogenous compounds.
Formation and Reaction Pathways of N-Chlorourea
The reaction between free chlorine and urea initiates with the formation of N-chlorourea. This initial step is understood to be the slowest in the overall reaction sequence, thereby controlling the rate of subsequent DBP formation.[1][2][3] The reaction appears to require molecular chlorine (Cl₂) to proceed effectively.[3]
Following its formation, N-chlorourea can undergo further chlorination to yield di-, tri-, and even tetrachlorourea. These polychlorinated ureas are hypothesized to be unstable, hydrolyzing to produce nitrogen trichloride (B1173362) (NCl₃) as a key intermediate.[3][4] NCl₃, in turn, hydrolyzes to form inorganic chloramines such as monochloramine (NH₂Cl) and dichloramine (NHCl₂).[3][4] Ultimately, these chloramines can decay to form stable end-products like nitrogen gas (N₂) and nitrate (B79036) (NO₃⁻).[3][4] The conversion of the nitrogen from urea to nitrate is dependent on the pH of the water.[3]
It is important to note that the reaction pathway for the chlorination of urea is complex and can be influenced by various water quality parameters, including pH, temperature, and the initial concentrations of urea and chlorine.
N-Chlorourea as a Precursor to Specific Disinfection By-Products
While the formation of inorganic chloramines from N-chlorourea is a primary pathway, its role as a direct or indirect precursor to other classes of N-DBPs is an area of active research.
-
Haloacetonitriles (HANs), Haloacetamides (HAAs), and Halonitromethanes (HNMs): The degradation of N-chlorourea and its subsequent chlorinated derivatives contributes to the pool of reactive nitrogen species that can participate in the formation of HANs, HAAs, and HNMs. However, direct formation pathways from N-chlorourea are not yet fully elucidated. The presence of bromide and iodide in the water can lead to the formation of the more toxic brominated and iodinated analogues of these DBPs.[1][5][6]
-
N-Nitrosodimethylamine (NDMA): While some nitrogenous precursors are known to contribute to the formation of the probable human carcinogen NDMA, the direct role of N-chlorourea in this process is not well-established. Phenylurea herbicides, which share a similar structural motif, have been identified as potential NDMA precursors.[2][7] Further research is needed to determine if N-chlorourea itself can act as a precursor or contribute to the formation of NDMA under typical disinfection conditions.
Quantitative Data on N-Chlorourea Reactions
Understanding the kinetics and yields of reactions involving N-chlorourea is crucial for predicting and controlling DBP formation. The following table summarizes available quantitative data from the literature.
| Parameter | Value | Conditions | Reference |
| Formation Rate Constant | |||
| Second-order rate constant for N-chlorourea formation | To be determined from Blatchley and Cheng (2010) | pH 2.0 | [4] |
| UV Photolysis | |||
| N-chlorourea degradation under UV254 irradiation | ~92% | Not specified | [8] |
| Primary nitrogen-containing products | Ammonia (NH₃) and Nitrate (NO₃⁻) | pH 3.0 - 7.5 | [8] |
Note: Further research is required to obtain specific values for the formation rate constant and the quantum yield of N-chlorourea photolysis.
Experimental Protocols
Accurate quantification of N-chlorourea is essential for studying its role in DBP formation.
Spectrophotometric Determination of N-Chlorourea:
A common method for the determination of N-chlorourea involves spectrophotometry. This method is based on the distinct ultraviolet (UV) absorbance of N-chlorourea.
-
Principle: N-chlorourea exhibits a characteristic absorbance maximum in the UV spectrum, which can be used for its quantification.
-
Wavelength: The absorbance is typically measured at or around 245 nm.[4]
-
Procedure Outline:
-
Sample Preparation: Water samples containing N-chlorourea are collected. It is crucial to handle samples in a way that minimizes further reaction or degradation of the analyte. This may involve quenching the chlorine residual with a suitable agent that does not interfere with the measurement.
-
Spectrophotometric Measurement: The UV absorbance of the sample is measured at the predetermined wavelength (e.g., 245 nm) using a UV-Vis spectrophotometer. A background correction using a sample blank (e.g., the original water matrix before chlorination) is necessary.
-
Quantification: The concentration of N-chlorourea is determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of N-chlorourea at the specific wavelength, b is the path length of the cuvette, and c is the concentration. The molar absorptivity of N-chlorourea needs to be determined experimentally by preparing standards of known concentration or obtained from the literature if available.
-
Note: This is a generalized protocol. Specific parameters such as quenching agents, calibration standards, and instrument settings should be optimized and validated for the specific water matrix being analyzed.
Signaling Pathways and Experimental Workflows
Visualizing the complex reactions and experimental procedures can aid in understanding the role of N-chlorourea.
Figure 1: Formation pathway of N-chlorourea and subsequent reaction products during chlorination.
Figure 2: General workflow for the spectrophotometric determination of N-chlorourea in water samples.
Conclusion
N-chlorourea is a critical intermediate in the formation of disinfection by-products during the chlorination of urea-containing waters. Its formation is the rate-limiting step in a cascade of reactions that produce inorganic chloramines and potentially other hazardous nitrogenous DBPs. A thorough understanding of the kinetics, reaction pathways, and analytical methods related to N-chlorourea is paramount for developing effective strategies to minimize DBP formation and ensure the safety of our drinking water. Further research is warranted to fill the existing knowledge gaps, particularly concerning the quantitative yields of specific DBPs from N-chlorourea and its reactivity with bromide and iodide.
References
- 1. Occurrence and control of N-nitrosodimethylamine in water engineering systems [eeer.org]
- 2. NDMA formation during chlorination and chloramination of aqueous diuron solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-nitrosodimethylamine formation by free-chlorine-enhanced nitrosation of dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation Pathways of Chlorourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of chlorourea. The information is curated for professionals in research, science, and drug development who require a deep understanding of the chemical behavior of this compound. This guide summarizes quantitative data, details experimental protocols, and visualizes complex pathways to facilitate a thorough understanding of this compound's reactivity and decomposition.
Introduction to this compound
This compound (NH₂CONHCl) is a chlorinated derivative of urea (B33335). It is primarily encountered as an intermediate in the chlorination of urea, a process relevant in water treatment and disinfection. The presence and stability of this compound are of significant interest due to its potential role in the formation of disinfection byproducts (DBPs) and its implications in the stability of urea-based active pharmaceutical ingredients (APIs) that may be exposed to chlorine-containing reagents or environments. Understanding its stability and degradation is crucial for controlling disinfection processes, ensuring water quality, and maintaining the integrity of pharmaceutical formulations.
Stability of this compound
The stability of this compound is influenced by several environmental factors, including pH, temperature, and exposure to ultraviolet (UV) radiation.
Influence of pH on Hydrolytic Stability
The hydrolytic stability of this compound is significantly dependent on the pH of the aqueous solution. The formation of monothis compound from urea is favored under acidic conditions. Conversely, the subsequent conversion to di- and trithis compound is more favorable under neutral or alkaline conditions. A "pH swing" approach, where the pH is initially acidic and then raised, has been shown to enhance the overall degradation of urea through the formation and subsequent reaction of this compound intermediates. The deprotonation of monothis compound (pKa = 9.7 ± 1.1) and dithis compound (pKa = 5.1 ± 1.4) is a key factor in the accelerated reaction rates observed at higher pH.
Table 1: Summary of Factors Influencing this compound Stability
| Factor | Effect on Stability | Key Observations |
| pH | Highly dependent | Monothis compound formation is favored in acidic conditions, while its conversion to polychlorinated ureas is favored in neutral to alkaline conditions. A pH swing can accelerate overall urea degradation. |
| Temperature | Decreases stability | As with most chemical reactions, an increase in temperature is expected to increase the rate of this compound degradation. |
| UV Radiation | Decreases stability | UV254 irradiation leads to significant degradation of N-chlorourea.[1][2] |
Photostability
N-chlorourea is susceptible to degradation upon exposure to ultraviolet radiation. Experiments have demonstrated that approximately 92% of N-chlorourea can be degraded under UV254 irradiation.[1][2] The primary nitrogen-containing products of this photodegradation are ammonia (B1221849) and nitrate (B79036).[1][2] Interestingly, the rate of photodegradation is not significantly influenced by the solution pH within the range of 3.0 to 7.5; however, the distribution of the degradation products is affected by pH.[1][2]
Degradation Pathways of this compound
This compound can degrade through several pathways, including further chlorination, hydrolysis, and photodegradation.
Chlorination and Hydrolysis Pathway
In the presence of excess chlorine, N-chlorourea can undergo further N-chlorination to form di-, tri-, and eventually tetrathis compound.[3][4][5] The fully N-chlorinated urea is hypothesized to be unstable and subsequently hydrolyzes.[3][4] This hydrolysis, coupled with additional chlorination steps, can lead to the formation of nitrogen trichloride (B1173362) (NCl₃) as an intermediate.[3][4] NCl₃ is then known to hydrolyze to monochloramine (NH₂Cl) and dichloramine (NHCl₂), which can further decay to stable end products such as nitrogen gas (N₂) and nitrate (NO₃⁻).[3][4] The conversion of the nitrogen from urea to nitrate is a pH-dependent process.[3][4]
Photodegradation Pathway
Upon exposure to UV light, N-chlorourea undergoes photolysis. The proposed pathway involves the cleavage of the N-Cl bond, leading to the formation of reactive intermediates that subsequently react to form ammonia and nitrate.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the stability and degradation of this compound.
Synthesis of N-Chlorourea (for experimental standards)
A stock solution of N-chlorourea can be prepared by reacting urea with sodium hypochlorite (B82951) in a controlled manner.
Materials:
-
Urea
-
Sodium hypochlorite (NaOCl) solution (reagent grade)
-
Phosphate (B84403) buffer (pH ~7)
-
Deionized water
Procedure:
-
Prepare a stock solution of urea in deionized water.
-
Cool the urea solution in an ice bath.
-
Slowly add a stoichiometric amount of NaOCl solution to the cooled urea solution while stirring. The reaction should be maintained at a low temperature to minimize degradation.
-
The concentration of the resulting N-chlorourea solution can be determined spectrophotometrically by measuring its absorbance at its λmax (approximately 245 nm).
Hydrolytic Stability Study
Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.
Materials:
-
N-chlorourea stock solution
-
Buffer solutions of various pH (e.g., pH 4, 7, 9)
-
Constant temperature water bath or incubator
-
HPLC-UV system
Procedure:
-
Prepare a series of reaction mixtures by diluting the N-chlorourea stock solution in the different pH buffers.
-
Incubate the reaction mixtures at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
At predetermined time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate) if necessary, or by immediate dilution and analysis.
-
Analyze the concentration of the remaining this compound using a validated HPLC-UV method.
-
Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant (k) for each condition.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Photostability Study
Objective: To determine the rate of photodegradation of this compound.
Materials:
-
N-chlorourea solution
-
Photoreactor equipped with a UV lamp (e.g., 254 nm)
-
Quartz reaction vessels
-
HPLC-UV system
Procedure:
-
Place the N-chlorourea solution in the quartz reaction vessels.
-
Expose the samples to UV radiation in the photoreactor. Maintain a constant temperature using a cooling system.
-
At specific time points, take samples from the reaction vessels.
-
Analyze the concentration of this compound and the formation of degradation products (e.g., ammonia, nitrate) using appropriate analytical methods (HPLC-UV for this compound, ion chromatography for nitrate and ammonia).
-
Calculate the photodegradation rate constant and half-life as described in the hydrolytic stability study.
Analytical Method: HPLC-UV for this compound Quantification
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions (suggested starting point, requires validation):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH ~3-4) and methanol (B129727) or acetonitrile. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 245 nm (the λmax of N-chlorourea).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
This compound in the Context of Drug Development
For drug development professionals, the stability of any API containing a urea or a similar functional group that could be chlorinated is a critical concern. Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Study Design for a this compound Derivative:
A forced degradation study for a hypothetical drug substance containing a this compound moiety should include exposure to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C) and in solution.
-
Photodegradation: Exposure to UV and visible light according to ICH Q1B guidelines.
The degradation products should be identified and characterized using techniques such as LC-MS, and the analytical method must be able to separate the parent drug from all significant degradation products.
Conclusion
The stability of this compound is a multifaceted issue with significant implications for water treatment and pharmaceutical sciences. It is readily degraded by UV light and its stability in aqueous solutions is highly dependent on pH. The primary degradation pathways involve further chlorination followed by hydrolysis or direct photodegradation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stability of this compound and its derivatives under various conditions. For professionals in drug development, a thorough understanding of these degradation pathways is essential for designing stable formulations and robust analytical methods. Further research is warranted to obtain more precise kinetic data for the hydrolysis of this compound under a broader range of conditions.
References
- 1. Nucleophilic substitution reactions of N-chloramines: evidence for a change in mechanism with increasing nucleophile reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. materialsciencejournal.org [materialsciencejournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Theoretical Modeling of Chlorourea: A Technical Guide to Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of the chlorourea structure. Given the limited availability of direct experimental data for this compound, this document focuses on established computational methodologies, drawing comparisons with closely related N-chloro amides. The principles and protocols outlined herein serve as a robust framework for the in-silico investigation of this compound and similar molecules, crucial for applications in medicinal chemistry and materials science.
Introduction to the Structure of this compound
This compound (NH₂CONHCl) is the simplest N-chloro derivative of urea (B33335). Its reactivity and stability are of significant interest, particularly as an intermediate in chlorination processes.[1] The introduction of an electronegative chlorine atom onto one of the amide nitrogens drastically alters the electronic and structural properties compared to urea. Theoretical modeling is, therefore, an essential tool to elucidate its geometry, conformational preferences, and vibrational characteristics.
Key structural features influenced by N-chlorination include:
-
Pyramidalization of the Chlorinated Nitrogen: Unlike the planar or near-planar nitrogen atoms in urea, the nitrogen bonded to chlorine is expected to adopt a more pyramidal geometry. This is a known characteristic of anomeric amides where two electronegative atoms are attached to the nitrogen.[2][3]
-
Elongation of the N-C(O) Bond: The withdrawal of electron density by the chlorine atom reduces the nN–π*C=O resonance interaction, leading to a longer and weaker bond between the chlorinated nitrogen and the carbonyl carbon.[3][4]
-
Rotational Isomers: Rotation around the C-N and N-Cl bonds gives rise to different conformers with distinct energy profiles.
Theoretical Modeling Methodologies
The in-silico investigation of this compound's structure involves a multi-step computational workflow. Density Functional Theory (DFT) is a widely used and reliable method for such studies, offering a good balance between accuracy and computational cost.
Computational Workflow
A typical workflow for the theoretical modeling of a small molecule like this compound is depicted below. This process begins with an initial structure, proceeds through geometry optimization to find the lowest energy conformation, and is validated by frequency calculations.
Caption: A generalized workflow for computational chemistry studies.
Detailed Computational Protocol
The following protocol outlines the steps for a thorough theoretical investigation of this compound's structure using Density Functional Theory (DFT).
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy isomers. This is crucial for molecules with rotatable bonds.
-
Geometry Optimization: Each identified conformer is subjected to full geometry optimization. A commonly used and effective level of theory is B3LYP with the 6-31G(d) basis set.[2][5] For higher accuracy, especially with halogenated compounds, larger basis sets like 6-311++G(d,p) can be employed.[6][7]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield predicted infrared (IR) and Raman spectra.
-
Analysis of Results: Key structural parameters (bond lengths, bond angles, dihedral angles) are extracted from the optimized geometry. The calculated vibrational frequencies are compared with available experimental data for analogous molecules. Natural Bond Orbital (NBO) analysis can also be performed to investigate electronic interactions like the anomeric effect.[5]
Predicted Structural Parameters of this compound
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) | Analog: N-chloro-N-methoxy-4-nitrobenzamide (X-ray)[8] |
| C=O | ~1.21 | 1.203 Å |
| C-N(H₂) | ~1.36 | - |
| C-N(HCl) | ~1.41 | 1.410 Å |
| N-Cl | ~1.75 | 1.731 Å |
| N-H | ~1.01 | - |
Table 2: Predicted Bond Angles and Dihedral Angles for this compound
| Angle/Dihedral | Predicted Value (°) | Analog: N-chloro-N-methoxy-4-nitrobenzamide (X-ray)[8] |
| O=C-N(H₂) | ~124 | - |
| O=C-N(HCl) | ~118 | 120.9° |
| N(H₂)-C-N(HCl) | ~118 | - |
| C-N-Cl | ~110 | 111.9° |
| H-N-C-O (trans) | ~180 | - |
| Cl-N-C=O (dihedral) | ~15 | 13.0° |
Conformational Analysis
This compound is expected to have at least two primary points of rotational freedom: the C-N(HCl) bond and the N-Cl bond. The planarity of the amide group is disrupted by the bulky and electronegative chlorine atom. The diagram below illustrates the key rotational degrees of freedom leading to different conformers.
Caption: Conformational analysis of this compound showing key rotational bonds.
Experimental Protocols for Structural Characterization
While this guide focuses on theoretical modeling, computational results must be benchmarked against experimental data. The following are standard protocols for the synthesis and characterization of a molecule like this compound.
Synthesis Protocol
A common method for the synthesis of N-chloroamides involves the reaction of the parent amide with a chlorinating agent.[3][4]
-
Dissolution: Dissolve urea in an appropriate solvent (e.g., water or an organic solvent like dichloromethane).
-
Cooling: Cool the solution in an ice bath to control the reaction temperature.
-
Chlorination: Add a chlorinating agent, such as sodium hypochlorite (B82951) (NaOCl) solution or tert-butyl hypochlorite, dropwise to the cooled urea solution with stirring.
-
Reaction: Allow the reaction to proceed for a specified time at a low temperature. The progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the product is isolated. This may involve extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The crude product can be purified by recrystallization or chromatography to obtain pure this compound.
Spectroscopic and Crystallographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. In a solvent like CDCl₃, the NH₂ protons, the NH proton, and the carbonyl carbon would show characteristic chemical shifts.[9]
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Key expected frequencies include the C=O stretch (typically around 1680-1720 cm⁻¹), N-H stretches, and the N-Cl stretch.[10]
-
X-ray Crystallography: This is the definitive method for determining the solid-state structure of a molecule.[11][12][13]
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a solvent from a saturated solution.[11]
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and information about intermolecular interactions.
-
The diagram below illustrates the relationship between theoretical predictions and experimental validation.
Caption: The interplay between theoretical modeling and experimental validation.
Conclusion
The theoretical modeling of this compound provides invaluable insights into its molecular structure, conformational landscape, and electronic properties. By employing robust computational methods like Density Functional Theory and leveraging data from analogous N-chloro amides, a detailed structural profile can be constructed. This in-silico approach, when guided and validated by the experimental protocols outlined in this guide, offers a powerful strategy for understanding the fundamental chemistry of this compound, thereby facilitating its potential applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchportal.tuni.fi [researchportal.tuni.fi]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry [eurjchem.com]
- 10. N-Chloroacetamide | 598-49-2 | Benchchem [benchchem.com]
- 11. 3-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chlorourea (CAS 3135-74-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorourea (CAS 3135-74-8), also known as N-chlorourea or monothis compound, is a reactive chemical intermediate with the molecular formula CH₃ClN₂O.[1] While not a therapeutic agent itself, its significance lies in its role as a key intermediate in various chemical processes, most notably in the chlorination of urea (B33335) in water treatment and as a potential reagent in organic synthesis. This guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, with a focus on the technical details relevant to scientific and research applications.
Chemical and Physical Properties
This compound is a derivative of urea where one of the amide hydrogens is substituted by a chlorine atom. Due to its reactive nature, detailed experimental data on the pure substance is limited in publicly available literature. The following tables summarize the available computed and basic physical properties.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 3135-74-8 | [1] |
| Molecular Formula | CH₃ClN₂O | [1] |
| Molecular Weight | 94.50 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Chlorourea, Monothis compound | [1] |
| Canonical SMILES | C(=O)(N)NCl | [1] |
| InChI | InChI=1S/CH3ClN2O/c2-4-1(3)5/h(H3,3,4,5) | [1] |
| InChIKey | RMXVHZFHSKRNJN-UHFFFAOYSA-N | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | -0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 93.9933904 Da | [1] |
| Monoisotopic Mass | 93.9933904 Da | [1] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| Heavy Atom Count | 5 | [1] |
| Complexity | 44.9 | [1] |
Synthesis and Reactivity
General Synthesis Method: Chlorination of Urea
The primary route to this compound is the direct N-chlorination of urea. This reaction is the initial and often rate-limiting step in the overall chlorination of urea, a process extensively studied in the context of water disinfection, particularly in swimming pools.
Reaction Scheme:
Caption: General synthesis of N-Chlorourea via chlorination of Urea.
Reactivity and Further Chlorination
N-chlorourea is a reactive intermediate that can undergo further chlorination to yield di-, tri-, and ultimately tetrathis compound. The fully N-chlorinated urea is unstable and can decompose. This multi-step chlorination process is a key aspect of its chemistry in aqueous chlorinated environments.
Caption: Stepwise chlorination of urea, with N-chlorourea as the initial product.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and characterization of pure, isolated this compound (CAS 3135-74-8) could not be located in the publicly accessible scientific literature during the course of this review. The majority of the available literature discusses its formation and reactivity in situ, particularly in aqueous solutions.
For researchers requiring this compound, it is recommended to consult specialized chemical synthesis literature or consider custom synthesis from a reputable chemical supplier. Any synthetic attempt should be conducted with extreme caution due to the potential reactivity and instability of N-chloro compounds.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The ¹H NMR spectrum would be expected to show signals for the NH₂ and NH protons, with chemical shifts influenced by the adjacent carbonyl and chloroamine groups. ¹⁵N NMR could also provide valuable information but may be complicated by the quadrupolar nature of the ¹⁴N nucleus.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations, as well as a strong C=O (carbonyl) stretching band. The presence of the N-Cl bond would also influence the spectrum.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. The presence of chlorine would be indicated by the characteristic isotopic pattern (³⁵Cl and ³⁷Cl).
Applications in Research
The primary application of this compound in a research context is as a chemical intermediate and a subject of study in reaction kinetics and mechanisms.
-
Water Treatment Chemistry: It is a key species in understanding the breakdown of urea in chlorinated water systems, which is relevant for swimming pool maintenance and wastewater treatment.
-
Organic Synthesis: As a reactive N-chloro compound, it has potential as a reagent in organic synthesis, for example, in amination or chlorination reactions. However, its application in this area is not as widespread as other N-halo reagents.
-
Photochemistry: The photolysis of N-chlorourea has been investigated as a potential advanced oxidation process for the removal of urea from water.[2]
Safety and Handling
Specific safety data for pure this compound is limited. However, as an N-chloro compound, it should be handled with care. N-chloro compounds can be unstable and may decompose, sometimes vigorously, upon heating or exposure to light. They are also potent oxidizing agents.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid heating the compound unless its thermal stability is known.
-
Store in a cool, dark, and dry place, away from incompatible materials such as reducing agents.
Conclusion
This compound (CAS 3135-74-8) is a chemically significant molecule, primarily recognized for its role as the initial intermediate in the chlorination of urea. While its physical and chemical properties have been estimated through computational methods, detailed experimental data, particularly regarding its synthesis, purification, and spectral characterization, remain scarce in the public domain. For researchers in environmental science, water treatment, and synthetic chemistry, a deeper understanding of this reactive compound is crucial. Further research into the isolation and characterization of pure this compound would be highly valuable to the scientific community.
References
The Discovery and History of Chlorourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorourea (N-chlorourea), a derivative of urea (B33335), holds a significant, albeit understated, position in the history of organic chemistry. Its study is intrinsically linked to the broader exploration of N-chloro compounds, a class of molecules that garnered considerable interest in the early 20th century for their reactivity and potential applications. This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemical properties of this compound. It details plausible historical synthesis methods, presents modern physicochemical data, and illustrates the key chemical pathways associated with its formation. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Genesis of Urea and the Rise of N-Chloro Compounds
The journey to understanding this compound begins with its parent molecule, urea. The synthesis of urea from inorganic precursors by Friedrich Wöhler in 1828 is a cornerstone of modern organic chemistry, effectively dismantling the theory of vitalism[1][2][3][4]. This landmark achievement opened the door to the laboratory synthesis of a vast array of organic molecules, including their halogenated derivatives.
While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, the extensive work of the English chemist Frederick Daniel Chattaway in the early 20th century on nitrogen-halogen compounds provides the most direct historical context for its discovery. Chattaway published numerous papers in the Journal of the Chemical Society detailing the synthesis and properties of various N-chloro derivatives of amides, sulphonamides, and other nitrogenous compounds[2]. It is highly probable that the synthesis of a fundamental molecule like this compound was achieved during his systematic investigations into this class of compounds.
Physicochemical and Computed Properties of this compound
A summary of the key physicochemical and computed properties of monothis compound is presented in Table 1. This data is compiled from modern chemical databases and provides a quantitative profile of the molecule.
| Property | Value | Reference |
| IUPAC Name | This compound | [PubChem CID: 11829366][1] |
| CAS Number | 3135-74-8 | [PubChem CID: 11829366][1] |
| Molecular Formula | CH₃ClN₂O | [PubChem CID: 11829366][1] |
| Molecular Weight | 94.50 g/mol | [PubChem CID: 11829366][1] |
| Exact Mass | 93.9933904 Da | [PubChem CID: 11829366][1] |
| Hydrogen Bond Donor Count | 2 | [PubChem CID: 11829366][1] |
| Hydrogen Bond Acceptor Count | 1 | [PubChem CID: 11829366][1] |
| Topological Polar Surface Area | 55.1 Ų | [PubChem CID: 11829366][1] |
| XLogP3-AA | -0.6 | [PubChem CID: 11829366][1] |
Synthesis of this compound: From Historical Methods to Modern Protocols
While the original experimental protocol for the synthesis of this compound by its first discoverer is not available in the searched archives, a plausible historical method can be inferred from the general techniques for N-chlorination of amides developed in the early 20th century, largely attributed to the work of F.D. Chattaway. Modern methods often employ the reaction of urea with a hypochlorite (B82951) source.
Plausible Historical Experimental Protocol (Chattaway's Era)
The synthesis of N-chloro compounds during Chattaway's time typically involved the reaction of an amide with a source of "active" chlorine, often generated in situ or from a hypochlorite solution. The following is a generalized, hypothetical protocol based on the chemistry of that period.
Objective: To synthesize N-chlorourea from urea and a hypochlorite solution.
Materials:
-
Urea
-
Sodium hypochlorite solution (freshly prepared)
-
Dilute acetic acid or hydrochloric acid
-
Ice
-
Distilled water
-
Filtration apparatus (e.g., Büchner funnel)
-
Glassware (beaker, flask)
Methodology:
-
A solution of urea is prepared by dissolving a known quantity in cold distilled water.
-
The urea solution is cooled in an ice bath to maintain a low temperature, typically between 0-5 °C.
-
A freshly prepared solution of sodium hypochlorite is slowly added to the cold, stirred urea solution.
-
The reaction mixture is kept slightly acidic by the careful addition of a dilute acid, such as acetic acid. This is crucial as the formation of N-chloro compounds is often favored under mildly acidic conditions.
-
The reaction is allowed to proceed for a specific duration with continuous stirring and temperature control.
-
The resulting solid N-chlorourea, if precipitated, is collected by vacuum filtration.
-
The collected solid is washed with a small amount of cold water to remove any unreacted starting materials and salts.
-
The product is then dried under vacuum over a suitable desiccant.
Modern Experimental Protocol: In-Situ Generation for Biocidal Applications
Modern applications often utilize the in-situ generation of this compound, for example, in industrial water treatment. This approach avoids the need to handle and store the potentially unstable N-chloro compound.
Objective: To generate this compound in an aqueous system for biocidal purposes.
Materials:
-
Urea solution (e.g., 5 wt%)
-
Sodium hypochlorite solution (bleach)
-
Water
-
pH control system (e.g., dilute sulfuric acid)
-
Reaction vessel with stirring
Methodology:
-
An aqueous solution of urea is introduced into a reaction vessel.
-
The pH of the urea solution is adjusted to a range of 6-8[5].
-
A solution of sodium hypochlorite is added to the stirred urea solution at a controlled rate[6]. The molar ratio of urea to hypochlorite can be varied, often ranging from 1.5:1 to 1:5[6].
-
The reaction temperature is maintained between 20-60 °C[5].
-
The resulting solution containing this compound is then used directly in the industrial water system to control microbial growth[6].
Chemical Pathways and Logical Relationships
The formation of this compound from urea and a chlorine source is a fundamental reaction in water treatment and organic synthesis. The following diagrams illustrate the key reaction pathway and a logical workflow for its synthesis.
Caption: Reaction pathway for the formation of N-chlorourea from urea and hypochlorous acid.
Caption: Logical workflow for the laboratory synthesis and isolation of this compound.
Applications and Significance
Historically, the interest in this compound and other N-chloro compounds stemmed from their utility as reagents in organic synthesis. In modern times, the primary application of this compound is in the field of water treatment. It serves as an important intermediate in the chlorination of water containing urea, a common contaminant[7]. The formation of this compound is the rate-limiting step in the multi-step chlorination process that ultimately leads to the decomposition of urea. Furthermore, its biocidal properties are leveraged in industrial water systems to control microbial growth[6].
Conclusion
While the specific historical details of the initial discovery and isolation of this compound are not prominently featured in the currently accessible scientific literature, the work of Frederick D. Chattaway on nitrogen-halogen compounds in the early 20th century provides the most direct historical context. The synthesis of this compound can be reliably achieved through the reaction of urea with a hypochlorite source, a process that has been refined from early laboratory methods to controlled in-situ generation for industrial applications. The physicochemical properties of this compound are well-characterized, and its role as a key intermediate in the chlorination of urea-containing water is of significant environmental and industrial importance. Further research into the historical archives of chemical societies may yet uncover the definitive account of the first synthesis of this simple yet significant N-chloro compound.
References
- 1. Monothis compound | CH3ClN2O | CID 11829366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XIX.—Nitrogen halogen derivatives of the sulphonamides - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. circabc.europa.eu [circabc.europa.eu]
- 5. US4508697A - Hypochlorite destruction using urea - Google Patents [patents.google.com]
- 6. US8420012B2 - Use of monothis compound to treat industrial waters - Google Patents [patents.google.com]
- 7. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of N-Chlorourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorourea (Cl-NH-CO-NH₂) is a chlorinated derivative of urea (B33335) that serves as a key intermediate in various chemical reactions, most notably in the chlorination of urea in water treatment processes. Its reactive nature makes it a subject of interest in studies related to disinfection byproducts, organic synthesis, and as a potential reagent. This technical guide provides a comprehensive overview of the core physicochemical properties of N-chlorourea, including its synthesis, stability, reactivity, and spectroscopic characteristics. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The following tables summarize the known quantitative data for N-chlorourea and its related compound, N,N'-dichlorourea. Due to the reactive and often transient nature of N-chlorourea, some physical properties like a precise melting or boiling point of the isolated compound are not well-documented in publicly available literature.
Table 1: General Physicochemical Properties of N-Chlorourea
| Property | Value | Source |
| Molecular Formula | CH₃ClN₂O | [1][2][3] |
| Molecular Weight | 94.50 g/mol | [1] |
| Appearance | Can be isolated as a solid or oil. | [4] |
| pKa | 9.7 ± 1.1 |
Table 2: Physicochemical Properties of N,N'-Dithis compound
| Property | Value | Source |
| pKa | 5.1 ± 1.4 |
Synthesis and Experimental Protocols
Synthesis of N-Chlorourea
The synthesis of N-chlorourea is primarily achieved through the controlled chlorination of urea. It is the initial and rate-limiting step in the multi-step chlorination of urea.[5][6]
Experimental Protocol: Synthesis and Isolation of N-Chlorourea
This protocol is based on methods described for the synthesis of monothis compound in a non-aqueous medium to facilitate its isolation.[4]
-
Materials:
-
Urea
-
tert-Butyl hypochlorite (B82951) (t-BuOCl)
-
Methanol (B129727) (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve a known quantity of urea in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of tert-butyl hypochlorite to the cooled urea solution with constant stirring. The reaction should be carried out in a fume hood due to the volatility and reactivity of t-BuOCl.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at a low temperature.
-
Remove the solvent (methanol) and any volatile byproducts under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept low to prevent decomposition of the product.
-
The resulting product, N-chlorourea, can be obtained as a solid or an oil.[4]
-
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
tert-Butyl hypochlorite is a strong oxidizing agent and should be handled with care.
-
Spectrophotometric Determination of N-Chlorourea Concentration
The concentration of N-chlorourea in aqueous solutions can be determined spectrophotometrically.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of standard solutions of N-chlorourea of known concentrations in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Measure the absorbance of the standard solutions at a wavelength of 245 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample at 245 nm.
-
Determine the concentration of N-chlorourea in the sample using the calibration curve.
-
Reactivity and Stability
N-chlorourea is a reactive molecule that can undergo further chlorination, hydrolysis, and decomposition.
-
Further Chlorination: N-chlorourea can react further with chlorine to form di-, tri-, and eventually tetrathis compound.[5][6]
-
Hydrolysis and Decomposition: In aqueous solutions, N-chlorourea can hydrolyze. The decomposition of N-chlorourea can be accelerated by factors such as UV irradiation.[7][8] Under UV254 irradiation, approximately 92% of N-chlorourea degrades, with ammonia (B1221849) and nitrate (B79036) being the primary nitrogen-containing products.[7][8] The stability of N-chlorourea in aqueous solutions is also pH-dependent.
Signaling Pathways and Logical Relationships
The chlorination of urea to form nitrogen trichloride (B1173362) involves a multi-step pathway where N-chlorourea is the initial product. The subsequent reactions are complex and pH-dependent.
References
- 1. Monothis compound | CH3ClN2O | CID 11829366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | Molport-001-781-676 | Novel [molport.com]
- 4. US8420012B2 - Use of monothis compound to treat industrial waters - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of Chlorourea from Urea and Chlorine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols related to the formation of chlorourea from the reaction of urea (B33335) and chlorine. The information is intended to support research and development activities where this reaction is of interest, such as in the fields of water treatment, disinfection byproduct analysis, and synthetic chemistry.
Executive Summary
The reaction between urea and chlorine is a complex process involving multiple N-chlorination steps, ultimately leading to the formation of a series of chlorinated urea derivatives and their subsequent decomposition products. The initial formation of N-chlorourea is the rate-limiting step in this cascade. The reaction is significantly influenced by pH, with acidic conditions favoring the initial chlorination and neutral to alkaline conditions promoting subsequent chlorination steps. This guide details the reaction mechanism, summarizes key quantitative data, provides outlines of relevant experimental protocols, and presents visual diagrams of the reaction pathways and experimental workflows.
Reaction Mechanism and Signaling Pathways
The chlorination of urea proceeds through a series of sequential N-chlorination reactions. The currently accepted mechanism suggests that molecular chlorine (Cl₂), rather than hypochlorous acid (HOCl), is the primary chlorinating agent for the initial reaction with urea.[1][2]
The overall reaction can be summarized in the following stages:
-
Formation of N-Chlorourea: This is the initial and rate-determining step of the entire reaction sequence.[1][2]
-
Sequential N-Chlorination: The initially formed N-chlorourea undergoes further chlorination to yield dithis compound, trithis compound, and ultimately N,N,N',N'-tetrathis compound.[3][4]
-
Hydrolysis and Decomposition: The fully chlorinated tetrathis compound is unstable and undergoes hydrolysis. This leads to the formation of nitrogen trichloride (B1173362) (NCl₃) as a key intermediate.[1][2]
-
Formation of Final Products: Nitrogen trichloride further hydrolyzes to monochloramine (NH₂Cl) and dichloramine (NHCl₂), which then decay into stable end products, including nitrogen gas (N₂) and nitrate (B79036) ions (NO₃⁻).[1][4]
The pH of the reaction medium plays a critical role in the progression of these steps. The formation of monothis compound is favored under acidic conditions (e.g., pH 3), while the subsequent chlorination steps to di- and trithis compound are more favorable under neutral or alkaline conditions (e.g., pH > 7).[3][5] This pH dependence has led to the development of "pH swing" protocols to enhance the overall degradation of urea.[3][5]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced oxidation of urea by pH swing during chlorination: pH-dependent reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations of Chlorourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on chlorourea (N-chlorourea). While specific experimental and computational studies on this compound are limited in publicly accessible literature, this document outlines a robust methodology based on established computational chemistry practices for analogous urea (B33335) derivatives. This guide is intended to serve as a foundational resource for researchers investigating the structural, electronic, and spectroscopic properties of this compound, a molecule of interest in disinfection chemistry and as a potential reactive intermediate in drug metabolism. The protocols detailed herein primarily leverage Density Functional Theory (DFT), a versatile and accurate method for studying organic molecules.
Introduction to this compound
This compound (CH₃ClN₂O) is a derivative of urea where one of the amide hydrogens is substituted by a chlorine atom. It is known as an intermediate in the chlorination of urea, a process relevant in water treatment and swimming pool chemistry.[1][2] The presence of the electrophilic chlorine atom attached to a nitrogen atom makes this compound a reactive species, and understanding its molecular properties is crucial for predicting its stability, reactivity, and potential biological interactions. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties with high accuracy.[3]
Theoretical Framework and Computational Methodology
A typical workflow for the quantum chemical analysis of this compound involves several key steps, from building the initial structure to analyzing its computed properties.
The initial step involves constructing the 3D structure of this compound. Due to potential rotation around the C-N bonds, different conformers may exist. It is essential to identify the global minimum energy conformer by performing geometry optimizations on all plausible initial structures.
The choice of the computational method and basis set is critical for obtaining accurate results. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.[4][5]
-
Functional: The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules.[6] For potentially more accurate results, especially concerning reaction barriers and non-covalent interactions, functionals like ωB97X-D or M06-2X, which include dispersion corrections, are recommended.[7]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice for geometry optimization and frequency calculations, as it includes polarization and diffuse functions to accurately describe the electron distribution.[5][8]
Each initial conformer of this compound should be subjected to a geometry optimization to find the stationary point on the potential energy surface. Following optimization, a vibrational frequency calculation must be performed at the same level of theory to characterize the nature of the stationary point.[3] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[5]
Predicted Molecular Properties of this compound
The following table summarizes the expected bond lengths and angles for the most stable conformer of this compound, based on typical values for similar compounds.
| Parameter | Bond/Angle | Expected Value |
| Bond Lengths (Å) | C=O | 1.21 - 1.23 |
| C-N | 1.35 - 1.38 | |
| C-NH₂ | 1.34 - 1.36 | |
| N-Cl | 1.70 - 1.75 | |
| N-H | 1.01 - 1.02 | |
| Bond Angles (°) | O=C-N | 120 - 123 |
| N-C-N | 114 - 117 | |
| H-N-C | 118 - 121 | |
| Cl-N-C | 115 - 118 | |
| Dihedral Angles (°) | O=C-N-H | ~180 (trans) or ~0 (cis) |
| O=C-N-Cl | Planar or near-planar |
Table 1: Predicted Geometric Parameters for this compound.
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The table below lists the expected vibrational modes and their approximate frequencies for this compound.
| Vibrational Mode | Assignment | Expected Frequency (cm⁻¹) |
| N-H Stretching | Asymmetric & Symmetric | 3400 - 3600 |
| C=O Stretching | Carbonyl stretch | 1680 - 1750 |
| N-H Bending | Scissoring | 1580 - 1650 |
| C-N Stretching | Amide bonds | 1400 - 1480 |
| N-Cl Stretching | 700 - 800 | |
| O=C-N Bending | 550 - 650 |
Table 2: Predicted Vibrational Frequencies for this compound.
Experimental Protocols
N-chlorourea can be synthesized by the reaction of urea with a chlorinating agent such as sodium hypochlorite (B82951) or chlorine gas under controlled pH conditions.[2][10]
-
Preparation of Urea Solution: Dissolve a known molar quantity of urea in distilled water.
-
Chlorination: Slowly add a stoichiometric amount of a buffered sodium hypochlorite solution to the urea solution while maintaining the temperature at 0-5 °C. The pH should be maintained in the acidic range (e.g., pH 3-5) to favor the formation of monothis compound.[10][11]
-
Monitoring the Reaction: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[12]
-
Isolation and Purification: The product can be isolated by extraction with a suitable organic solvent. The solvent is then removed under reduced pressure. Recrystallization from a suitable solvent system can be used for purification.
The synthesized N-chlorourea should be characterized using various spectroscopic techniques.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (C=O, N-H, N-Cl).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight of the compound.[12]
-
Elemental Analysis: To determine the elemental composition (C, H, N, Cl).
Visualizations
The chlorination of urea proceeds through a series of steps to form various chlorinated derivatives. The initial and rate-limiting step is the formation of N-chlorourea.[1][2]
Caption: Reaction pathway for the chlorination of urea.
The following diagram illustrates a typical workflow for performing quantum chemical calculations on this compound.[3]
Caption: A typical workflow for quantum chemical calculations.
Conclusion
This technical guide has outlined a comprehensive framework for conducting quantum chemical calculations on this compound. By employing the detailed computational protocols, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this molecule. The provided illustrative data and experimental methodologies serve as a practical starting point for further investigation into the chemistry and potential applications of this compound. The systematic approach detailed herein will enable a deeper understanding of this important reactive intermediate.
References
- 1. Reaction mechanism for chlorination of urea. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 5. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. A Systematic Study of DFT Performance for Geometry Optimizations of Ionic Liquid Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced oxidation of urea by pH swing during chlorination: pH-dependent reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Chlorourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of chlorourea using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensors. The protocols are designed to offer robust and reliable methods for the analysis of this compound in various matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
This method is suitable for the routine quantification of this compound in aqueous samples and process streams. The protocol is adapted from established methods for urea (B33335) and related compounds, offering good sensitivity and reproducibility.[1][2][3] this compound is a polar compound, and its retention on a reversed-phase column can be achieved using a highly aqueous mobile phase.[4] UV detection is performed at a low wavelength due to the chromophore of the urea functional group.
Experimental Protocol:
a. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
b. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
c. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
d. Sample Preparation:
-
For aqueous samples, filter the sample through a 0.45 µm syringe filter prior to injection.
-
If the this compound concentration is expected to be high, dilute the sample with the mobile phase to fall within the calibration range.
e. HPLC-UV Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 210 nm
f. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data (Estimated):
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 5% |
Experimental Workflow Diagram:
Caption: HPLC-UV workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS offers high selectivity and sensitivity for the analysis of this compound, particularly in complex matrices. Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[5][6] Silylation is a common and effective derivatization technique for compounds containing N-H bonds.[7] This protocol outlines a method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent.
Experimental Protocol:
a. Materials and Reagents:
-
This compound analytical standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
b. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for derivatized non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
c. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in anhydrous pyridine.
-
Prepare a series of calibration standards by diluting the stock solution with anhydrous pyridine.
d. Sample Preparation and Derivatization:
-
For aqueous samples, perform a liquid-liquid extraction with ethyl acetate. Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate the dried extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of anhydrous pyridine.
-
To 100 µL of the sample or standard solution in a sealed vial, add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
e. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
f. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the characteristic ions of the derivatized this compound standard against its concentration.
-
Quantify the derivatized this compound in the samples using the calibration curve.
Quantitative Data (Estimated):
| Parameter | Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.015 µg/mL |
| Recovery (from water) | 80 - 110% |
| Precision (RSD%) | < 10% |
Experimental Workflow Diagram:
Caption: GC-MS workflow for derivatized this compound analysis.
Electrochemical Sensor
Application Note:
Electrochemical sensors provide a rapid, cost-effective, and portable alternative for the detection of this compound.[8] This protocol describes the fabrication and use of a glassy carbon electrode (GCE) modified with a suitable nanomaterial for the sensitive and selective determination of this compound. The detection is based on the electrochemical oxidation or reduction of the this compound molecule at the modified electrode surface.
Experimental Protocol:
a. Materials and Reagents:
-
This compound analytical standard
-
Phosphate buffer solution (PBS), pH 7.4
-
Potassium chloride (KCl)
-
Nanomaterial for electrode modification (e.g., multi-walled carbon nanotubes - MWCNTs)
-
N,N-Dimethylformamide (DMF)
-
Alumina (B75360) slurry (0.05 µm)
b. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes)
-
Glassy carbon electrode (GCE) as the working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
c. Electrode Preparation and Modification:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with deionized water and sonicate in deionized water and ethanol (B145695) for 2 minutes each.
-
Dry the electrode under a stream of nitrogen.
-
Prepare a stable dispersion of MWCNTs in DMF (e.g., 1 mg/mL) by sonication.
-
Drop-cast a small volume (e.g., 5 µL) of the MWCNT dispersion onto the GCE surface and allow it to dry at room temperature.
d. Electrochemical Measurement:
-
Set up the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 7.4) with 0.1 M KCl as the supporting electrolyte.
-
Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in the potential range where this compound is electroactive (this range needs to be determined experimentally, e.g., -1.0 V to +1.0 V).
-
Record the background voltammogram of the supporting electrolyte.
-
Add successive amounts of this compound standard solution to the electrochemical cell and record the voltammograms after each addition.
e. Data Analysis:
-
Measure the peak current from the voltammograms at the oxidation or reduction potential of this compound.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Determine the concentration of this compound in unknown samples by measuring their peak currents and using the calibration curve.
Quantitative Data (Estimated):
| Parameter | Value |
| Linearity Range | 1 µM - 1 mM |
| Limit of Detection (LOD) | 0.5 µM |
| Limit of Quantification (LOQ) | 1.5 µM |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 8% |
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 3. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication of a Urea Biosensor for Real-Time Dynamic Fluid Measurement | MDPI [mdpi.com]
Chlorourea as a Reagent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorourea (H₂NCONHCl), an N-chloro derivative of urea (B33335), is a reactive molecule that has been primarily studied in the context of water treatment and disinfection chemistry. Its formation from the reaction of urea with chlorine is a well-documented process.[1][2][3][4][5] While not a mainstream reagent in organic synthesis, the inherent reactivity of the N-Cl bond suggests its potential as a versatile tool for the introduction of nitrogen-containing functionalities into organic molecules. This document provides detailed application notes and proposed protocols for the use of this compound and its derivatives in organic synthesis, drawing parallels from the known reactivity of related N-halo compounds and urea derivatives.
Key Applications in Organic Synthesis
Based on its structure and the reactivity of analogous N-haloamides, this compound can be envisioned as a reagent for several key transformations in organic synthesis:
-
Electrophilic Amination: The polarized N-Cl bond allows this compound to act as an electrophilic source of the "H₂N-CO-NH" (ureido) or a related amino synthon. This can be valuable for the synthesis of hydrazines, substituted ureas, and other nitrogen-containing compounds.
-
Synthesis of Heterocyclic Compounds: Urea and its derivatives are well-established precursors for a variety of nitrogen-containing heterocycles, including imidazolinones and triazoles. This compound offers a reactive handle to facilitate such cyclization reactions.
-
In Situ Generation and Use: Due to its potential instability, the in situ generation of this compound from urea and a chlorine source can be a practical approach for its use in synthetic protocols.
Reaction Mechanisms and Proposed Synthetic Pathways
Formation of this compound
The initial step in utilizing this compound is its formation from urea. This is typically achieved by reacting urea with a chlorinating agent, such as sodium hypochlorite (B82951) or chlorine gas. The reaction proceeds through a multi-step N-chlorination process.[1][2][3][4]
Caption: Formation of N-Chlorourea from Urea and Chlorine.
Proposed Application: Electrophilic Amination of a Nucleophile
This compound can potentially react with various nucleophiles, where the nucleophile attacks the nitrogen atom, displacing the chloride ion. This would result in the formation of a new N-Nu bond.
Caption: Proposed Electrophilic Amination using this compound.
Proposed Application: Synthesis of 2-Imidazolinones
Urea is a common building block for the synthesis of 2-imidazolinones through condensation with α-dicarbonyl compounds or their equivalents. The reactivity of this compound could potentially be harnessed in related cyclization strategies. A plausible pathway involves the reaction of an enolate with this compound, followed by intramolecular cyclization.
References
- 1. Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic compounds from urea derivatives. Part XI. Synthesis of 1,2,4-triazoles from 1,2-diamino-3-phenylguanidine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Chlorourea in Wastewater Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorourea and its derivatives, primarily N-chlorourea, as a reactive chlorine species for the treatment of wastewater. This document details the underlying chemical principles, potential applications, experimental protocols for synthesis and wastewater treatment, and methods for the analysis of this compound and its degradation byproducts.
Introduction
This compound and its chlorinated derivatives are emerging as potent oxidizing agents for the degradation of organic pollutants in wastewater. Formed through the reaction of urea (B33335) with a chlorine source, N-chlorourea can be utilized in advanced oxidation processes (AOPs) to break down recalcitrant organic compounds, disinfect water, and reduce nitrogenous waste. This approach is of particular interest for industrial and pharmaceutical wastewater streams that contain compounds resistant to conventional biological treatment methods.
Principles of this compound Treatment
The primary mechanism of wastewater treatment using this compound involves the generation of reactive species, including free chlorine and hydroxyl radicals, which are powerful oxidants. The process begins with the formation of N-chlorourea through the chlorination of urea. This reaction is influenced by factors such as pH and the ratio of chlorine to urea.
The overall process can be summarized as follows:
-
Formation of N-chlorourea: Urea reacts with a chlorine source (e.g., sodium hypochlorite) to form N-chlorourea.
-
Degradation of Pollutants: N-chlorourea and other reactive chlorine species attack and degrade organic pollutants through oxidation.
-
Byproduct Formation: The degradation process can lead to the formation of various byproducts, including ammonia, nitrate, and potentially chlorinated organic compounds.[1]
The effectiveness of the treatment is dependent on several key parameters, including the initial pollutant concentration, pH of the wastewater, temperature, and the dose of this compound applied.
Applications in Wastewater Treatment
The application of this compound in wastewater treatment is a developing field with potential in various sectors:
-
Industrial Wastewater: Particularly effective for treating effluents from industries such as papermaking, where it can control microbial growth.[2]
-
Textile Industry: Potential for the degradation of complex dyes present in textile wastewater.
-
Pharmaceutical Industry: Shows promise in the degradation of active pharmaceutical ingredients (APIs) and other recalcitrant organic compounds found in pharmaceutical manufacturing wastewater.
-
General Disinfection: Can serve as a disinfectant to reduce pathogenic microorganisms in various water streams.
Data Presentation
The following tables summarize the quantitative data available on the degradation of N-chlorourea.
Table 1: Degradation of N-Chlorourea under UV254 Irradiation [1]
| Parameter | Value |
| Degradation Efficiency | ~92% |
| Primary Nitrogenous Products | Ammonia, Nitrate |
| Effective pH Range | 3.0 - 7.5 |
Experimental Protocols
Synthesis of Monothis compound
This protocol describes a general method for the synthesis of monothis compound for laboratory-scale wastewater treatment studies.
Materials:
-
Urea
-
tert-Butyl hypochlorite (B82951)
-
Rotary evaporator
-
Reaction vessel
Procedure:
-
Dissolve urea in a non-aqueous solvent such as methanol in a reaction vessel.
-
Slowly add tert-butyl hypochlorite to the urea solution while stirring.
-
Allow the reaction to proceed, monitoring for the formation of monothis compound. The reaction can be conducted over a wide pH range, preferably between 2 and 8.[2]
-
Once the reaction is complete, remove the solvent by concentrating the reaction mixture under reduced pressure using a rotary evaporator.
-
Collect the resulting crystals of monothis compound. Modified monochloroureas, such as dimethyl this compound, may be isolated as oils.[2]
General Protocol for Wastewater Treatment
This protocol outlines a general procedure for treating a wastewater sample with synthesized N-chlorourea. Optimization of parameters is crucial for achieving desired treatment efficiency.
Materials:
-
Wastewater sample
-
Synthesized N-chlorourea
-
pH meter
-
Stirring plate and stir bar
-
Reaction vessels (beakers or flasks)
-
Analytical instrumentation for monitoring pollutant degradation (e.g., HPLC-MS, spectrophotometer)
Procedure:
-
Characterize the Wastewater: Analyze the wastewater for key parameters such as pH, Chemical Oxygen Demand (COD), Total Organic Carbon (TOC), and the concentration of the target pollutant(s).
-
Determine Optimal Dosage: Conduct preliminary jar tests to determine the optimal dosage of N-chlorourea. Prepare a series of wastewater samples and add varying concentrations of N-chlorourea to each.
-
pH Adjustment: Adjust the pH of the wastewater sample to the desired level. The optimal pH will depend on the specific pollutants and should be determined experimentally.
-
Treatment: Add the predetermined optimal dose of N-chlorourea to the wastewater sample. Stir the solution for a set reaction time.
-
Monitoring: At regular intervals, withdraw aliquots of the sample and quench the reaction (e.g., by adding sodium sulfite). Analyze the samples to determine the degradation of the target pollutant(s).
-
Post-Treatment Analysis: After the desired reaction time, analyze the treated wastewater for residual pollutants, byproducts, and other relevant water quality parameters.
Analytical Methods
The analysis of N-chlorourea and its degradation byproducts in complex wastewater matrices requires sensitive and selective analytical techniques.
Recommended Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Principle: HPLC separates the compounds in the sample based on their physicochemical properties, and the mass spectrometer detects and identifies the compounds based on their mass-to-charge ratio.
-
Sample Preparation: Wastewater samples may require pre-treatment steps such as solid-phase extraction (SPE) to remove interfering matrix components and pre-concentrate the analytes.[3]
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of organic compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detector: A mass spectrometer (e.g., triple quadrupole or time-of-flight) provides high sensitivity and selectivity.
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a standard.
Visualizations
Caption: Chemical pathway of N-chlorourea formation and subsequent degradation of organic pollutants.
Caption: General experimental workflow for wastewater treatment using N-chlorourea.
References
- 1. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8420012B2 - Use of monothis compound to treat industrial waters - Google Patents [patents.google.com]
- 3. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorourea-Based Biofilm Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and protocols for evaluating the efficacy of chlorourea and its derivatives in controlling microbial biofilms. The information is synthesized from patent literature and established scientific methodologies for biofilm research.
Introduction to this compound as a Biofilm Control Agent
This compound, also known as monothis compound or N-chlorourea, is an N-halamine compound that has been investigated for its biocidal properties, particularly in industrial water treatment settings. Its potential as a biofilm control agent stems from its stability over a wide pH range and its ability to act as an oxidizing biocide. Unlike some traditional chlorine-based disinfectants, it is suggested that this compound may have a reduced reactivity with non-biological materials, potentially allowing for better penetration into the protective extracellular polymeric substance (EPS) matrix of biofilms to target the embedded microorganisms.[1]
Quantitative Data on Biocidal Efficacy
The following tables summarize the available data on the biocidal efficacy of monothis compound (MCU) from patent literature. It is important to note that these studies primarily focus on planktonic (free-floating) microbial control, which is often a precursor to biofilm formation. Direct quantitative data on the inhibition of biofilm formation or the eradication of established biofilms by this compound from peer-reviewed literature is limited.
Table 1: Planktonic Biocidal Efficacy of Monothis compound (MCU)
| Microorganism Challenge | MCU Concentration (ppm as Cl2) | Contact Time | Log Reduction | Reference |
| Mixed Population | 5 | 4 hours | > 4.5 | US Patent 8,420,012 B2 |
| Mixed Population | 2 | 4 hours | > 4.5 | US Patent 8,420,012 B2 |
| Mixed Population | 1 | 4 hours | > 4.5 | US Patent 8,420,012 B2 |
Note: The "Mixed Population" refers to microorganisms sourced from a paper mill.
Table 2: Comparative Efficacy of MCU and Sodium Hypochlorite
| Biocide | Concentration (ppm as Cl2) | Contact Time | Log Reduction | Reference |
| MCU | 5 | 1 hour | > 4.5 | US Patent 8,420,012 B2 |
| Sodium Hypochlorite | 5 | 1 hour | > 4.5 | US Patent 8,420,012 B2 |
| MCU | 2 | 1 hour | 2.5 | US Patent 8,420,012 B2 |
| Sodium Hypochlorite | 2 | 1 hour | 2.5 | US Patent 8,420,012 B2 |
| MCU | 1 | 1 hour | 1.5 | US Patent 8,420,012 B2 |
| Sodium Hypochlorite | 1 | 1 hour | 1.5 | US Patent 8,420,012 B2 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-biofilm properties of this compound. These are standardized methods widely used in microbiology and biofilm research.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that prevents visible growth of a specific microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate.
-
Inoculate each well with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria and medium without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of this compound at which no visible growth (no increase in OD) is observed.
Protocol 2: Biofilm Formation (Inhibition) Assay using Crystal Violet
This protocol quantifies the ability of this compound to inhibit the formation of biofilm.
Materials:
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile growth medium
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Add 100 µL of sterile growth medium containing serial dilutions of this compound to the wells of a 96-well plate.
-
Inoculate each well with 100 µL of the bacterial culture (final concentration ~1 x 10^6 CFU/mL).
-
Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature for 24-48 hours without agitation to allow for biofilm formation.
-
Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 595 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the positive control.
Protocol 3: Biofilm Eradication Assay (for established biofilms)
This protocol assesses the ability of this compound to eradicate pre-formed biofilms.
Procedure:
-
Follow steps 1-4 of the Biofilm Formation Assay to grow biofilms in a 96-well plate.
-
After incubation, gently remove the planktonic cells and wash the wells twice with PBS.
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for a further 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method described in Protocol 2 (steps 5-9).
Visualizations
Signaling Pathways and Mechanisms
The precise signaling pathways affected by this compound in bacteria leading to biofilm inhibition are not well-documented. However, as an N-halamine, its primary mechanism of action is believed to be through oxidative stress, similar to other chlorine-based biocides.
References
Application Notes and Protocols: Laboratory Synthesis of N-Chlorourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-chlorourea is a reactive chemical intermediate with applications in various chemical syntheses and as a biocidal agent. Its laboratory synthesis is of interest for research and development purposes. This document provides a detailed protocol for the synthesis of N-chlorourea from urea (B33335) and a chlorine source, based on established methodologies. It includes key reaction parameters, a summary of expected yields under different conditions, and typical characterization data. The provided workflow and protocols are intended to guide researchers in the safe and efficient laboratory-scale preparation of N-chlorourea.
Introduction
N-chlorourea (NH₂CONHCl) is the simplest N-chloro derivative of urea. The chlorination of urea is a stepwise process that can lead to mono-, di-, tri-, and tetra-chlorinated ureas. The formation of N-chlorourea is the initial and often rate-limiting step in this process.[1][2][3] The controlled synthesis of N-chlorourea is crucial for its subsequent use in organic synthesis or for studying its biocidal properties. The protocol described herein focuses on the synthesis of monochlorourea, with considerations for minimizing the formation of dichlorinated byproducts.
Data Presentation
The yield of N-chlorourea and the side-product N,N'-dithis compound is highly dependent on the reaction conditions, particularly the rate of addition of the chlorine source and the pH of the reactant solutions. The following table summarizes the expected yields based on different experimental parameters.
| Urea Solution pH | Chlorine Source Solution pH | Addition Rate | Molar Ratio (Urea:Chlorine) | N-chlorourea Yield (%) | N,N'-dithis compound Yield (%) |
| 3.0 | 7.0 | Instant | 1:1 | ~18 | Not specified |
| 7.0 | 7.0 | Instant | 1:1 | ~15 | Not specified |
| 3.0 | 7.0 | Slow (1 mL/min) | 1:1 | up to 71 | up to 15 |
| 5.0 | 7.0 | Slow (1 mL/min) | 1:1 | ~65 | ~10 |
Data is compiled from methodologies described in patent literature, which outlines the synthesis of chloroureas. The "instant" addition simulates rapid mixing, while "slow" addition involves a controlled, dropwise addition of the chlorine source.
Experimental Protocols
Synthesis of N-Chlorourea
This protocol is adapted from established methods for the chlorination of urea in an aqueous solution.
Materials:
-
Urea (reagent grade)
-
Sodium hypochlorite (B82951) (bleach) solution (concentration to be determined, typically 10-15%) or other chlorine sources like chlorine gas or N-chlorosuccinimide.
-
Hydrochloric acid (HCl) or other suitable acid to adjust pH.
-
Sodium hydroxide (B78521) (NaOH) or other suitable base to adjust pH.
-
Distilled or deionized water.
Equipment:
-
Reaction flask (three-necked)
-
Stirring plate and magnetic stir bar
-
Dropping funnel or syringe pump for controlled addition
-
pH meter
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Preparation of Urea Solution:
-
Prepare a urea solution of the desired concentration (e.g., 0.5-15% by weight) in distilled water.
-
Adjust the pH of the urea solution to between 2 and 7, preferably between 2 and 5, using a suitable acid (e.g., HCl).
-
-
Preparation of Chlorine Source Solution:
-
Determine the concentration of the chlorine source (e.g., commercial bleach).
-
Adjust the pH of the chlorine source solution to between 5 and 13, preferably between 5 and 8, using a suitable acid or base.
-
-
Reaction Setup:
-
Place the urea solution in the three-necked flask equipped with a magnetic stir bar.
-
Place the flask in an ice bath to maintain a low temperature during the reaction.
-
Attach the dropping funnel or set up the syringe pump containing the chlorine source solution.
-
-
Reaction:
-
Begin stirring the urea solution.
-
Slowly add the chlorine source solution to the urea solution at a controlled rate (e.g., 0.33 mL/min to 1 mL/min). A slower addition rate generally favors the formation of monothis compound.
-
The molar ratio of urea to the chlorine source should be in the range of 5:1 to 1:5, with a ratio of approximately 1.25:1 to 1:2 being preferable for monothis compound.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress (e.g., by titration to determine the concentration of active chlorine).
-
The final pH of the N-chlorourea solution should preferably be less than 7, ideally between 2 and 5.
-
Due to the instability of N-chlorourea, it is often used in solution for subsequent reactions. Isolation of solid N-chlorourea can be challenging and may require specialized techniques such as lyophilization or crystallization at low temperatures.
-
Characterization of N-Chlorourea
Due to its reactive nature, detailed experimental characterization data for isolated N-chlorourea is not widely published. The following are expected characteristics based on its structure and data from chemical databases.
-
Molecular Formula: CH₃ClN₂O
-
Molecular Weight: 94.50 g/mol [4]
-
Appearance: Expected to be a white solid.
-
Melting Point: Literature values are not consistently reported; decomposition may occur upon heating.
-
Solubility: Soluble in water.
Spectroscopic Data (Predicted/Typical Ranges):
-
¹H NMR: Protons attached to nitrogen often show broad signals. The NH₂ and NH protons would be expected to appear in the downfield region of the spectrum.
-
¹³C NMR: A single carbonyl carbon signal is expected, typically in the range of 160-180 ppm.
-
IR Spectroscopy:
-
N-H stretching vibrations: 3400-3200 cm⁻¹ (likely two bands for the NH₂ group and one for the NHCl group).
-
C=O stretching vibration: ~1680-1650 cm⁻¹ (amide I band).
-
N-H bending vibration: ~1620-1580 cm⁻¹ (amide II band).
-
N-Cl stretching vibration: ~800-600 cm⁻¹.
-
Mandatory Visualization
Caption: Experimental workflow for the laboratory synthesis of N-chlorourea.
References
Application Notes and Protocols for the Quantification of Chlorourea in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorourea (N-chlorourea) is a disinfection byproduct formed from the reaction of chlorine with urea (B33335) in water.[1] Urea can be introduced into water sources from various anthropogenic activities, making the formation of this compound a concern in water treatment and distribution systems. Monitoring the concentration of this compound is important for understanding water quality and the potential formation of other nitrogenous disinfection byproducts.[2] However, the inherent instability of N-chloro compounds presents analytical challenges.[3]
This document provides detailed application notes and protocols for the analytical quantification of this compound in water samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods. Due to the limited availability of validated methods specifically for N-chlorourea, this guide adapts established methodologies for other N-chloramines and related compounds.
Analytical Methods Overview
The primary methods for the analysis of small, polar, and reactive compounds like this compound in water are based on chromatography.
-
High-Performance Liquid Chromatography (HPLC): This is a suitable technique for separating non-volatile and thermally labile compounds.[4] For this compound, which is polar, reverse-phase chromatography is a common approach. Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).[5]
-
Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its polarity and thermal instability.[3] A derivatization step is often required to convert the analyte into a more volatile and stable compound suitable for GC analysis.[6]
Given the challenges with GC, this document will focus on HPLC-based methodologies.
Data Presentation: Quantitative Performance of Analogous Compounds
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (R²) | Matrix | Reference |
| Urea | HPLC-MS/MS | < 0.2 µg/L (MDL) | - | 94.5% - 107% | > 0.995 | Ultrapure Water | [7] |
| Phenylurea Herbicides | HPLC-DAD | 4 - 40 ng/L (MDL) | - | 74% - 104% | > 0.99 | River Water | [4] |
| Urea | HPLC-UV | 1.6 µg/mL | 4.8 µg/mL | 95% - 105% | 0.997 | Aqueous Solution | [8] |
| Urea | LC-MS/MS | - | 8.78 µg/mL | 95.5% - 104.3% | > 0.99 | Human Epithelial Lining Fluid | [9] |
Note: MDL = Method Detection Limit. Data for urea and phenylurea herbicides are presented as surrogates to indicate the expected performance of HPLC-based methods for small urea-containing molecules in aqueous matrices.
Experimental Protocols
The following protocols are adapted from established methods for related compounds and are intended as a starting point for the development of a validated method for N-chlorourea.
Protocol 1: Quantification of this compound using HPLC with UV Detection
This method is adapted from protocols for the analysis of urea and other small polar compounds.
1. Principle:
N-chlorourea is separated from other water matrix components by reverse-phase HPLC and detected by its absorbance in the low UV range.
2. Reagents and Materials:
-
N-chlorourea standard (synthesis may be required and purity assessed)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
4. Sample Preparation:
-
Collect water samples in amber glass bottles to minimize photodegradation.
-
Analyze samples as soon as possible due to the instability of N-chlorourea. If storage is necessary, keep samples at 4°C in the dark.
-
If the water matrix is complex (e.g., high organic content), a solid-phase extraction (SPE) cleanup step may be necessary.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by HPLC grade water.
-
Load the water sample onto the cartridge.
-
Wash with a small volume of water.
-
Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. HPLC Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or other wavelength determined by UV scan of a this compound standard)
6. Calibration and Quantification:
-
Prepare a stock solution of N-chlorourea in HPLC grade water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound using LC-MS/MS
This method offers higher sensitivity and specificity, which is advantageous for complex matrices and trace-level detection.
1. Principle:
N-chlorourea is separated by HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
2. Reagents and Materials:
-
Same as Protocol 1.
3. Instrumentation:
-
LC-MS/MS system (HPLC or UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization - ESI - source).
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UHPLC).
4. Sample Preparation:
-
Follow the same procedure as in Protocol 1.
5. LC-MS/MS Conditions (Starting Point):
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute this compound, to be optimized.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of N-chlorourea. The precursor ion would be the protonated molecule [M+H]+, and product ions would be characteristic fragments.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
6. Calibration and Quantification:
-
Prepare calibration standards as in Protocol 1.
-
Inject standards and samples.
-
Quantify using the peak area of the specific MRM transition. An isotopically labeled internal standard would be ideal for the most accurate quantification.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for the quantification of this compound in water samples.
Logical Relationships in Method Selection
References
- 1. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and application of a method for analysis of N-chloramines - ProQuest [proquest.com]
- 4. protocols.io [protocols.io]
- 5. Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of Chlorourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of chlorourea (NH₂CONHCI) and its derivatives using a suite of spectroscopic techniques. Given the reactive nature of the N-Cl bond, appropriate handling and analytical methods are crucial for accurate structural elucidation and quantification. This document outlines expected spectroscopic data, detailed experimental protocols, and visual workflows to aid in the analysis of this important class of compounds.
Overview of Spectroscopic Techniques for this compound Analysis
The characterization of this compound relies on a combination of spectroscopic methods to provide a complete picture of its molecular structure, purity, and electronic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) : Provides detailed information about the molecular skeleton, including the chemical environment of protons and carbon atoms. It is invaluable for confirming the presence of the this compound moiety and identifying the position of substituents in derivatives.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, this includes the carbonyl (C=O) and amine (N-H) groups, as well as the N-Cl bond.
-
Mass Spectrometry (MS) : Determines the molecular weight and elemental composition of the compound. The isotopic pattern of chlorine is a key diagnostic feature. Fragmentation analysis provides further structural information.
-
UV-Vis Spectroscopy : Provides information about the electronic transitions within the molecule. While the urea (B33335) backbone itself has weak UV absorbance, the N-chloro substitution influences the electronic spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound and its derivatives. Due to the potential for sample degradation, prompt analysis after preparation is recommended.
Predicted NMR Data for this compound
The following table summarizes the expected chemical shifts for the parent this compound molecule. These values are predictive and may vary based on the solvent and the presence of substituents.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | -NH₂ | 5.5 - 6.5 | Broad singlet, exchangeable with D₂O. |
| ¹H | -NHCl | 8.0 - 9.0 | Broad singlet, exchangeable with D₂O. The N-Cl group is deshielding. |
| ¹³C | C=O | 155 - 165 | The carbonyl carbon is sensitive to the electronic effects of the attached nitrogen atoms. |
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for urea-containing compounds as it can help to slow down the exchange of labile N-H protons, allowing for their observation.
-
Transfer the solution to a clean, dry NMR tube.
¹H NMR Data Acquisition:
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 16-64 scans are typically sufficient.
-
Spectral Width : -2 to 12 ppm.
-
Acquisition Time : 3-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Temperature : 298 K.
¹³C NMR Data Acquisition:
-
Pulse Program : Proton-decoupled pulse program.
-
Number of Scans : ≥ 1024 scans are often necessary due to the low natural abundance of ¹³C.
-
Spectral Width : 0 to 200 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, including the carbonyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups in this compound.
Characteristic FTIR Absorption Bands for this compound
The table below lists the expected vibrational frequencies for the main functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3450 - 3200 | Strong, often broad |
| C=O | Stretching (Amide I) | 1700 - 1650 | Strong, sharp |
| N-H | Bending (Amide II) | 1650 - 1550 | Medium |
| C-N | Stretching | 1450 - 1350 | Medium |
| N-Cl | Stretching | 800 - 600 | Medium to weak |
Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the recommended sampling technique for this compound, as it requires minimal sample preparation and is suitable for potentially reactive or moisture-sensitive solids.[1][2][3][4][5]
-
ATR Crystal Cleaning : Ensure the ATR crystal is clean and dry. A solvent such as isopropanol (B130326) can be used, followed by complete evaporation.
-
Background Spectrum : Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition : Collect the FTIR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning : After analysis, clean the crystal surface thoroughly.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of this compound and confirming the presence of chlorine through its characteristic isotopic pattern.
Expected Mass Spectrum Data for this compound
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Abundance Ratio | Notes |
| [M]⁺ | 94.0 | 96.0 | ~3:1 | Molecular ion. |
| [M-Cl]⁺ | 59.0 | - | Loss of chlorine radical. | |
| [NH₂CO]⁺ | 44.0 | - | Fragmentation of the urea backbone. | |
| [NHCl]⁺ | 50.0 | 52.0 | ~3:1 | Fragment containing the N-Cl bond. |
The most telling feature in the mass spectrum of a monochlorinated compound is the presence of the M+2 peak, which is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[5][6][7]
Experimental Protocol for ESI-MS Analysis
Electrospray ionization (ESI) is a suitable soft ionization technique for the analysis of polar small molecules like this compound, as it typically results in minimal fragmentation, allowing for clear observation of the molecular ion.[6][8][9]
-
Sample Preparation : Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Infusion : The sample can be directly infused into the mass spectrometer via a syringe pump.
-
Ionization Mode : Positive ion mode is generally suitable for urea derivatives.
-
Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition : Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).
-
Tandem MS (MS/MS) : To obtain fragmentation information, perform a product ion scan on the molecular ion peak (m/z 94.0).
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the electronic properties of this compound. While urea itself has a very weak absorbance in the UV region, the N-chloro group acts as a chromophore.
UV-Vis Absorption Data for N-Chlorourea
| Compound | λ_max (nm) | Solvent | Notes |
| N-Chlorourea | ~254 | Water | This is the wavelength of maximum absorbance, often utilized in photolysis studies.[10][11][12] |
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation : Prepare a solution of known concentration of this compound in a UV-transparent solvent (e.g., water, acetonitrile).
-
Blank Measurement : Record a baseline spectrum using the pure solvent in a cuvette.
-
Sample Measurement : Record the UV-Vis spectrum of the this compound solution over a range of approximately 200-400 nm.
-
Concentration Dependence : If quantitative analysis is required, prepare a series of standard solutions of known concentrations to create a calibration curve based on the absorbance at λ_max.
Visualized Workflows and Pathways
General Experimental Workflow for this compound Characterization
Caption: General workflow for the spectroscopic characterization of this compound.
Predicted Mass Spectrometry Fragmentation Pathway for this compound
Caption: Predicted fragmentation of this compound in mass spectrometry.
References
- 1. agilent.com [agilent.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. FTIR Sample Handling Buyer's Guide | Labcompare.com [labcompare.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. kbfi.ee [kbfi.ee]
- 11. researchgate.net [researchgate.net]
- 12. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Reaction of Chlorourea with Organic Matter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorourea is a key reactive nitrogen species formed during the chlorination of urea-containing waters, a process of significant interest in water treatment, swimming pool chemistry, and environmental science. The interaction of this compound with natural organic matter (NOM) can lead to the formation of a variety of disinfection byproducts (DBPs), some of which are of health concern.[1][2][3] Understanding the reaction kinetics, product formation, and underlying mechanisms is crucial for managing water quality and ensuring public health.
These application notes provide a detailed protocol for studying the reaction of this compound with organic matter in a laboratory setting. Given that this compound is often an unstable intermediate, this protocol focuses on its in situ formation from the reaction of urea (B33335) and a chlorine source, followed by its reaction with a model organic matter substrate, such as humic acid.[1][4][5] The methodologies outlined below cover experimental setup, reaction monitoring, and product analysis.
Data Presentation
The following table summarizes key quantitative data that can be generated using the protocols described herein. This data is essential for characterizing the reactivity of this compound with organic matter and understanding the formation of disinfection byproducts.
| Parameter | Description | Typical Value Range | Analytical Method | Reference |
| This compound Formation Rate | The initial rate of N-chlorourea formation upon addition of a chlorine source to a urea solution. | Varies with pH, temperature, and reactant concentrations. | Spectrophotometry, HPLC-UV | [4][5] |
| Chlorine Decay Rate | The rate of disappearance of free chlorine in the presence of urea and organic matter. | Follows second-order kinetics.[6] | DPD Colorimetric Method | [6] |
| DOC Removal | The percentage of dissolved organic carbon removed from the solution after reaction. | 10 - 40% | TOC Analyzer | [3] |
| THM Formation Potential | The concentration of trihalomethanes (e.g., chloroform, bromoform) formed per mg of DOC. | 10 - 100 µg/mg DOC | GC-MS | [3] |
| HAA Formation Potential | The concentration of haloacetic acids (e.g., dichloroacetic acid, trichloroacetic acid) formed per mg of DOC. | 5 - 50 µg/mg DOC | GC-ECD | [7] |
| N-DBP Formation | The concentration of nitrogenous disinfection byproducts (e.g., N-nitrosodimethylamine) formed. | ng/L to µg/L range | LC-MS/MS | [1] |
Experimental Protocols
This section details the methodologies for key experiments to study the reaction of this compound with organic matter.
Protocol 1: In Situ Generation of this compound and Reaction with Organic Matter
Objective: To generate this compound in situ and monitor its reaction with a model organic matter compound (e.g., Suwannee River Humic Acid).
Materials:
-
Urea solution (e.g., 10 mM in phosphate (B84403) buffer)
-
Sodium hypochlorite (B82951) (NaOCl) solution, standardized
-
Suwannee River Humic Acid (SRHA) stock solution (e.g., 100 mg/L DOC)
-
Phosphate buffer solution (pH 7.5)
-
Amber glass vials with screw caps
-
Magnetic stirrer and stir bars
-
DPD colorimetric assay kit for free chlorine determination
-
TOC analyzer
-
HPLC-UV system
Procedure:
-
Reactor Setup: In an amber glass vial, combine the urea solution and SRHA stock solution to achieve the desired final concentrations (e.g., 1 mM urea, 10 mg/L DOC). Buffer the solution to pH 7.5 with phosphate buffer. Place a magnetic stir bar in the vial.
-
Reaction Initiation: Initiate the reaction by adding a predetermined volume of the standardized NaOCl solution to the vial. The chlorine-to-urea molar ratio should be controlled (e.g., 1:1).
-
Reaction Monitoring:
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots intended for organic analysis by adding a slight excess of a quenching agent (e.g., sodium thiosulfate).
-
For free chlorine analysis, immediately analyze an unquenched aliquot using the DPD method.
-
-
Analysis:
-
Chlorine Decay: Plot the concentration of free chlorine versus time to determine the decay kinetics.
-
DOC Removal: Measure the dissolved organic carbon concentration in the quenched samples at each time point using a TOC analyzer.
-
This compound Concentration (Optional): If an analytical standard for N-chlorourea is available, its formation and decay can be monitored using HPLC-UV.
-
Protocol 2: Analysis of Disinfection Byproducts (DBPs)
Objective: To identify and quantify the formation of halogenated organic byproducts resulting from the reaction of this compound with organic matter.
Materials:
-
Quenched reaction samples from Protocol 1
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Sodium sulfate, anhydrous
-
Diazomethane (for HAA derivatization - EXTREME CAUTION REQUIRED )
-
Gas chromatograph with a mass spectrometer (GC-MS) for THM analysis
-
Gas chromatograph with an electron capture detector (GC-ECD) for HAA analysis
-
Liquid chromatograph with tandem mass spectrometry (LC-MS/MS) for N-DBP analysis
-
Certified DBP standards
Procedure for Trihalomethane (THM) Analysis (GC-MS):
-
Liquid-Liquid Extraction:
-
To a 40 mL sample vial, add 20 mL of the quenched reaction sample.
-
Add 4 mL of MTBE and a small amount of anhydrous sodium sulfate.
-
Shake vigorously for 2 minutes and let the phases separate.
-
-
Analysis:
-
Carefully transfer the MTBE layer to a GC vial.
-
Inject a 1 µL aliquot into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the THMs.
-
Identify and quantify THMs based on their mass spectra and retention times compared to certified standards.
-
Procedure for Haloacetic Acid (HAA) Analysis (GC-ECD):
-
Liquid-Liquid Extraction and Derivatization:
-
Acidify 20 mL of the quenched sample to pH < 0.5 with concentrated sulfuric acid.
-
Extract the HAAs with two 4 mL portions of MTBE.
-
Combine the MTBE extracts and esterify the HAAs to their methyl esters using diazomethane. (Note: Diazomethane is explosive and carcinogenic; handle with extreme caution in a fume hood).
-
-
Analysis:
-
Inject a 1 µL aliquot of the derivatized extract into the GC-ECD system.
-
Separate the HAA methyl esters on a suitable capillary column.
-
Identify and quantify the HAAs based on their retention times compared to derivatized certified standards.
-
Visualizations
The following diagrams illustrate the key processes involved in studying the reaction of this compound with organic matter.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivity of natural organic matter with aqueous chlorine and bromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction products of aquatic humic substances with chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of chlorourea in N-nitrosamine formation studies"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. Understanding the formation pathways of these impurities is critical for developing effective control strategies. Chlorourea (NH₂CONHCl), an N-chlorinated derivative of urea (B33335), is a potential precursor to N-nitrosamines, particularly in formulations where urea or its derivatives are present as excipients or active pharmaceutical ingredients (APIs) and come into contact with chlorine-based disinfectants or oxidizing agents, followed by exposure to nitrosating agents like nitrites.
These application notes provide a comprehensive overview of the role of this compound in N-nitrosamine formation, including its formation mechanism, the subsequent nitrosation process, and detailed protocols for the analysis of potential N-nitrosourea impurities.
Formation of this compound
This compound is formed through the reaction of urea with free chlorine (e.g., hypochlorous acid, HOCl, or molecular chlorine, Cl₂). This reaction can occur during the manufacturing of pharmaceutical ingredients or products if chlorine-containing reagents or contaminated water are used. The initial step is the N-chlorination of urea, which is often the rate-limiting step.[1][2][3]
Reaction: NH₂CONH₂ + Cl₂ → NH₂CONHCl + HCl
The reaction proceeds through multiple N-chlorination steps, potentially leading to further chlorinated urea species.[1][2][3]
N-Nitrosamine Formation from this compound
Once formed, this compound can react with nitrosating agents, such as nitrite (B80452) salts under acidic conditions, to form N-nitrosamines. The general mechanism for N-nitrosamine formation involves the reaction of a secondary or tertiary amine with a nitrosating agent.[4][5][6] In the case of this compound, the amide nitrogen can be nitrosated. The formation of N-nitrosamines is influenced by several factors, including pH, temperature, and the concentration of both the amine precursor and the nitrosating agent.[7]
The nitrosation of ureas and dialkylureas has been studied, and it is proposed that the reaction proceeds via the attack of a nitrosating agent on the urea nitrogen.[8][9] For this compound, a similar pathway is anticipated, leading to the formation of N-nitroso-N-chlorourea.
Signaling Pathway for N-Nitrosamine Formation from this compound
Caption: Formation of N-nitrosourea from urea via an N-chlorourea intermediate.
Analytical Methodologies for N-Nitrosamine Detection
The detection and quantification of N-nitrosamines at trace levels require highly sensitive and selective analytical methods. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[10][11][12]
Data Presentation: N-Nitrosamines and Analytical Parameters
| N-Nitrosamine Impurity | Common Precursor(s) | Typical Analytical Technique | Limit of Quantification (LOQ) | Reference(s) |
| N-Nitrosodimethylamine (NDMA) | Dimethylamine, Trimethylamine | GC-MS/MS, LC-MS/MS | Low ppb range (e.g., < 3 ppb) | [13] |
| N-Nitrosodiethylamine (NDEA) | Diethylamine | GC-MS/MS, LC-MS/MS | Low ppb range | [11] |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | - | LC-MS/MS | - | [14] |
| N-Nitrosodiisopropylamine (NDIPA) | Diisopropylamine | GC-MS/MS, LC-MS/MS | - | |
| N-Nitrosoethylisopropylamine (NEIPA) | Ethylisopropylamine | GC-MS/MS, LC-MS/MS | - | |
| N-Nitroso-N-chlorourea (Hypothetical) | N-Chlorourea | LC-MS/MS (Predicted) | To be determined | - |
Experimental Protocols
Protocol for N-Nitrosamine Formation from this compound (Forced Degradation Study)
This protocol describes a forced degradation study to investigate the potential of this compound to form N-nitrosamines in the presence of a nitrosating agent.
Materials:
-
N-Chlorourea (synthesized or commercially available)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water
-
Methanol or other suitable solvent
-
Vials with caps
-
pH meter
-
Thermostatic bath
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of N-chlorourea in deionized water at a known concentration (e.g., 1 mg/mL).
-
Preparation of Nitrite Stock Solution: Prepare a stock solution of sodium nitrite in deionized water (e.g., 10 mg/mL).
-
Reaction Setup:
-
In a series of vials, add a specific volume of the this compound stock solution.
-
Add a specific volume of the nitrite stock solution.
-
Adjust the pH of the solution to a desired level (e.g., pH 3-4) using HCl.[7]
-
Bring the final volume to a fixed amount with deionized water.
-
Include control samples: a) this compound without nitrite, b) nitrite without this compound, and c) a blank with only deionized water and acid.
-
-
Incubation: Incubate the vials in a thermostatic bath at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 24 hours).[15]
-
Sample Quenching and Preparation:
-
After incubation, quench the reaction by adjusting the pH to neutral or basic.
-
Prepare the samples for analysis by diluting with a suitable solvent (e.g., methanol) to fall within the calibration range of the analytical method.
-
-
Analysis: Analyze the samples using a validated LC-MS/MS or GC-MS/MS method for the detection of the target N-nitrosourea.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for studying N-nitrosamine formation from this compound.
Protocol for LC-MS/MS Analysis of N-Nitrosoureas
This protocol provides a general framework for the development of an LC-MS/MS method for the quantification of N-nitrosourea compounds. Method validation according to ICH guidelines is essential.[14]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI)[10]
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is often suitable (e.g., 100 x 2.1 mm, 1.9 µm).[16]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI or APCI. APCI can be advantageous for less polar, low-mass nitrosamines.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]
-
MRM Transitions: These need to be determined specifically for the N-nitrosourea of interest. This involves infusing a standard of the compound to identify the precursor ion (the protonated molecule [M+H]⁺) and then optimizing the collision energy to find the most abundant and specific product ions.
Sample Preparation:
-
Samples from the forced degradation study should be diluted in the mobile phase or a compatible solvent.
-
For drug products, an extraction step (e.g., solid-phase extraction - SPE) may be necessary to remove matrix interferences.
Data Analysis:
-
Quantification is performed by constructing a calibration curve using standards of the N-nitrosourea at known concentrations.
-
An internal standard (e.g., a deuterated analog) should be used to correct for matrix effects and variations in instrument response.
Mitigation Strategies
Several strategies can be employed to mitigate the risk of N-nitrosamine formation in pharmaceutical products.[17]
-
Control of Raw Materials: Screen excipients and other raw materials for nitrite and amine impurities.[4][17]
-
Formulation Optimization:
-
pH Modification: N-nitrosamine formation is often favored under acidic conditions. Maintaining a neutral or basic pH can significantly reduce the reaction rate.[15]
-
Use of Inhibitors/Scavengers: Antioxidants such as ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E) can act as nitrite scavengers and inhibit N-nitrosamine formation.[5][18]
-
-
Process Control:
-
Avoid high temperatures during manufacturing and storage.
-
Control moisture content in the final product.[15]
-
Logical Diagram for N-Nitrosamine Risk Mitigation
References
- 1. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Reaction Mechanism for Chlorination of Urea - Environmental Science & Technology - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-induced mechanistic changes in nitrosation reactions. Part 2. Effect of acetonitrile–water mixtures in the nitrosation of ureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. waters.com [waters.com]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pmda.go.jp [pmda.go.jp]
- 16. lcms.cz [lcms.cz]
- 17. FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorourea Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing chlorourea synthesis. It includes troubleshooting for common experimental issues, detailed protocols, and data-driven recommendations to improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I address them?
A1: Low yield is a common issue in N-chlorination reactions. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Purity of Urea (B33335): Impurities in the urea starting material can react with the chlorinating agent, reducing the amount available for the desired reaction. Ensure you are using high-purity urea.
-
Activity of Chlorinating Agent: The effectiveness of the chlorinating agent, such as sodium hypochlorite (B82951) (bleach), can degrade over time. Use a fresh bottle of the chlorinating agent or titrate it to determine its active chlorine concentration before use.
-
-
Reaction Conditions:
-
Temperature Control: N-chlorination reactions can be exothermic.[1] If the temperature is not controlled, side reactions or decomposition of the product can occur. It is crucial to maintain a low reaction temperature, typically between 0-10°C.
-
pH of the Reaction Mixture: The pH of the reaction is critical. The formation of monothis compound is favored under acidic conditions (pH 2-5), while subsequent chlorination steps are favored at neutral or alkaline pH.[2] For the synthesis of monothis compound, maintaining an acidic pH is important.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as TLC or NMR spectroscopy, to determine the optimal reaction time.
-
-
Workup and Purification:
-
Product Loss During Extraction: this compound has some water solubility. If performing an aqueous workup, ensure the aqueous layer is thoroughly extracted. Saturating the aqueous layer with a salt like sodium chloride can help to reduce the solubility of the product in the aqueous phase.
-
Decomposition on Silica (B1680970) Gel: N-chloro compounds can be unstable and may decompose on silica gel during column chromatography. Consider alternative purification methods like recrystallization, or use a deactivated silica gel.
-
Q2: I am observing the formation of side products in my reaction. How can I improve the selectivity for this compound?
A2: The formation of side products is often due to over-chlorination or side reactions of the starting materials or product.
-
Molar Ratio of Reactants: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess can lead to the formation of di- or tri-chlorinated urea.[3] A molar ratio of urea to chlorinating agent of 1:1 or slightly higher (e.g., 1.1:1) is a good starting point for monothis compound synthesis.
-
Order of Addition: The way the reagents are mixed can influence the outcome. Slowly adding the chlorinating agent to the solution of urea at a controlled temperature can help to minimize localized high concentrations of the chlorinating agent and reduce side product formation.
-
pH Control: As mentioned, pH is crucial. Maintaining the optimal pH for monothis compound formation will help to suppress the formation of other chlorinated species.
Q3: My isolated this compound product seems to be unstable and decomposes over time. What are the best practices for handling and storing N-chloro compounds?
A3: N-chloro compounds are known for their potential instability.
-
Minimize Exposure to Heat and Light: Store the purified this compound in a cool, dark place. Thermal decomposition and photolysis can occur, leading to the degradation of the product.
-
Anhydrous Conditions: N-chloro compounds can be sensitive to moisture. While the synthesis is often performed in an aqueous medium, the final product should be stored under dry conditions.
-
Prompt Use: It is often best to use the synthesized this compound as soon as possible after preparation and purification.
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-chlorourea based on established principles of N-chlorination of amides.
Synthesis of N-Chlorourea from Urea and Sodium Hypochlorite
This protocol is a representative procedure and may require optimization for specific experimental setups and desired scales.
Materials:
-
Urea (high purity)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, check for active chlorine content)
-
Hydrochloric acid (HCl) or Acetic Acid (CH₃COOH) for pH adjustment
-
Deionized water
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent for extraction
-
Ice bath
Procedure:
-
Preparation of Urea Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of urea (e.g., 1.0 equivalent) in deionized water. Cool the flask in an ice bath to 0-5°C.
-
pH Adjustment: Slowly add a dilute solution of HCl or acetic acid to the urea solution while stirring until the pH is between 3 and 4.
-
Addition of Chlorinating Agent: While maintaining the temperature at 0-5°C, slowly add the sodium hypochlorite solution (e.g., 1.0-1.1 equivalents) dropwise to the acidic urea solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (using an appropriate solvent system) or by testing for the presence of active chlorine using starch-iodide paper (a positive test indicates an excess of the chlorinating agent).
-
Workup: Once the reaction is complete, quench any excess chlorinating agent by adding a small amount of sodium sulfite (B76179) solution until a test with starch-iodide paper is negative.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add sodium chloride to saturate the aqueous layer. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Data Presentation
The following table summarizes the key reaction parameters and their recommended ranges for optimizing this compound synthesis yield. Due to the limited availability of direct quantitative comparative data in the literature, this table provides qualitative and semi-quantitative guidance.
| Parameter | Recommended Range/Value | Rationale and Remarks |
| Temperature | 0 - 10°C | N-chlorination reactions are often exothermic.[1] Lower temperatures help to minimize side reactions and prevent product decomposition. |
| pH of Urea Solution | 2 - 5 | Acidic conditions favor the formation of monothis compound.[2] |
| pH of Chlorinating Agent | 5 - 8 | The stability and reactivity of sodium hypochlorite are pH-dependent. |
| Final Reaction pH | 2 - 5 | Maintaining an acidic pH throughout the reaction is generally preferred for the synthesis of monothis compound. |
| Molar Ratio (Urea:NaOCl) | 1 : 1 to 1 : 1.1 | A slight excess of the chlorinating agent can help drive the reaction to completion, but a large excess increases the risk of over-chlorination.[3] |
| Reactant Concentration | < 25% (by weight) | Working with more dilute solutions can sometimes help with temperature control and selectivity. |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis and Optimization
References
Chlorourea Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted urea (B33335), starting amines, and byproducts from over-chlorination.[1][2][3] Biuret, a common impurity in synthetic urea, can also be present.[4] Depending on the synthetic route, other potential impurities could be isomeric products or related chlorinated compounds.[1]
Q2: My purified this compound product has a low melting point and a broad melting range. What is the likely cause?
A2: A low and broad melting point is a classic indicator of an impure compound. The presence of residual solvents or synthetic byproducts disrupts the crystal lattice of the pure substance, leading to a depression and broadening of the melting point range. Further purification steps are necessary.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: Several analytical methods can be used to determine purity. High-Performance Liquid Chromatography (HPLC) is highly effective for quantifying the main compound and detecting impurities.[][6] Other valuable techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation and impurity identification, and Differential Scanning Calorimetry (DSC) to determine purity for substances that are already highly pure (≥98%).[] For a quick assessment, Thin-Layer Chromatography (TLC) can be used to qualitatively check for the presence of multiple components.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a viable method for purifying this compound, especially for removing impurities with different polarities. Reversed-phase chromatography is often suitable for polar and ionizable compounds.[7] The choice of stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase will depend on the specific impurities present. High-throughput screening (HTS) methods can help in quickly determining the optimal chromatographic conditions.[8]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Your final yield of pure this compound after recrystallization is significantly lower than expected.
Troubleshooting Workflow: Low Recrystallization Yield
Caption: Troubleshooting logic for low yield in recrystallization.
Issue 2: Oiling Out During Recrystallization
Instead of forming crystals upon cooling, the product separates as an oil or viscous liquid.
Troubleshooting Summary: Oiling Out
| Problem | Possible Cause | Solution |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the this compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated to a very high degree. | Reheat the solution to dissolve the oil, add a small amount of extra solvent, and attempt cooling again, perhaps more slowly. | |
| The presence of certain impurities can inhibit crystallization. | Attempt to remove the problematic impurity first using a different technique, such as an acid-base wash or a quick filtration through a silica plug.[1] |
Issue 3: No Crystals Form Upon Cooling
The solution remains clear even after cooling for an extended period.
Troubleshooting Summary: Failure to Crystallize
| Problem | Possible Cause | Solution |
| No crystal formation | The solution is not sufficiently supersaturated; too much solvent was used. | Evaporate some of the solvent by gently heating the solution and allow it to cool again.[9] |
| Nucleation has not occurred. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure this compound. | |
| An inappropriate solvent was chosen; the product is too soluble at all temperatures. | Select a different solvent or introduce an "antisolvent" (a solvent in which the compound is insoluble, but is miscible with the primary solvent) dropwise until turbidity persists.[10] |
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Source | Recommended Removal Technique |
| Unreacted Starting Materials | Incomplete reaction. | Recrystallization, Column Chromatography. |
| Biuret | A common impurity in the urea starting material.[4] | Recrystallization. |
| Over-chlorinated Species | Excess chlorinating agent or prolonged reaction time.[2] | Column Chromatography, Recrystallization. |
| Hydrolysis Products | Exposure to water, especially at elevated temperatures.[11] | Recrystallization from a non-aqueous solvent. |
| Isomeric Products | Side reactions during the synthesis.[1] | Column Chromatography. |
Table 2: Solvent Selection Guide for Recrystallization
| Characteristic | Ideal Solvent | Non-Ideal Solvent |
| Solubility | High solubility at high temperatures, low solubility at low temperatures.[12] | High solubility at all temperatures OR low solubility at all temperatures. |
| Boiling Point | Should be lower than the melting point of this compound. | Higher than the melting point of this compound (risk of oiling out). |
| Reactivity | Must be chemically inert to this compound. | Reacts with the compound. |
| Volatility | Volatile enough to be easily removed from the final crystals. | High boiling point, difficult to remove under vacuum. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol outlines the standard procedure for purifying a solid compound like this compound using a single-solvent recrystallization method.
Workflow for Single-Solvent Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
Methodology:
-
Choose a Solvent: Select an appropriate solvent where this compound is highly soluble when hot but poorly soluble when cold.
-
Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue to add small portions of the hot solvent until the this compound is just completely dissolved.
-
Decolorize (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[12]
-
Crystallize: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Dry: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum for some time or by placing them in a desiccator.
Protocol 2: General Approach for Purification by Column Chromatography
This protocol provides a general framework for purifying this compound using column chromatography.
Methodology:
-
Develop a TLC Method: First, find a solvent system that separates this compound from its impurities on a TLC plate. The ideal Retention Factor (Rf) for this compound should be around 0.25-0.35.
-
Prepare the Column: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the mobile phase. Ensure there are no cracks or air bubbles.
-
Load the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the column (wet loading).
-
Elute the Column: Add the mobile phase to the top of the column and allow it to run through. Collect fractions in separate test tubes.
-
Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Urea - Wikipedia [en.wikipedia.org]
- 6. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 7. biotage.com [biotage.com]
- 8. chromatographic purification steps: Topics by Science.gov [science.gov]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Handling Chlorourea
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with chlorourea and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is N-chlorourea and in what context is it typically encountered?
A1: N-chlorourea is a chemical intermediate with the formula CH₃ClN₂O.[1][2] It is most commonly encountered as the initial product in the reaction between urea (B33335) and free chlorine (Cl₂).[1][3] This reaction is a critical step in understanding the formation of disinfection byproducts (DBPs) in chlorinated water, such as in swimming pools or water treatment facilities.[4] It is a highly reactive and generally unstable compound.[5]
Q2: My experiment involves the synthesis of N-chlorourea, but I am observing rapid decomposition. Is this normal?
A2: Yes, rapid decomposition of N-chlorourea is expected. It is an unstable intermediate that readily undergoes further reactions.[3][6] N-chlorourea can be further chlorinated, hydrolyzed, and ultimately decompose into various nitrogenous compounds.[7][8] The stability is also highly dependent on the pH of the solution.[3]
Q3: What are the typical decomposition products of N-chlorourea?
A3: The decomposition of N-chlorourea is a multi-step process. It can be further chlorinated to form di- and tri-chlorourea, which then hydrolyze to produce hazardous intermediates like nitrogen trichloride (B1173362) (NCl₃).[3][6][7] These intermediates further break down into more stable end products such as monochloramine (NH₂Cl), dichloramine (NHCl₂), nitrogen gas (N₂), and nitrate (B79036) (NO₃⁻).[3][8]
Q4: How does pH affect the stability and decomposition of N-chlorourea?
A4: The pH of the solution significantly influences the decomposition pathway and the final products. For instance, the conversion of the nitrogen from urea to nitrate is pH-dependent.[3][6] While the rate of photodegradation of N-chlorourea under UV₂₅₄ light is not significantly affected by pH in the range of 3.0 to 7.5, the distribution of the final products (ammonia and nitrate) is influenced by pH.[9]
Q5: What are the primary safety concerns when working with this compound or its precursors?
A5: The primary safety concerns arise from the highly reactive nature of this compound, its precursors (like chlorine), and its decomposition products.
-
Chlorine Gas: If using chlorine gas as a precursor, it is highly toxic and corrosive.[10] Proper ventilation and personal protective equipment (PPE) are essential.[11][12][13]
-
Nitrogen Trichloride (NCl₃): This is a hazardous and explosive decomposition product.[5] Its formation should be minimized by controlling reaction conditions.
-
Corrosive Nature: Chlorine reacts with water to form corrosive acids.[10] All glassware should be thoroughly dried, and reactions should be conducted in a moisture-free environment where possible.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, gloves, and a lab coat.[13][14] Work in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of N-chlorourea | 1. Reaction is proceeding too far, leading to decomposition products.[3][6] 2. Incorrect pH for desired stability.[3] 3. Impure starting materials (urea or chlorine source). 4. Presence of moisture leading to hydrolysis. | 1. Monitor the reaction closely using an appropriate analytical technique (e.g., quenching aliquots and using a spectrophotometric method) to stop it at the right time. 2. Buffer the reaction mixture to maintain the optimal pH for N-chlorourea formation and transient stability. 3. Ensure the purity of urea and standardize the chlorine solution before use. 4. Use dry glassware and solvents. |
| Formation of unwanted side products (e.g., NCl₃) | 1. Excess chlorine is being used. 2. The pH of the reaction is too low, which can favor the formation of NCl₃.[4] | 1. Use a stoichiometric or slightly sub-stoichiometric amount of chlorine relative to urea. 2. Carefully control and monitor the pH of the reaction mixture. |
| Inconsistent experimental results | 1. Fluctuation in reaction temperature. 2. Variable lighting conditions if the compound is light-sensitive. N-chlorourea is known to be susceptible to photolysis.[9] 3. Inconsistent mixing. | 1. Use a temperature-controlled reaction vessel (e.g., a water bath). 2. Conduct the experiment in a dark room or use amber glassware to protect the reaction from light. 3. Ensure consistent and efficient stirring throughout the experiment. |
| Difficulty in analyzing N-chlorourea concentration | 1. The compound is degrading before or during analysis.[5] 2. The analytical method is not sensitive or specific enough. | 1. Analyze samples immediately after collection. Consider quenching the reaction in the sample aliquot before analysis. 2. Use a validated analytical method, such as a colorimetric method with DPD (N,N-diethyl-p-phenylenediamine), and ensure proper calibration. |
Experimental Protocols
Protocol 1: Synthesis and Monitoring of N-chlorourea
This protocol describes the synthesis of N-chlorourea for laboratory-scale studies, with a focus on monitoring its formation and initial decomposition.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of urea in phosphate-buffered deionized water (pH 7.0).
-
Prepare a 10 mM stock solution of free chlorine by diluting a standardized sodium hypochlorite (B82951) (NaOCl) solution in deionized water. Adjust the pH to 7.0.
-
-
Synthesis:
-
In a temperature-controlled beaker wrapped in aluminum foil (to prevent photodecomposition), place 100 mL of the urea solution.
-
While stirring, add an equimolar amount (100 mL) of the chlorine solution.
-
Start a timer immediately upon the addition of the chlorine solution.
-
-
Monitoring:
-
At regular intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 1 mL aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of a quenching agent (e.g., sodium thiosulfate).
-
Analyze the quenched sample for the concentration of N-chlorourea and other chloramines using a suitable analytical method (e.g., DPD colorimetric method).
-
Quantitative Data Summary
Table 1: Properties of Monothis compound
| Property | Value | Source |
| CAS Number | 3135-74-8 | [2] |
| Molecular Formula | CH₃ClN₂O | [1][2] |
| Molecular Weight | 94.50 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
Table 2: Conditions for N-chlorourea Degradation
| Condition | Observation | Reference |
| UV₂₅₄ Irradiation | ~92% degradation | [9] |
| pH (3.0 - 7.5) during Photolysis | No significant effect on degradation rate, but influences product distribution | [9] |
| Chlorine to Urea Molar Ratio | Theoretical demand is between 3 and 8 mol Cl₂ per mol of urea for complete decomposition. | [15] |
Visualizations
Caption: Decomposition pathway of urea upon chlorination.
Caption: Troubleshooting workflow for low product yield.
References
- 1. This compound CAS 3135-74-8|Research Chemical [benchchem.com]
- 2. Monothis compound | CH3ClN2O | CID 11829366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Reaction Mechanism for Chlorination of Urea - Environmental Science & Technology - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worksafebc.com [worksafebc.com]
- 11. CCOHS: Chlorine [ccohs.ca]
- 12. halogenvalve.com [halogenvalve.com]
- 13. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]
- 14. Chlorine Bleach Safety | NDSU Agriculture [ndsu.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chlorourea Quantification
Welcome to the technical support center for chlorourea quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analytical measurement of chloroureas.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying chloroureas?
A1: The primary methods for the quantification of this compound compounds are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices. GC-MS typically requires a derivatization step to increase the volatility of the polar this compound compounds.
Q2: What is a "matrix effect" in LC-MS/MS analysis and how does it affect this compound quantification?
A2: A matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate quantification.[1] In this compound analysis, complex matrices like soil, food, or biological fluids contain numerous endogenous substances that can cause significant matrix effects.[3][4]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of chloroureas?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use cleanup techniques like Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) as in the QuEChERS method to remove interfering matrix components.[3][5]
-
Chromatographic Separation: Optimize your HPLC method to separate the this compound analytes from co-eluting matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.[5]
-
Use of Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects as it experiences similar ionization suppression or enhancement.
Q4: Why is derivatization necessary for the GC-MS analysis of chloroureas?
A4: Chloroureas are polar and have low volatility, making them unsuitable for direct analysis by gas chromatography.[6] Derivatization is a chemical process that converts the polar analyte into a more volatile and thermally stable derivative that can be readily analyzed by GC-MS.[6][7] Silylation is a common derivatization technique for compounds with active hydrogens, like those found in chloroureas.
Q5: I am analyzing environmental water samples and getting low recoveries for my this compound standards. What could be the cause?
A5: Low recoveries in environmental water samples can be due to the presence of dissolved organic matter, such as humic and fulvic acids.[8] These substances can bind to phenylurea herbicides, making them less available for extraction.[8] Optimizing the sample pH and using a robust extraction method like SPE with a suitable sorbent (e.g., C18 or polymeric sorbents) can improve recoveries.[8][9]
Troubleshooting Guides
HPLC & LC-MS/MS Issues
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column contamination or degradation.- Inappropriate mobile phase pH. | - Use a highly deactivated column.- Employ a guard column and filter samples.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Retention Time Shifts | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column aging. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven for stable temperature control.- Equilibrate the column sufficiently before analysis. |
| Low Signal Intensity / Ion Suppression (LC-MS/MS) | - Matrix effects from co-eluting compounds.- Inefficient ionization.- Contaminated ion source. | - Improve sample cleanup using SPE or QuEChERS.- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Clean the ion source regularly. |
| Poor Resolution | - Inadequate chromatographic separation.- Column overloading.- Wrong mobile phase composition. | - Optimize the gradient profile or switch to a different column chemistry.- Reduce the injection volume or sample concentration.- Adjust the mobile phase strength. |
GC-MS Issues
| Problem | Possible Causes | Solutions |
| No or Low Peak Intensity | - Incomplete derivatization.- Thermal degradation of the analyte in the injector.- Adsorption of the analyte in the GC system. | - Optimize derivatization conditions (reagent, temperature, time).- Use a lower injector temperature.- Use a deactivated liner and column. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination of the syringe or injector. | - Run a blank solvent injection after a high-concentration sample.- Clean the syringe and injector port. |
| Broad Peaks | - Slow injection speed.- Column overloading.- Dead volume in the system. | - Use an autosampler for consistent and fast injections.- Dilute the sample.- Check all fittings and connections for leaks or improper installation. |
Data Presentation
Table 1: Recovery of Phenylurea Herbicides using Different SPE Cartridges in Water Samples
| SPE Sorbent | Analyte(s) | Sample Matrix | Average Recovery (%) |
| C18 | Metoxuron, Monuron, Diuron, Metazachlor, Linuron | Tap Water & Soft Drinks | Good recovery (specific percentages not detailed)[10] |
| Oasis HLB | Linuron and other pesticides | Groundwater | >70% for most analytes[11] |
| Strata X | Linuron and other pesticides | Groundwater | >70% for most analytes[11] |
| C18 | Atrazine | Groundwater | 85-95%[11] |
Recovery can be influenced by various factors including the sample matrix, sorbent mass, and elution solvent.[8]
Table 2: QuEChERS Recovery of Pesticides in Different Food Matrices
| Analyte | Strawberry (%) | Apple (%) | Soybean (%) |
| Captan | 65.4 | 60.0 | 72.5 |
| Folpet | 58.7 | 59.6 | 69.9 |
| Imazalil | 86.9 | 85.0 | 83.3 |
| Myclobutanil | 91.5 | 80.4 | 75.8 |
| Fenhexamid | 75.0 | 85.3 | 69.9 |
| Iprodione | 82.5 | 77.5 | 58.4 |
| Bifenthrin | 89.4 | 86.7 | 96.4 |
Data adapted from a study utilizing bead mill homogenization followed by QuEChERS extraction and GC-MS analysis.[12]
Table 3: Matrix Effect in Soil Samples after QuEChERS and SPE Cleanup
| Analyte Family | Matrix Effect (%) in Soil:Compost | Matrix Effect (%) in Manure |
| Macrolides | -15 to -5 | -10 to 0 |
| Sulfonamides | -20 to -10 | -15 to -5 |
| Tetracyclines | 5 to 15 | 10 to 20 |
| Fluoroquinolones | 0 to 10 | 5 to 15 |
Negative values indicate ion suppression, while positive values indicate ion enhancement. The low matrix effect observed was attributed to an efficient SPE clean-up step.[13]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound Analysis in Food Matrices
This protocol is a generalized version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pesticide residues from food samples.
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g) into a paste. For dry samples, add an appropriate amount of water.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >1500 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and MgSO₄. The choice of sorbent depends on the matrix; for example, PSA removes fatty acids, and GCB removes pigments.[3]
-
Shake for 30 seconds.
-
Centrifuge at >1500 rcf for 5 minutes.
-
-
Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS, the extract may be diluted with mobile phase.[3]
Protocol 2: Derivatization of Chloroureas for GC-MS Analysis
This protocol describes a general procedure for the derivatization of chloroureas using silylation, making them amenable to GC-MS analysis.
-
Sample Preparation: The this compound extract from sample preparation (e.g., QuEChERS) should be evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
To the dry residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly.
-
Heat the reaction mixture at 60-75°C for 30-60 minutes. Optimization of temperature and time may be required for complete derivatization.
-
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
Mandatory Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting decision tree for inaccurate results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. wexer-store.com [wexer-store.com]
- 13. researchgate.net [researchgate.net]
"improving stability of chlorourea solutions for experiments"
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of chlorourea solutions for experimental use. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound solutions to degrade? A1: this compound solutions are sensitive to several environmental factors. The primary drivers of degradation are exposure to light (specifically UV), elevated temperatures, and inappropriate pH levels. The stability of urea (B33335), a related compound, is known to decrease as temperature increases.[1][2] N-chlorourea, in particular, undergoes rapid photolysis, with studies showing approximately 92% degradation under UV254 irradiation.[3][4] Additionally, moisture can be a concern, as urea itself is hygroscopic.[5]
Q2: What is the optimal pH range for storing this compound solutions? A2: For general stability, maintaining a pH between 4 and 8 is recommended, as urea solutions are most stable in this range.[1][2] The formation of monothis compound is favored under acidic conditions, while its subsequent conversion to less stable di- and trichloroureas is more likely under neutral to alkaline conditions.[4][6] Therefore, for maximizing the stability of the monothis compound species, a slightly acidic pH is preferable. Studies have shown that a lactate (B86563) buffer at pH 6.0 provides excellent stability for urea solutions.[1][2]
Q3: How should I store my this compound stock solutions? A3: To ensure maximum stability, this compound solutions should be stored in a cool, dark, and dry place.[7] The ideal temperature range is between 10-30°C.[5] Use tightly sealed, airtight containers to protect against moisture.[7][8] For light-sensitive this compound, amber glass bottles or containers wrapped in aluminum foil are highly recommended to prevent photolytic degradation.[3][4]
Q4: Can I use any buffer to stabilize my this compound solution? A4: While maintaining an optimal pH is crucial, the choice of buffer can also influence stability. Studies on urea solutions have indicated that a lactate buffer (pH 6.0) is particularly effective at minimizing degradation.[1][2] Other stabilizing agents reported for urea solutions include phosphoric acid, citric acid, glycine, and certain ammonium (B1175870) salts like ammonium phosphate.[9] Compatibility of the buffer with your experimental system should always be verified.
Q5: What are the common degradation products of this compound? A5: The degradation of this compound can proceed through several pathways. It can undergo further chlorination to form unstable intermediates like di- and trithis compound.[10] These can then hydrolyze to form nitrogen trichloride (B1173362) (NCl₃), which subsequently decays into more stable end products, including nitrogen gas (N₂) and nitrate (B79036) (NO₃⁻).[10] Under UV light, the primary degradation products are ammonia (B1221849) and nitrate.[3][4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution appears yellow or discolored. | 1. Degradation due to light exposure.2. Reaction with contaminants.3. pH shift to alkaline range. | 1. Prepare fresh solution and store in an amber vial or foil-wrapped container.2. Use high-purity solvent and clean glassware. Ensure no incompatible chemicals are present.[8][11]3. Check the pH of the solution and adjust to a slightly acidic to neutral range (pH 4-7) using a suitable buffer.[1] |
| Precipitate has formed in the solution. | 1. Solution was stored at too low a temperature, causing this compound to crystallize out.2. Degradation products are insoluble.3. Contamination. | 1. Gently warm the solution to room temperature (not exceeding 30°C) and agitate to redissolve the precipitate.[5] Store at the recommended temperature.2. The solution has likely degraded significantly. Discard and prepare a fresh solution following best practices.3. Discard the solution and prepare a new one using fresh, high-purity reagents. |
| Loss of experimental efficacy or potency. | 1. Significant degradation of the active this compound compound.2. Incorrect initial concentration. | 1. The solution has likely exceeded its stable shelf-life. Prepare a fresh solution immediately before use for critical experiments.2. Quantify the concentration of the solution using an appropriate analytical method like HPLC-UV.[12] |
| Inconsistent experimental results. | 1. Progressive degradation of the solution over the course of the experiment.2. Fluctuation in environmental conditions (temperature, light) during the experiment. | 1. Use a freshly prepared solution for each experimental run or for time-sensitive assays.2. Maintain consistent environmental conditions. Protect the experimental setup from direct light and control the temperature. |
Data Summary: Factors Affecting this compound Stability
The following table summarizes key quantitative data related to the stability of this compound and its parent compound, urea.
| Parameter | Condition | Observation | Source(s) |
| Photodegradation | UV254 Irradiation | ~92% of N-chlorourea degraded. | [3][4] |
| pH | pH range 4-8 | Urea solutions exhibit maximum stability. | [1][2] |
| pH | pH range 3.0-7.5 | N-chlorourea degradation rate is not significantly affected, but the distribution of degradation products (ammonia, nitrate) is. | [3][4][6] |
| Temperature | 25°C vs. 60°C | Urea degradation is significantly lower at 25°C. | [1][2] |
| Storage Temperature | 10°C - 30°C | Recommended storage temperature range for urea. | [5] |
| Relative Humidity | < 60% | Recommended to prevent moisture absorption and caking of solid urea. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes how to prepare a this compound solution with enhanced stability for general experimental use.
-
Reagent & Equipment Preparation:
-
Use high-purity water (Type I or HPLC-grade).
-
Select a suitable buffer system (e.g., 50 mM sodium lactate buffer).
-
Use calibrated balances and clean, sterile glassware.
-
Prepare an amber glass storage bottle or a clear bottle with aluminum foil for wrapping.
-
-
Buffer Preparation:
-
Prepare the 50 mM sodium lactate buffer.
-
Adjust the pH of the buffer to 6.0 using lactic acid or sodium hydroxide.
-
Filter the buffer through a 0.22 µm filter to remove particulates.
-
-
Solution Preparation:
-
In a designated fume hood, accurately weigh the required amount of solid this compound.
-
Add the this compound powder to a volumetric flask.
-
Add a small amount of the pH 6.0 lactate buffer to dissolve the solid, swirling gently.
-
Once fully dissolved, bring the solution to the final volume with the buffer.
-
Mix thoroughly by inverting the flask several times.
-
-
Storage:
-
Immediately transfer the solution to the prepared amber glass bottle.
-
Seal the bottle tightly.
-
Label the bottle with the compound name, concentration, date, and your initials.
-
Store in a refrigerator or a cool, dark cabinet at the recommended temperature (e.g., 5°C).[13]
-
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[14][15]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution).
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Stress Conditions: Aliquot the stock solution into separate, clearly labeled containers for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours.
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Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24 hours.
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Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solution at 70°C for 48 hours in a controlled oven.
-
Photodegradation: Expose the solution to a calibrated UV light source (e.g., 254 nm) for a defined period.
-
Control: Keep one aliquot under normal storage conditions (e.g., 5°C, protected from light).
-
-
Neutralization & Dilution: After the stress period, cool the acid and base-hydrolyzed samples to room temperature and neutralize them. Dilute all samples, including the control, to the target concentration for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating method, typically HPLC-UV or LC-MS.[12][13]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify degradation peaks and calculate the percentage of degradation. This data helps to understand the degradation pathway.
Degradation Pathway and Analysis Workflow
Understanding the degradation pathway is critical for troubleshooting. The following diagrams illustrate the general chemical degradation pathway of this compound and a typical workflow for analyzing solution stability.
References
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Volume 65 No 3 page 187 [library.scconline.org]
- 3. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. huaxinfertilisermachinery.com [huaxinfertilisermachinery.com]
- 6. researchgate.net [researchgate.net]
- 7. Urea, chloro- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. Best Practices for Storing Urea Fertilizers | Green Gubre Group [greengubregroup.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. curiaglobal.com [curiaglobal.com]
- 14. criver.com [criver.com]
- 15. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in chlorourea synthesis"
Technical Support Center: Chlorourea Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during this compound synthesis, with a focus on resolving low product yields.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a very low yield or failed completely. What are the most common initial checks I should perform?
A1: When facing low or no yield, a systematic review of your experimental setup and reagents is the first critical step.[1]
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Purity of Starting Materials: Verify the purity of your amine, urea (B33335), or isocyanate starting materials. Impurities can react with the chlorinating agent or interfere with the reaction.[1]
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Reagent Activity: Ensure your chlorinating agent is fresh and active. Some chlorinating agents can degrade over time.
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Anhydrous Conditions: Many this compound synthesis pathways are sensitive to moisture. Ensure you are using dry solvents and have properly dried your glassware. The reaction should be conducted under an inert atmosphere like nitrogen or argon.[1][2]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm if the starting material is being consumed and to determine the optimal reaction time.[1]
Q2: My product seems to be decomposing during the reaction or workup. How can I prevent this?
A2: N-chloro compounds, including chloroureas, can be unstable.[1] Several factors can lead to decomposition:
-
Temperature Control: N-chlorination reactions can be exothermic. A sudden increase in temperature can cause the product to decompose. It is crucial to maintain the recommended reaction temperature, which may require cooling in an ice or dry ice bath.[1][2]
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pH Stability: The stability of N-chloro compounds is often pH-dependent. Maintain the optimal pH throughout the synthesis and workup to prevent degradation.[1]
-
Prompt Workup: Once the reaction is complete, proceed with the workup and purification steps as quickly as possible. Prolonged exposure to the reaction mixture can lead to decomposition or side product formation.[1][3]
Q3: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A3: Several side reactions can compete with the desired this compound formation, leading to a lower yield of the target molecule.
-
Over-chlorination: The urea or amine nitrogen can undergo multiple chlorination steps, leading to di- or tri-chlorinated species.[4][5] Using a large excess of the chlorinating agent can exacerbate this issue.[1]
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Biuret (B89757) and Oligo-uret Formation: In syntheses involving isocyanates, the N-H groups of the already-formed urea can react with excess isocyanate, leading to the formation of biuret and more complex oligo-uret structures. This is a common cause of crosslinking and insoluble byproducts.[6]
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Symmetrical Urea Formation: If using reagents like carbonyldiimidazole or triphosgene, the order of reagent addition is critical to avoid the formation of symmetrical urea byproducts.[7]
Q4: How do I choose the optimal reaction conditions for my specific this compound synthesis?
A4: The optimal conditions depend heavily on the chosen synthetic route (e.g., from urea, from an isocyanate). However, some general principles for optimization apply:
-
Solvent Selection: The solvent should be inert to the reaction conditions and able to dissolve the starting materials. Common solvents include chlorinated hydrocarbons like dichloromethane.[8]
-
Temperature: Many chlorination reactions are performed at low temperatures (e.g., -10°C to 10°C) to minimize side reactions and decomposition.[2]
-
Stoichiometry: Carefully control the molar ratios of your reactants. While a slight excess of the chlorinating agent may be necessary to drive the reaction to completion, a large excess should be avoided.[1]
-
Systematic Optimization: If yields remain low, consider a systematic approach to optimization, such as "one-variable-at-a-time" (OFAT) or a "design of experiments" (DoE) approach to efficiently identify the best conditions.[9][10]
Troubleshooting Guide for Low Yield
This section provides a more detailed, step-by-step guide to diagnosing and resolving low yields.
Problem Area 1: Reagents and Starting Materials
| Issue | Possible Cause | Recommended Solution | Citation |
| Incomplete Conversion | Impure starting amine, urea, or isocyanate. | Verify purity via NMR, GC-MS, or other appropriate analytical methods. Purify starting materials if necessary (e.g., recrystallization, distillation). | [1] |
| Deactivated or old chlorinating agent. | Use a freshly opened bottle of the chlorinating agent or titrate it to determine its active chlorine content. | [1] | |
| Presence of moisture in reagents or solvents. | Use anhydrous solvents. Dry solid reagents in a vacuum oven before use. | [1][2] |
Problem Area 2: Reaction Conditions
| Issue | Possible Cause | Recommended Solution | Citation |
| Product Decomposition | Reaction temperature is too high (runaway reaction). | Maintain strict temperature control using an ice, ice/salt, or dry ice/acetone bath. Add reagents dropwise to manage exotherms. | [1][2] |
| Incorrect pH of the reaction medium. | Monitor and adjust the pH to a range where the N-chloro product is known to be stable. | [1] | |
| Formation of Byproducts | Inefficient mixing. | Ensure vigorous and continuous stirring throughout the reaction to avoid localized high concentrations of reagents. | [1] |
| Incorrect stoichiometry leading to over-chlorination. | Adjust the molar ratio of the chlorinating agent. Start with a 1:1 ratio and incrementally increase if starting material remains. | [1][4] | |
| Reaction time is too long. | Monitor the reaction by TLC/HPLC and quench it as soon as the starting material is consumed to prevent subsequent side reactions or decomposition. | [3][11] |
Problem Area 3: Workup and Purification
| Issue | Possible Cause | Recommended Solution | Citation |
| Product Loss | Product is partially water-soluble. | During aqueous extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity and drive the product into the organic layer. | [11] |
| Emulsion formation during extraction. | Add a small amount of brine or use centrifugation to break the emulsion. | [11] | |
| Decomposition on silica (B1680970) gel column. | If the product is acid-sensitive, consider neutralizing the silica gel with a base (e.g., triethylamine (B128534) in the eluent) or use an alternative purification method like recrystallization. | [3] | |
| Product is volatile. | Be cautious during solvent removal on a rotary evaporator. Use lower temperatures and pressures. | [3] |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A systematic workflow for troubleshooting low product yield.
Signaling Pathway of Side Reactions
This diagram illustrates common side reactions that compete with the formation of the desired this compound product.
Caption: Competing reaction pathways that can reduce this compound yield.
Experimental Protocols
Method 1: Synthesis of this compound from Urea (General Procedure)
This protocol is a generalized procedure based on the chlorination of urea. Specific amounts and conditions should be optimized for the target molecule.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve urea (1.0 eq.) in a suitable anhydrous solvent in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel. Cool the solution to the desired temperature (e.g., 0°C).
-
Reagent Addition: Dissolve the chlorinating agent (e.g., sodium hypochlorite, tert-butyl hypochlorite) (1.0-1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred urea solution via the addition funnel, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by TLC, checking for the consumption of the urea starting material. The reaction is typically complete within 1-4 hours.[1]
-
Quenching: Once the reaction is complete, quench it by adding a solution of sodium thiosulfate (B1220275) to neutralize any excess chlorinating agent.
-
Workup: If the product precipitates, it can be collected by filtration, washed with cold water, and dried under vacuum.[12] If it remains in solution, perform an aqueous workup. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by silica gel column chromatography.[12][13]
Method 2: Synthesis of N-Aryl-N'-chlorourea from Aryl Isocyanate
This protocol is adapted from general procedures for the chlorination of isocyanates.
-
Preparation: In a flame-dried, three-neck round-bottom flask protected from light and under an inert atmosphere, dissolve the aryl isocyanate (1.0 eq.) in an anhydrous chlorinated hydrocarbon solvent. Cool the solution to between -10°C and 10°C.[2]
-
HCl Addition: Add anhydrous hydrogen chloride (0.001 to 1.0 molar equivalent) to the isocyanate solution. This may be done by bubbling HCl gas through the solution or adding a standardized solution of HCl in an inert solvent.[2]
-
Chlorine Addition: After or simultaneously with the HCl addition, add anhydrous chlorine (1.0 eq.) to the reaction mixture while maintaining the low temperature.[2]
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material.
-
Workup: Remove any residual chlorine and hydrogen chloride by bubbling an inert gas (e.g., nitrogen) through the solution.[2]
-
Isolation: Remove the solvent under reduced pressure, keeping the temperature low to prevent decomposition of the product. The crude this compound can then be purified, typically by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. US3360539A - Chlorination of aromatic isocyanates - Google Patents [patents.google.com]
- 3. How To [chem.rochester.edu]
- 4. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. asianpubs.org [asianpubs.org]
- 9. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Design & Optimization [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigation of Chlorourea Decomposition During Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the decomposition of chlorourea compounds during analytical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound compounds, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) in HPLC analysis. | 1. On-column degradation of this compound. 2. Interaction of the analyte with active sites on the column. 3. Incompatibility of the sample solvent with the mobile phase. | 1. Reduce column temperature. 2. Use a mobile phase with a pH that favors the stability of the this compound (typically near neutral). 3. Employ a guard column to protect the analytical column. 4. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Loss of analyte/low recovery. | 1. Decomposition of this compound in the sample solution before injection. 2. Degradation in the autosampler. 3. Adsorption to sample vials or instrument components. | 1. Prepare samples immediately before analysis. 2. Use a refrigerated autosampler set to a low temperature (e.g., 4°C). 3. Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. 4. Analyze samples promptly after preparation. |
| Inconsistent or non-reproducible results. | 1. Variable decomposition rates between samples. 2. Changes in mobile phase pH over time. 3. Fluctuation in column temperature. | 1. Strictly control the time between sample preparation and injection. 2. Prepare fresh mobile phase daily and monitor its pH. 3. Use a column thermostat to maintain a consistent temperature. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of degradation products. 2. Contamination from solvents or reagents. | 1. Conduct forced degradation studies to identify potential degradation products. 2. Use high-purity solvents and freshly prepared reagents. 3. Run a blank gradient to check for system contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound decomposition during analysis?
A1: The primary factors contributing to this compound decomposition are temperature, pH, and exposure to light. Elevated temperatures can accelerate degradation, while both acidic and alkaline conditions can catalyze hydrolysis.[1] Photodegradation can also occur, especially under UV light.[2][3]
Q2: How can I minimize this compound decomposition during sample preparation?
A2: To minimize decomposition, it is recommended to prepare samples in a temperature-controlled environment, ideally on ice. Use diluents that are pH-neutral or buffered to a pH known to stabilize the specific this compound derivative. Protect samples from light by using amber vials or by working in a dimly lit area. Samples should be analyzed as quickly as possible after preparation.
Q3: What is the optimal pH range for storing and analyzing this compound samples?
A3: While the optimal pH can be compound-specific, a near-neutral pH range (approximately 6-8) is generally recommended to minimize acid- and base-catalyzed hydrolysis. For urea (B33335), a related compound, stability is greatest in the pH range of 4-8.[1] It is crucial to determine the specific stability profile of your this compound derivative.
Q4: Can the choice of solvent impact the stability of my this compound sample?
A4: Yes, the solvent can significantly impact stability. Protic solvents like water and methanol (B129727) can participate in hydrolysis reactions. While often necessary for reverse-phase HPLC, the aqueous component of the mobile phase and sample diluent should be buffered. Acetonitrile (B52724) is often a preferred organic solvent in the mobile phase for the analysis of unstable N-chloramines.[4]
Q5: Is it necessary to use a refrigerated autosampler?
A5: Yes, for unstable compounds like chloroureas, a refrigerated autosampler is highly recommended. Maintaining samples at a low temperature (e.g., 4°C) can significantly slow down the rate of degradation while they are queued for injection.
Quantitative Data on this compound Stability
The following table summarizes the expected stability of a generic this compound compound under various analytical conditions. This data is synthesized from general knowledge of N-chloro compound and urea stability and should be used as a guideline. Specific stability will vary depending on the exact molecular structure.
| Parameter | Condition | Estimated % Degradation over 4 hours | Recommendation |
| Temperature | 4°C | < 5% | Store samples and standards at 2-8°C. |
| 25°C (Room Temp) | 10-20% | Minimize time at room temperature. | |
| 40°C | > 30% | Avoid elevated temperatures. | |
| pH of Aqueous Diluent | 3 | 15-25% | Avoid strongly acidic conditions. |
| 6-7 | < 5% | Maintain a near-neutral pH. | |
| 9 | 20-30% | Avoid alkaline conditions. | |
| Solvent (in amber vial) | Acetonitrile/Water (50:50) pH 7 | < 5% | A good general-purpose diluent. |
| Methanol/Water (50:50) pH 7 | 5-10% | Acetonitrile is often preferred over methanol. | |
| Water pH 7 | 5-15% | Buffer aqueous solutions. |
Experimental Protocols
Protocol for HPLC Analysis of this compound with Minimized Decomposition
This protocol outlines a general procedure for the analysis of this compound compounds using High-Performance Liquid Chromatography (HPLC) with an emphasis on mitigating analyte degradation.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity (HPLC grade or higher) acetonitrile and water
-
Phosphate (B84403) buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Formic acid or other appropriate acid/base for pH adjustment
-
Amber HPLC vials
-
0.22 µm syringe filters
2. Instrument and Conditions:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Refrigerated autosampler
-
Column thermostat
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Phosphate buffer in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Autosampler Temperature: 4°C
-
Injection Volume: 10 µL
-
Detection Wavelength: As appropriate for the specific this compound
3. Standard and Sample Preparation:
-
Prepare all solutions in a cool environment and protect from light.
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh the this compound reference standard and dissolve in a minimal amount of acetonitrile. Dilute to the final volume with a 50:50 mixture of acetonitrile and 10 mM phosphate buffer (pH 7.0).
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with the 50:50 acetonitrile/buffer mixture to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/buffer mixture to achieve a concentration within the calibration range. If necessary, filter the sample through a 0.22 µm syringe filter immediately before placing it in an amber HPLC vial.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Place the prepared standards and samples in the refrigerated autosampler (4°C).
-
Inject the standards to generate a calibration curve.
-
Inject the samples for analysis.
-
Run a blank injection of the diluent between sample injections to prevent carryover.
5. Data Analysis:
-
Quantify the this compound peak in the samples using the calibration curve generated from the standards.
-
Monitor for the appearance of any new peaks that may indicate degradation.
Visualizations
Caption: Simplified decomposition pathway of this compound.
Caption: Recommended workflow for this compound analysis.
References
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of pH for Chlorourea Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorourea compounds in aqueous solutions. The information provided aims to assist in optimizing the pH for enhanced stability and mitigating degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
A1: Based on studies of the parent compound, urea (B33335), the optimal pH range for stability in aqueous solutions is between 4.0 and 8.0.[1] The lowest degradation rates for urea have been observed at a pH of 6.0, particularly in a lactate (B86563) buffer.[1] While specific data for this compound derivatives may vary, starting experiments within this pH range is recommended to minimize hydrolytic degradation.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This can be influenced by pH, temperature, and the presence of light.[2][3] Under acidic or alkaline conditions, the this compound molecule can hydrolyze, leading to a loss of the active compound. The degradation of urea, the parent compound, is known to be an elimination reaction at pH 7, 13, and 14, producing ammonia (B1221849) and cyanic acid.[4] Base catalysis of this elimination reaction occurs at a pH above 12.[4]
Q3: How can I monitor the stability of my this compound compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound compounds.[5][6][7] This technique allows for the separation and quantification of the intact drug from its degradation products.[8] UV-Vis spectroscopy can also be a useful tool for preliminary assessments of degradation.
Q4: What are "forced degradation" studies and why are they important?
A4: Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions such as high and low pH, high temperature, oxidizing agents, and light.[2][9][10] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[11][12] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Troubleshooting Guides
Problem: I am observing a rapid loss of my this compound compound in solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Verify the pH of your solution. Adjust the pH to be within the optimal stability range of 4.0-8.0, with a target of pH 6.0.[1] Use a suitable buffer system (e.g., lactate or phosphate (B84403) buffer) to maintain a stable pH. |
| High Temperature | Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C) and protect from elevated temperatures during experiments unless otherwise required by the protocol.[1][3] |
| Exposure to Light | Protect solutions from light by using amber vials or by covering the containers with aluminum foil.[3][12] Photostability studies should be conducted as part of forced degradation to understand light sensitivity.[12] |
| Oxidative Degradation | If oxidative degradation is suspected, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen).[3] Forced degradation studies using an oxidizing agent like hydrogen peroxide can confirm this susceptibility.[10][12] |
| Incompatible Excipients | If formulating the this compound, ensure that all excipients are compatible and do not accelerate degradation.[3] |
Data Presentation
Table 1: pH-Dependent Stability of Urea in Aqueous Solution at 37°C
Disclaimer: This data is for the parent compound, urea, and should be used as a general guide. Specific stability profiles for this compound derivatives should be determined experimentally.
| pH | Buffer System | Half-life (t1/2) in days (approx.) |
| 3.11 | Citrate | 120 |
| 4.50 | Acetate | 250 |
| 6.00 | Lactate | >300 |
| 7.40 | Phosphate | 200 |
| 9.67 | Borate | 80 |
| (Data adapted from literature on urea stability for illustrative purposes)[1] |
Table 2: Hypothetical Forced Degradation of a this compound Derivative
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2% | Urea, Unknown Peak 1 |
| 0.1 M NaOH, 60°C, 24h | 22.5% | Urea, Unknown Peak 2 |
| 3% H₂O₂, RT, 24h | 8.7% | Oxidized derivative |
| Heat (80°C), 48h | 11.3% | Urea, Unknown Peak 3 |
| Photostability (ICH Q1B) | 5.1% | Photodegradant 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Compound
Objective: To identify potential degradation products and pathways for a this compound derivative under various stress conditions.
Materials:
-
This compound compound
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter, volumetric flasks, pipettes
-
HPLC system with UV or PDA detector
-
Thermostatic oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.[10] Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.[10] Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light.[12] Dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the this compound compound in a thermostatically controlled oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the this compound compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[12] Analyze the sample by HPLC.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying the this compound compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient to 95% A, 5% B
-
25-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the this compound compound (e.g., 220 nm).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Simplified this compound degradation pathways.
References
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. japsonline.com [japsonline.com]
- 8. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
"handling and disposal of chlorourea in a laboratory setting"
Chlorourea Handling & Disposal: Technical Support Center
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound in a laboratory setting. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a chemical compound that often serves as a research intermediate, particularly in studies related to water treatment and oxidation processes.[1] Its primary physical and chemical properties are summarized below.
Data Presentation: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CH₃ClN₂O | [1][2][3][4] |
| Molecular Weight | 94.50 g/mol | [1][2] |
| CAS Number | 3135-74-8 | [2][3][5] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | N-Chlorourea, Monothis compound | [2][4] |
| Appearance | Data not available; handle as a potentially reactive solid. | |
| Hydrogen Bond Donor Count | 2 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
| Water Solubility | 2.12 M | [4] |
Q2: What are the primary hazards associated with this compound and its precursors?
A2: While specific toxicology data for this compound is limited, it is an N-chlorinated compound and should be handled with caution. It is known to be an intermediate in the reaction between urea (B33335) and free chlorine.[1][6] The precursors and related compounds, such as chlorine, are hazardous. Chlorine gas is acutely toxic, an oxidizer, and corrosive to the respiratory tract.[7] Therefore, this compound should be treated as a potentially reactive and toxic substance. General safe laboratory practices should always be followed.[8][9]
Q3: How should this compound be stored in the laboratory?
A3: this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight.[7] It should be kept separate from incompatible materials such as strong acids, bases, reducing agents, and combustible materials.[7] Always store in a tightly sealed container to prevent reaction with moisture or other atmospheric components.
Q4: What are the known decomposition products of this compound?
A4: The decomposition of this compound, particularly in the presence of chlorine and/or UV light, can be complex. Studies on the chlorination of urea show that N-chlorourea can undergo further reactions to yield intermediates like NCl₃, which then decay into stable end products including nitrogen gas (N₂) and nitrate (B79036) (NO₃⁻).[6][10][11] The photolysis of N-chlorourea under UV₂₅₄ irradiation primarily produces ammonia (B1221849) and nitrate.[12]
Troubleshooting Guides
Q: I have spilled a small amount of solid this compound in the fume hood. What is the correct response?
A: For any spill, prioritize personal safety. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[8][13] The correct response depends on the size and location of the spill. The logical workflow below outlines the recommended steps for a small, contained spill.
Q: My this compound solution is showing unexpected reactivity (e.g., gas evolution). What might be happening?
A: Unwanted reactivity suggests that the this compound is decomposing. This can be initiated by contaminants, exposure to light, or inappropriate pH levels. The decomposition pathway involves multiple chlorination and hydrolysis steps, potentially leading to the formation of various nitrogenous compounds and gases.
This reactivity highlights the importance of proper storage and handling to maintain the compound's stability.[6][10][11] If decomposition is observed, treat the material as hazardous waste and dispose of it according to the protocol below.
Experimental Protocols
Protocol: Chemical Degradation and Disposal of this compound Waste
This protocol provides a general methodology for treating this compound waste in a laboratory setting prior to final disposal. NOTE: Always consult your institution's Environmental Health and Safety (EHS) office and local regulations before proceeding.[14][15][16][17] This procedure should be performed entirely within a certified chemical fume hood.
Methodology:
-
Preparation:
-
Wear appropriate PPE: safety goggles, face shield, acid-resistant apron, and heavy-duty nitrile or neoprene gloves.[13][18]
-
Prepare a reaction vessel (e.g., a large beaker) of appropriate size, ensuring it is clean and free of contaminants.
-
Place the reaction vessel in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
-
Dilution:
-
If treating a solid, slowly dissolve the this compound waste in cold water to a concentration not exceeding 5% w/v.
-
If treating a solution, slowly dilute it with cold water to ensure the concentration of this compound is below 5%. The dilution process may be exothermic; add the solution to water slowly with stirring.
-
-
Degradation (Reduction):
-
While stirring the diluted this compound solution, slowly add a freshly prepared 10% solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃). These reducing agents will help to neutralize the reactive N-Cl bond.
-
Monitor the reaction. Add the reducing agent until a test with potassium iodide-starch paper indicates the absence of oxidizing species (the paper will no longer turn blue).
-
-
Neutralization & Disposal:
-
After ensuring the reduction is complete, check the pH of the solution.
-
Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding either dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.
-
Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain heavy metals or other regulated substances.[14][19] Confirm this disposal method is permitted by your local EHS guidelines.
-
References
- 1. This compound CAS 3135-74-8|Research Chemical [benchchem.com]
- 2. Monothis compound | CH3ClN2O | CID 11829366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urea, chloro-|3135-74-8|lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CAS#:3135-74-8 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. uwlax.edu [uwlax.edu]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 17. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 18. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 19. epfl.ch [epfl.ch]
Validation & Comparative
Chlorourea vs. Dichlorourea: A Comparative Guide to Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, urea (B33335) derivatives represent a cornerstone scaffold, exhibiting a wide array of biological activities. Among these, chlorinated ureas have emerged as reactive intermediates and potential pharmacophores. This guide provides an objective comparison of the reactivity and potential applications of chlorourea (monothis compound) and dithis compound, supported by available data and generalized experimental protocols.
Chemical Properties and Formation
This compound and dithis compound are primarily known as intermediates in the chlorination of urea. The degree of chlorination is highly dependent on the reaction conditions, particularly pH. Acidic conditions favor the formation of monothis compound, while neutral or alkaline conditions promote the formation of di- and subsequently trichloroureas. The formation of N-chlorourea is considered the rate-limiting step in the overall chlorination of urea.
This pH-dependent sequential formation provides the first insight into their relative reactivity: the nitrogen in this compound is susceptible to further electrophilic attack by chlorine under appropriate conditions to form dithis compound.
| Property | This compound (Monothis compound) | Dithis compound | Reference |
| pKa | 9.7 ± 1.1 | 5.1 ± 1.4 | |
| Optimal Formation pH | Acidic (e.g., pH = 3) | Neutral to Alkaline (e.g., pH > 7) |
Reactivity Comparison: Electrophilicity and Stability
While direct quantitative comparative studies on the reactivity of isolated this compound and dithis compound are not extensively available in the public domain, their reactivity can be inferred from general chemical principles and their structure.
Electrophilic Character: Both this compound and dithis compound can act as electrophilic chlorinating agents, owing to the polarized N-Cl bond. The presence of a second chlorine atom in dithis compound is expected to enhance its electrophilicity compared to this compound. The two electron-withdrawing chlorine atoms in dithis compound would further decrease the electron density on the nitrogen atoms, making the chlorine atoms more susceptible to nucleophilic attack.
Nucleophilic Character: The lone pair of electrons on the nitrogen atoms gives urea and its derivatives nucleophilic properties. However, the introduction of one or two chlorine atoms significantly diminishes this nucleophilicity. Dithis compound, with two electron-withdrawing chlorine atoms, is expected to be a significantly weaker nucleophile than this compound.
Hydrolysis: The stability of N-chloro compounds in aqueous solutions is a critical factor in their application. While specific kinetic data for the comparative hydrolysis of this compound and dithis compound are scarce, the general trend for N-chloro compounds suggests that stability is influenced by electronic and steric factors. The increased electrophilicity of the N-Cl bonds in dithis compound might suggest a greater susceptibility to hydrolysis compared to this compound, although this would also be pH-dependent.
Applications in Drug Development and Organic Synthesis
Urea and thiourea (B124793) scaffolds are prominent in medicinal chemistry, with numerous derivatives developed as potent enzyme inhibitors. While specific applications of simple this compound and dithis compound in marketed drugs are not well-documented, their potential as reactive intermediates for the synthesis of more complex, biologically active molecules is significant.
Enzyme Inhibition: Substituted urea and thiourea derivatives have been extensively investigated as inhibitors of various enzymes, including urease and kinases. For instance, various 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have shown potent urease inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, thiourea. The N-chloro functionality in this compound and dithis compound could be utilized to synthesize libraries of such inhibitors or to act as a reactive handle for covalent modification of enzyme active sites.
Synthesis of Heterocycles: N-halo reagents are valuable in the synthesis of nitrogen-containing heterocycles, a common structural motif in pharmaceuticals. This compound and dithis compound can potentially serve as reagents for the chlorination and subsequent cyclization of various substrates to form heterocycles like oxadiazoles.
Experimental Protocols
General Protocol for the Synthesis of N-Chlorourea
This procedure is based on the principle of chlorination of urea under acidic conditions.
Materials:
-
Urea
-
tert-Butyl hypochlorite (B82951) (t-BuOCl)
-
Glacial acetic acid
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve urea (1.0 eq) in a mixture of dichloromethane and glacial acetic acid at 0 °C.
-
Slowly add a solution of tert-butyl hypochlorite (1.0 eq) in dichloromethane to the stirred urea solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude N-chlorourea, which can be further purified by recrystallization.
General Protocol for the Synthesis of N,N'-Dithis compound
This procedure is based on the principle of chlorination of urea under neutral or slightly alkaline conditions.
Materials:
-
Urea
-
tert-Butyl hypochlorite (t-BuOCl)
-
Sodium bicarbonate
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend urea (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of dichloromethane and water at 0 °C.
-
Add a solution of tert-butyl hypochlorite (2.2 eq) in dichloromethane dropwise to the vigorously stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford crude N,N'-dithis compound. Purification may be achieved by careful recrystallization.
General Protocol for Comparing Chlorinating Reactivity
This protocol outlines a general workflow to compare the efficacy of this compound and dithis compound as chlorinating agents for a model substrate, such as an amine or an activated aromatic compound.
Materials:
-
Substrate (e.g., aniline)
-
This compound
-
Dithis compound
-
Aprotic solvent (e.g., acetonitrile)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare stock solutions of the substrate, this compound, dithis compound, and the internal standard in the chosen solvent.
-
Set up parallel reactions in sealed vials. To each vial, add the substrate solution and the internal standard solution.
-
Initiate the reactions by adding the this compound solution to one set of vials and the dithis compound solution to another set, ensuring the same molar equivalents of chlorinating agent are used.
-
Maintain the reactions at a constant temperature and take aliquots at specific time intervals.
-
Quench the aliquots immediately (e.g., by adding a solution of sodium thiosulfate).
-
Analyze the quenched samples by GC-MS or HPLC to determine the consumption of the substrate and the formation of the chlorinated product over time.
-
Compare the reaction rates and product yields to evaluate the relative reactivity of this compound and dithis compound.
Visualizing Reaction Pathways and Workflows
Caption: Sequential chlorination of urea to form this compound and dithis compound.
Caption: Workflow for comparing the chlorinating reactivity of this compound and dithis compound.
Conclusion
This compound and dithis compound are reactive intermediates formed during the chlorination of urea, with their formation being highly pH-dependent. While dithis compound is anticipated to be a more potent electrophilic chlorinating agent than this compound due to the presence of an additional electron-withdrawing chlorine atom, a lack of direct comparative experimental data necessitates further research to quantify this difference in reactivity. Their utility in drug development is likely as versatile starting materials or intermediates for the synthesis of more complex, biologically active molecules, particularly in the realms of enzyme inhibitors and heterocyclic compounds. The provided generalized protocols and workflows offer a starting point for researchers to explore and compare the reactivity of these two fundamental chlorinated urea derivatives.
Comparative Analysis of Chlorourea and Other N-Chloro Compounds: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of chlorourea and other prominent N-chloro compounds for researchers, scientists, and drug development professionals. The following sections detail the performance, stability, and synthesis of these compounds, supported by experimental data and protocols to facilitate informed decisions in research and development.
Performance: Antimicrobial Efficacy
N-chloro compounds are known for their antimicrobial properties, which stem from the oxidizing potential of the N-Cl bond. A comparative summary of the Minimum Inhibitory Concentration (MIC) values for this compound and other N-chloro compounds against common pathogens is presented below. Lower MIC values indicate higher antimicrobial efficacy.
| Compound | Organism | MIC (µg/mL) | Reference |
| N-Chlorourea | Data not available in published literature | - | - |
| N-Chlorotaurine (NCT) | Staphylococcus aureus | > 5500 (inactivates) | [1] |
| Escherichia coli | > 5500 (inactivates) | [1] | |
| Chloramine-T | Staphylococcus aureus | Data not available in published literature | - |
| Escherichia coli | Data not available in published literature | - | |
| N-Chlorosuccinimide (NCS) | Escherichia coli | Inhibits growth at 10⁻⁵ M (~1.34 µg/mL) | [2] |
| 3-chloro-4,4-dimethyl-2-oxazolidinone (B1207224) | Escherichia coli | Inhibits growth at 10⁻⁵ M (~1.5 µg/mL) | [2] |
Stability Profile
The stability of N-chloro compounds, particularly their hydrolytic stability in aqueous solutions, is a critical factor for their application. The rate of decomposition determines their shelf-life and efficacy over time.
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| N-Chlorourea | UV254 irradiation | Quantum yield data available | ~92% degradation under UV254 | [3] |
| N-Chlorotaurine (NCT) | Aqueous solution | Data not available | Considered stable | [4] |
| Chloramine-T | Aqueous solution | Data not available | Considered stable | [4] |
| N-Chlorosuccinimide (NCS) | Aqueous solution | Data not available | Less stable than sulfonamides | [5] |
Note: Quantitative data on the hydrolytic stability of this compound in standard aqueous solutions is limited. The available data focuses on its photolytic degradation. N-chlorotaurine and Chloramine-T are generally considered to be more stable in solution compared to N-chloroimides like N-chlorosuccinimide. The stability of N-chloro compounds can be influenced by factors such as pH, temperature, and the presence of organic matter.[5]
Safety Profile: Acute Oral Toxicity
The acute oral toxicity, typically expressed as the LD50 (the dose that is lethal to 50% of the test population), is a key indicator of a compound's safety.
| Compound | Animal Model | LD50 (mg/kg) | Reference |
| N-Chlorourea | Data not available in published literature | - | - |
| N-Chlorotaurine (NCT) | Data not available in published literature | - | - |
| Chloramine-T | Rat (oral) | Low toxicity | [6] |
| N-Chlorosuccinimide (NCS) | Data not available in published literature | - | - |
Experimental Protocols
Synthesis of N-Chloro Compounds
General Protocol for N-Chlorination of Amides/Imides:
A common method for the synthesis of N-chloro compounds involves the reaction of an amide or imide precursor with a chlorinating agent such as sodium hypochlorite (B82951) (bleach) or t-butyl hypochlorite.
-
Materials: Amide/imide precursor, chlorinating agent (e.g., sodium hypochlorite solution), solvent (e.g., water, acetic acid), acid (if necessary), extraction solvent (e.g., dichloromethane), drying agent (e.g., anhydrous sodium sulfate).
-
Procedure:
-
Dissolve the amide/imide precursor in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add the chlorinating agent to the cooled solution with stirring.
-
If using sodium hypochlorite, the reaction may be acidified (e.g., with acetic acid) to generate hypochlorous acid in situ.
-
Monitor the reaction progress using an appropriate method (e.g., thin-layer chromatography).
-
Upon completion, extract the N-chloro product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product as needed (e.g., by recrystallization).
-
Note: Specific reaction conditions (temperature, reaction time, stoichiometry) will vary depending on the specific N-chloro compound being synthesized. For a detailed protocol for the synthesis of N-(p-chlorophenyl)-N'-Benzoyl thiourea, refer to the literature.[8]
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of an antimicrobial agent can be determined using the broth microdilution method.
-
Materials: Test compound, bacterial strains (e.g., E. coli, S. aureus), appropriate broth medium (e.g., Mueller-Hinton Broth), sterile 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Dilute the bacterial suspension to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except for a negative control) with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10]
-
Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of N-chloro compounds involves the transfer of electrophilic chlorine to biological molecules. This leads to the oxidation of critical cellular components, ultimately causing microbial death.
General Antimicrobial Mechanism of N-Chloro Compounds
Caption: General mechanism of antimicrobial action for N-chloro compounds.
N-chloro compounds act as a source of electrophilic chlorine, which reacts with and oxidizes essential biomolecules within bacterial cells.[2] This oxidative stress disrupts critical cellular functions, leading to cell death.
Chlorination of Urea (B33335) to N-Chlorourea
The formation of N-chlorourea from urea is a multi-step process involving the reaction with free chlorine.
Caption: Reaction pathway for the formation of N-chlorourea.
The initial and rate-limiting step in the chlorination of urea is the formation of N-chlorourea.[11] This can then undergo further chlorination to form di- and trithis compound.[11]
References
- 1. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Chloramine T? [synapse.patsnap.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Chloramine-T - Wikipedia [en.wikipedia.org]
- 7. flinnsci.com [flinnsci.com]
- 8. unece.org [unece.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chlorourea and Alternative Disinfectants
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate disinfectant is critical in research and pharmaceutical settings to ensure the control of microbial contamination. This guide provides a comparative analysis of the efficacy of chlorourea, a halogenated urea (B33335) compound, against common alternative disinfectants: sodium hypochlorite (B82951), quaternary ammonium (B1175870) compounds (QACs), and hydrogen peroxide. While direct comparative studies on this compound are limited, this guide synthesizes available data on its efficacy and that of its chemical relatives, N-chloramines, alongside established data for the selected alternatives.
Executive Summary
This compound, as a member of the N-chloramine family, exhibits its antimicrobial properties through the release of active chlorine. This mechanism is shared with sodium hypochlorite, yet the controlled release from N-chloramines can offer prolonged antimicrobial activity. Quaternary ammonium compounds act on the cell membrane, while hydrogen peroxide is a powerful oxidizing agent. The efficacy of each disinfectant varies depending on the target microorganism, concentration, contact time, and the presence of organic matter.
Quantitative Efficacy Data
The following tables summarize available quantitative data on the bactericidal, virucidal, fungicidal, and sporicidal efficacy of the discussed disinfectants. It is crucial to note that the experimental conditions (e.g., specific strain, contact time, temperature, and soil load) can significantly impact the results, and direct comparisons should be made with caution where studies are not head-to-head.
Table 1: Bactericidal Efficacy (Log Reduction)
| Disinfectant | Concentration | Contact Time | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Citation(s) |
| N-Chloramine (related to this compound) | 1% | 60 min | >5.6 log | >5.6 log | - | |
| Sodium Hypochlorite | 5000 ppm | 5 min | >5 log | - | >5 log | [1] |
| 200 ppm | 4 min | >5.0 log | >5.0 log | >5.0 log | [2] | |
| Quaternary Ammonium Compounds (QACs) | Use-dilution | 10 min | Variable (<3 log to >4 log) | Variable (<1 log to >4 log) | - | [3][4] |
| Hydrogen Peroxide | 1.4% | 1 min | >5 log | >5 log | >5 log | [5] |
Table 2: Virucidal Efficacy (Log Reduction)
| Disinfectant | Concentration | Contact Time | Enveloped Viruses (e.g., Influenza) | Non-enveloped Viruses (e.g., Norovirus, Adenovirus) | Citation(s) |
| Urea (in formulation) | 2% in alcohol base | 60 sec | >4 log (Vaccinia) | >4 log (Adenovirus, Murine Norovirus) | [6] |
| Sodium Hypochlorite | 200 ppm | 10 min | Effective | Effective | [7] |
| Quaternary Ammonium Compounds (QACs) | Use-dilution | 10 min | Effective | Generally less effective | [8][9] |
| Hydrogen Peroxide | 0.5% | 1 min | >4 log (Influenza A) | >4 log (Rhinovirus) | [5] |
Table 3: Fungicidal Efficacy (Log Reduction)
| Disinfectant | Concentration | Contact Time | Candida albicans | Aspergillus niger | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | N-Chlorotaurine (N-Chloramine) | 1% | 1-4 hours | 1-4 log | 1-4 log | | | Sodium Hypochlorite | 1000 ppm | 10 min | Effective | Variable efficacy |[7][10] | | Quaternary Ammonium Compounds (QACs) | Use-dilution | 10 min | Effective | Variable efficacy |[11] | | Hydrogen Peroxide | 1.4% | 1 min | >5 log | >5 log |[5] |
Table 4: Sporicidal Efficacy (Log Reduction)
| Disinfectant | Concentration | Contact Time | Bacillus subtilis spores | Clostridium difficile spores | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Sodium Dichloroisocyanurate (Chlorine-releasing) | 2400 ppm active chlorine | 30 min | Effective | - |[10] | | Sodium Hypochlorite | 5000 ppm | 10 min | <3 log to >5 log | Effective |[7][12] | | Quaternary Ammonium Compounds (QACs) | Use-dilution | - | Ineffective | Ineffective |[11] | | Hydrogen Peroxide | High concentrations | Long contact time | Effective | Variable efficacy | |
Antimicrobial Mechanism of Action
This compound and N-Chloramines
This compound and other N-chloramines act as oxidizing agents. Their primary mechanism involves the transfer of a positive chlorine atom (Cl+) to microbial cells. This process leads to the oxidation of essential cellular components.
Caption: Antimicrobial mechanism of this compound/N-Chloramines.
Experimental Protocols
The efficacy data presented in this guide are derived from studies employing standardized methodologies. The most common protocols are suspension tests and carrier tests, designed to simulate different application scenarios.
Suspension Tests
Suspension tests evaluate the efficacy of a disinfectant against microorganisms suspended in a liquid phase.
Caption: General workflow for a suspension disinfectant efficacy test.
Detailed Methodology (Based on EN 1276):
-
Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
-
Test Conditions: The test is conducted under specified conditions, including temperature (e.g., 20°C) and the presence of interfering substances (e.g., bovine albumin to simulate clean or dirty conditions).
-
Exposure: One part of the microbial suspension is added to eight parts of the disinfectant solution and one part of the interfering substance.
-
Contact Time: The mixture is maintained for a specified contact time (e.g., 5 minutes).
-
Neutralization: At the end of the contact time, a sample is transferred to a neutralizer to stop the antimicrobial action of the disinfectant.
-
Enumeration: The number of surviving microorganisms is determined by plating and incubation.
-
Calculation: The log reduction is calculated by comparing the number of viable cells in the test sample to the initial count. A disinfectant passes if it demonstrates a ≥ 5 log reduction.
Carrier Tests
Carrier tests are designed to evaluate disinfectant efficacy on hard, non-porous surfaces, simulating real-world applications.
Caption: General workflow for a carrier-based disinfectant efficacy test (AOAC Use-Dilution Method).
Detailed Methodology (Based on AOAC Use-Dilution Test):
-
Carrier Preparation: Stainless steel cylinders (carriers) are sterilized.
-
Inoculation: Carriers are immersed in a 48-54 hour broth culture of the test microorganism.
-
Drying: The inoculated carriers are dried at a controlled temperature (e.g., 37°C) for a specified time (e.g., 40 minutes).
-
Exposure: Each dried, contaminated carrier is placed in a tube containing the disinfectant at its use-dilution for a defined contact time (e.g., 10 minutes) at a specific temperature (e.g., 20°C).
-
Neutralization and Culture: After the contact time, the carrier is transferred to a tube of growth medium containing a neutralizer.
-
Incubation and Observation: The tubes are incubated (e.g., at 37°C for 48 hours) and then observed for turbidity, which indicates microbial growth.
-
Evaluation: The number of tubes showing growth out of the total number tested (typically 60) determines the disinfectant's efficacy. For EPA registration, a certain number of carriers must show no growth.
Comparison of Disinfectant Properties
Table 5: General Properties and Considerations
| Feature | This compound / N-Chloramines | Sodium Hypochlorite | Quaternary Ammonium Compounds (QACs) | Hydrogen Peroxide |
| Spectrum of Activity | Broad (Bactericidal, Virucidal, Fungicidal) | Broad (Bactericidal, Virucidal, Fungicidal, Sporicidal at high conc.) | Broad (Bactericidal, Fungicidal, Virucidal against enveloped viruses) | Broad (Bactericidal, Virucidal, Fungicidal, Sporicidal at high conc.) |
| Speed of Action | Moderate to Fast | Fast | Moderate | Fast |
| Effect of Organic Matter | Reduced efficacy | Significantly reduced efficacy | Reduced efficacy | Less affected than chlorine |
| Stability | More stable than hypochlorite in solution | Unstable, degrades with light and heat | Stable | Relatively unstable, degrades to water and oxygen |
| Corrosiveness | Can be corrosive | Corrosive to metals | Generally non-corrosive | Can be corrosive at high concentrations |
| Residue | Leaves a residue | Leaves salt residue | Leaves a residue | No toxic residue |
| Safety Concerns | Potential for irritation | Irritant, can release chlorine gas | Skin and respiratory irritant | Irritant at high concentrations |
Conclusion
The choice of a disinfectant requires careful consideration of its efficacy against relevant microorganisms, its properties under conditions of use, and its safety profile.
-
This compound and N-chloramines offer the potential for prolonged antimicrobial action due to their stability, but more direct comparative efficacy data is needed to fully assess their performance against other disinfectants.
-
Sodium hypochlorite is a fast-acting, broad-spectrum disinfectant, but its efficacy is significantly reduced by organic matter, and it is corrosive.
-
Quaternary ammonium compounds are good general-purpose disinfectants, particularly for bacteria and enveloped viruses, and are less corrosive than chlorine-based products. However, their efficacy against non-enveloped viruses and spores is limited.
-
Hydrogen peroxide is a broad-spectrum disinfectant that is effective in the presence of organic matter and does not leave toxic residues, but it can be corrosive at high concentrations required for sporicidal activity.
For critical applications, it is recommended that end-users validate the efficacy of their chosen disinfectant under their specific environmental conditions and against their specific microbial isolates.
References
- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 7. pureline.com [pureline.com]
- 8. N-Chloramines, a Promising Class of Well-Tolerated Topical Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigations on the sporicidal and fungicidal activity of disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selectivemicro.com [selectivemicro.com]
- 11. Evaluation of the efficacy of commonly used disinfectants against isolated chlorine-resistant strains from drinking water used in Egyptian cattle farms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
Validating Chlorourea's Role in Urea Oxidation: A Comparative Guide
For researchers, scientists, and drug development professionals investigating urea (B33335) oxidation, understanding the efficacy and mechanisms of different methodologies is paramount. This guide provides an objective comparison of urea oxidation via chlorination, highlighting the central role of chlorourea intermediates, against alternative methods such as electrochemical oxidation and bromination. Experimental data is presented to support these comparisons, along with detailed protocols for key experiments.
The Role of this compound in Urea Oxidation by Chlorination
The oxidation of urea by chlorination is a well-documented process where chloroureas act as essential intermediates. The reaction proceeds through multiple N-chlorination steps, with the initial formation of N-chlorourea often being the rate-limiting step.[1][2][3] Subsequent reactions form di-, tri-, and eventually tetrathis compound, which then hydrolyze into carbon dioxide, nitrogen gas, and other nitrogenous compounds like chloramines and nitrates.[4][5]
The efficiency of this process is highly dependent on pH. A "pH swing" approach has been shown to significantly enhance the rate of urea degradation.[4][5] This method involves an initial acidic stage that favors the formation of monothis compound, followed by a shift to a neutral or alkaline pH to promote the formation of multi-halogenated ureas and their subsequent hydrolysis.[4][5] The deprotonation of monothis compound (pKa ≈ 9.7) and dithis compound (pKa ≈ 5.1) is a key factor in the accelerated reaction at higher pH.[4][5]
Comparative Performance of Urea Oxidation Methods
To provide a clear comparison, the following table summarizes the performance of chlorination against electrochemical oxidation and bromination based on available experimental data.
| Parameter | Chlorination (pH Swing) | Electrochemical Oxidation | Bromination |
| Primary Oxidant | Free Chlorine (e.g., HOCl, Cl₂) | Direct electron transfer and/or electrochemically generated reactive species (e.g., reactive chlorine species) | Free Bromine (e.g., HOBr, Br₂) |
| Key Intermediates | Monothis compound, Dithis compound, Trithis compound, Tetrathis compound | Adsorbed urea and its fragments on the catalyst surface | Monobromourea, Dibromourea, etc. |
| Optimal pH | Initial acidic pH (~3) followed by neutral to alkaline pH (>7)[4][5] | Typically alkaline conditions | pH 10.5 for optimal removal[6] |
| Reaction Kinetics | Moderate, enhanced by pH swing | Highly dependent on catalyst and applied potential | Significantly faster than chlorination[6] |
| Urea Removal Efficiency | Can be effective, especially at low concentrations[4][5] | Can achieve high removal efficiencies (55-90% depending on conditions)[7] | High efficiency, particularly at µg/L levels[6] |
| Primary End Products | N₂, CO₂, NO₃⁻, Chloramines | N₂ (up to 91%), CO₂ (up to 77%), NO₃⁻ (around 9%)[8] | N₂, CO₂, NO₃⁻, NH₄⁺, N₂O[6] |
| Key Byproducts | Halogenated disinfection byproducts (DBPs), Chloramines | Potential for chlorate (B79027) and perchlorate (B79767) at high Cl⁻ concentrations | Halogenated DBPs |
Experimental Protocols
pH-Swing Chlorination of Urea
This protocol is synthesized from descriptions of the pH-swing methodology for enhanced urea oxidation.
Objective: To determine the kinetics and efficiency of urea removal by pH-swing chlorination.
Materials:
-
Urea stock solution (e.g., 100 mg/L)
-
Sodium hypochlorite (B82951) (NaOCl) solution of known concentration
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Phosphate buffer solutions
-
Sodium sulfite (B76179) (Na₂SO₃) solution for quenching
-
Deionized water
-
pH meter
-
Stir plate and stir bars
-
Reaction vessels (e.g., glass beakers)
-
Analytical instrument for urea quantification (e.g., HPLC or colorimetric assay)
Procedure:
-
Acidic Stage:
-
In a reaction vessel, add a known volume of the urea stock solution and dilute with deionized water to the desired starting concentration.
-
Adjust the pH of the solution to 3.0 using HCl while stirring.
-
Initiate the reaction by adding a predetermined volume of NaOCl solution to achieve the desired chlorine-to-urea molar ratio.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) under constant stirring.
-
-
Alkaline Stage:
-
After the acidic stage, rapidly increase the pH of the reaction mixture to >7.0 (e.g., pH 8 or 9) using NaOH.
-
Continue the reaction under constant stirring for a specified duration (e.g., 60 minutes).
-
-
Sampling and Quenching:
-
At predetermined time intervals during both stages, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding an excess of sodium sulfite solution to consume the residual free chlorine.
-
-
Analysis:
Electrochemical Oxidation of Urea
This protocol outlines a standard procedure for evaluating the electrocatalytic oxidation of urea.[11]
Objective: To assess the electrocatalytic performance of a given catalyst for urea oxidation.
Materials:
-
Electrochemical Cell: A three-electrode setup.[11][12]
-
Working Electrode: A glassy carbon electrode (GCE) modified with the catalyst ink.[11]
-
Counter Electrode: Platinum wire or graphite (B72142) rod.[11]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[11]
-
-
Electrolyte: An alkaline solution (e.g., 1 M KOH) with a specific concentration of urea (e.g., 0.33 M).
-
Catalyst Ink: A suspension of the catalyst powder in a mixture of deionized water, isopropanol, and Nafion solution, sonicated to form a homogeneous dispersion.
-
Potentiostat/Galvanostat.
Procedure:
-
Working Electrode Preparation:
-
Polish the GCE surface with alumina (B75360) slurry, then rinse thoroughly with deionized water and ethanol.
-
Drop-cast a specific volume of the catalyst ink onto the GCE surface and allow it to dry at room temperature.[11]
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the electrolyte solution.
-
Cyclic Voltammetry (CV): Record the CV curves in the desired potential range (e.g., 0.0 to 0.7 V vs. Ag/AgCl) at various scan rates (e.g., 5 to 80 mV/s). Perform measurements with and without urea in the electrolyte to identify the urea oxidation peaks.[11]
-
Linear Sweep Voltammetry (LSV): Record the LSV curve to determine the onset potential and current density for the urea oxidation reaction.[11]
-
Chronoamperometry: Apply a constant potential and record the current as a function of time to evaluate the stability of the catalyst.
-
Analytical Method for Urea Quantification (Colorimetric)
This protocol is based on the diacetylmonoxime (DAM) method for the colorimetric determination of urea.[9]
Objective: To quantify the concentration of urea in aqueous samples.
Materials:
-
Diacetylmonoxime (DAM) solution
-
Thiosemicarbazide (TSC) solution
-
Ferric chloride solution
-
Sulfuric acid
-
Urea standards of known concentrations
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a color-developing reagent by mixing solutions of DAM, TSC, ferric chloride, and sulfuric acid in appropriate proportions.
-
-
Standard Curve:
-
Prepare a series of urea standards with known concentrations.
-
Add the color-developing reagent to each standard and allow the color to develop for a specific time at a set temperature.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 520-540 nm).
-
Plot a calibration curve of absorbance versus urea concentration.
-
-
Sample Analysis:
-
Treat the unknown samples in the same manner as the standards, adding the color-developing reagent and allowing for color development.
-
Measure the absorbance of the samples.
-
Determine the urea concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Urea chlorination pathway showing key intermediates.
Caption: Experimental workflow for pH-swing chlorination of urea.
Caption: Standard three-electrode setup for electrochemical urea oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid urea decomposition via bromination for ultrapure water production: New insights into pH-dependent reaction kinetics and mechanisms compared to chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urea degradation by electrochemically generated reactive chlorine species: products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring urea concentrations in water samples [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of N-chlorourea and N-chloramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of N-chlorourea and N-chloramines, specifically monochloramine, in aqueous solutions. The information presented is supported by experimental data from peer-reviewed literature to assist researchers and professionals in drug development and water treatment in understanding the relative persistence and degradation pathways of these N-chloro compounds.
Quantitative Stability Comparison
The following table summarizes key quantitative data on the stability of N-chlorourea and monochloramine under various conditions. It is important to note that the experimental conditions in the cited studies were not identical, thus the data provides a comparative overview rather than a direct, side-by-side analysis.
| Parameter | N-chlorourea | Monochloramine (NH₂Cl) | Key Influencing Factors |
| Half-life (t½) | Data not readily available in the form of half-life under standard conditions. Stability is highly dependent on subsequent reactions. | > 300 hours at 4°C, pH 7.5 75 hours at 35°C, pH 7.5 | Temperature, pH, presence of other reactive species. |
| pH Influence on Stability | Formation is favored under acidic conditions (pH < 4).[1] The first chlorination of urea (B33335) to form N-chlorourea is the rate-limiting step.[1][2] | More stable at higher pH (optimal stability at pH 8.5-9.0).[3] Decomposition is acid-catalyzed. | pH affects the speciation of chlorine and the protonation state of the N-chloro compound. |
| UV Degradation | Susceptible to photolysis. Approximately 92% degradation observed under UV254 irradiation.[4][5] The rate is not significantly affected by pH between 3.0 and 7.5.[4][5] | Less reactive to UV light compared to free chlorine, but can undergo photolysis. | Wavelength and intensity of UV radiation. |
| Decomposition Products | Further chlorinated ureas, nitrogen trichloride (B1173362) (NCl₃), which then hydrolyzes to monochloramine and dichloramine, and ultimately nitrogen gas and nitrate.[1][2] Photodegradation primarily yields ammonia (B1221849) and nitrate.[4][5] | Dichloramine, nitrogen gas, ammonium (B1175870) chloride, and reactive nitrogen species.[3] | pH, presence of oxygen, and other reactants. |
Experimental Protocols
Detailed methodologies for assessing the stability of N-chlorourea and monochloramine are provided below. These protocols are based on common analytical techniques reported in the literature.
Objective: To determine the degradation kinetics of N-chlorourea under specific pH and temperature conditions.
Methodology:
-
Preparation of N-chlorourea solution:
-
Prepare a stock solution of urea in deionized water.
-
In a separate container, prepare a stock solution of sodium hypochlorite (B82951).
-
To a buffered solution at the desired pH (e.g., pH 4 using a phosphate (B84403) buffer), add the urea stock solution.
-
Slowly add the sodium hypochlorite solution while stirring to achieve a desired molar ratio (e.g., 1:1) to form N-chlorourea. The formation of N-chlorourea is the rate-limiting step in urea chlorination.[1][2]
-
-
Stability Study Setup:
-
Transfer aliquots of the freshly prepared N-chlorourea solution into several sealed, amber glass vials to prevent photodegradation.
-
Place the vials in a temperature-controlled water bath or incubator set to the desired experimental temperature.
-
-
Sample Analysis (Spectrophotometry):
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer. N-chlorourea has a characteristic absorbance maximum at approximately 245 nm.[1]
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of N-chlorourea at each time point, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity of N-chlorourea would need to be determined by preparing standards of known concentration.
-
-
Data Analysis:
-
Plot the concentration of N-chlorourea versus time.
-
Determine the order of the degradation reaction and calculate the rate constant (k).
-
If the reaction follows first-order kinetics, the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Objective: To determine the autodecomposition rate of monochloramine at a specific pH and temperature.
Methodology:
-
Preparation of Monochloramine Solution:
-
Prepare stock solutions of ammonium chloride and sodium hypochlorite in deionized water.
-
In a buffered solution at the desired pH (e.g., pH 8.5 using a borate (B1201080) buffer to ensure monochloramine is the predominant species), add the ammonium chloride solution.
-
Slowly add the sodium hypochlorite solution while stirring to a chlorine-to-ammonia molar ratio of less than 1:1 to favor the formation of monochloramine.
-
-
Stability Study Setup:
-
Place the prepared monochloramine solution in a sealed, amber glass container and maintain it at a constant temperature using a water bath or incubator.
-
-
Sample Analysis (Indophenol Method):
-
At regular time intervals, take an aliquot of the monochloramine solution.
-
Determine the concentration of monochloramine using the indophenol (B113434) method. This colorimetric method is specific for monochloramine and involves the reaction of monochloramine with phenol (B47542) to form indophenol, which has a blue color that can be measured spectrophotometrically at 655 nm.
-
-
Data Analysis:
-
Plot the concentration of monochloramine as a function of time.
-
Calculate the rate constant (k) for the decomposition reaction.
-
Determine the half-life (t½) of monochloramine under the tested conditions using the appropriate kinetic model (often pseudo-first-order).
-
Decomposition Pathways and Mechanisms
The stability of N-chlorourea and N-chloramines is intrinsically linked to their decomposition pathways. The following diagrams, generated using the DOT language, illustrate the key steps in their degradation.
Caption: Decomposition pathway of N-chlorourea via sequential chlorination and hydrolysis.
Caption: Autodecomposition pathway of monochloramine, highlighting the acid-catalyzed formation of dichloramine.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Byproduct Profiles: Chlorourea vs. Dichloramine
In the landscape of water disinfection and treatment, the reactions of chlorine with nitrogen-containing compounds are of paramount importance. Among the myriad of products formed, chlorourea and dichloramine represent two critical species with distinct formation pathways and subsequent byproduct profiles. This guide provides a detailed, objective comparison of the byproducts originating from this compound, an intermediate in the chlorination of urea (B33335), and dichloramine, a key inorganic chloramine (B81541). The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and water quality management to better understand and mitigate the formation of potentially hazardous disinfection byproducts (DBPs).
Byproduct Profile Comparison
The byproducts generated from this compound and dichloramine differ significantly due to their distinct chemical natures and reaction pathways. This compound, as an intermediate in the multi-step chlorination of urea, primarily leads to the formation of other chloramines and eventually stable inorganic nitrogen species.[1][2] In contrast, dichloramine, a highly reactive inorganic chloramine, is known to decompose into reactive nitrogen species (RNS), which can act as precursors to harmful N-nitrosamines like N-nitrosodimethylamine (NDMA).[3][4]
Quantitative Byproduct Profile of Dichloramine
The decomposition of dichloramine is a significant pathway for the formation of various nitrogenous byproducts. Experimental studies have quantified the yields of these products under controlled conditions, revealing the influence of factors such as pH and the presence of dissolved oxygen (DO).[3][5]
| Byproduct | Initial Dichloramine | Condition | Molar Yield (% of Initial Nitrogen) | Reference |
| Ammonia (B1221849) (NH₃/NH₄⁺) | 200-800 µeq Cl₂·L⁻¹ | Low DO | 20-40% greater yield than ambient DO | [3] |
| Monochloramine (NH₂Cl) | 200-800 µeq Cl₂·L⁻¹ | Low DO | 16-20% lower yield than ambient DO | [3] |
| Nitrogen Gas (N₂) | 800 µeq Cl₂·L⁻¹ (pH 9) | Ambient DO | ~40% | [5] |
| Low DO | ~60% | [5] | ||
| Nitrous Oxide (N₂O) | 800 µeq Cl₂·L⁻¹ (pH 9) | Ambient DO | ~10% | [5] |
| Low DO | ~15% | [5] | ||
| Nitrate (NO₃⁻) | 800 µeq Cl₂·L⁻¹ (pH 9) | Ambient DO | ~15% | [5] |
| Low DO | ~5% | [5] | ||
| Nitrite (NO₂⁻) | 800 µeq Cl₂·L⁻¹ (pH 9) | Ambient DO | ~1% | [5] |
| Low DO | ~1% | [5] | ||
| N-Nitrosodimethylamine (NDMA) | 800 µeq Cl₂·L⁻¹ (pH 9, with 10 µM DMA) | Ambient DO | ~7 µM-N | [5] |
| Low DO | ~2 µM-N | [5] |
Note: The yields are highly dependent on experimental conditions such as pH, temperature, and the presence of other reactants.
Descriptive Byproduct Profile of this compound
| Stage | Intermediate/Byproduct | Influencing Factors | Consequence | Reference |
| Initial Chlorination | N-chlorourea | Presence of free chlorine and urea | Rate-limiting step in urea chlorination | [1] |
| Further Chlorination | Di- and Tri-chloroureas | Neutral to alkaline pH | Favored under these conditions, leading to more substituted intermediates | [2] |
| Hydrolysis | Nitrogen Trichloride (B1173362) (NCl₃) and Carbon Dioxide (CO₂) | From fully chlorinated urea (tetrathis compound) | NCl₃ is a key intermediate linking urea chlorination to the chloramine pathway | [1][2] |
| NCl₃ Decomposition | Monochloramine (NH₂Cl) and Dichloramine (NHCl₂) | pH-dependent hydrolysis | The pathway converges with byproducts from ammonia chlorination | [1] |
| Final Products | Nitrogen Gas (N₂) and Nitrate (NO₃⁻) | Subsequent decay of chloramines | Stable, inorganic end-products | [1] |
Reaction Mechanisms
The distinct byproduct profiles of this compound and dichloramine are a direct result of their different reaction mechanisms.
Chlorination of Urea to Final Byproducts
The reaction between free chlorine and urea is a multi-step process. The initial and rate-limiting step is the formation of N-chlorourea.[1] This is followed by further chlorination of the nitrogen atoms. The fully N-chlorinated urea is unstable and hydrolyzes to form nitrogen trichloride (NCl₃) as a key intermediate. NCl₃ then hydrolyzes to produce monochloramine and dichloramine, which subsequently decay to stable end products like nitrogen gas and nitrate.[1] The formation of monothis compound is favored under acidic conditions, while the subsequent conversion to more chlorinated forms is favored in neutral or alkaline conditions.[2]
Decomposition of Dichloramine and Formation of Reactive Nitrogen Species
Dichloramine is significantly less stable than monochloramine and its decomposition is a key process in chloraminated systems.[3] The decomposition is initiated by hydrolysis to form nitroxyl (B88944) (HNO), a reactive nitrogen species (RNS).[7][8] Nitroxyl can then undergo several reactions: it can react with itself to form nitrous oxide (N₂O), with dissolved oxygen to form the highly reactive peroxynitrite (ONOO⁻), or with other chloramines to produce nitrogen gas.[7][8] Peroxynitrite is a powerful oxidant and nitrating agent and is a key precursor in the formation of N-nitrosodimethylamine (NDMA) in the presence of dimethylamine (B145610) (DMA).[3][7]
Experimental Protocols
Accurate quantification of this compound and dichloramine byproducts requires robust analytical methods. For chloramine speciation, the DPD (N,N-diethyl-p-phenylenediamine) method is widely used.
Speciation of Monochloramine and Dichloramine using the DPD Method
This protocol describes the sequential determination of free chlorine, monochloramine, and dichloramine in a water sample.
Principle: Free chlorine reacts instantly with DPD to produce a red color. Subsequently, the addition of a small amount of iodide catalytically enables monochloramine to react. Further addition of a larger amount of iodide allows dichloramine to react. The increase in color intensity at each stage is proportional to the concentration of each species. The color is measured spectrophotometrically or titrated with a standard ferrous ammonium (B1175870) sulfate (B86663) (FAS) solution.[9][10]
Reagents and Equipment:
-
Phosphate (B84403) buffer solution
-
DPD indicator solution or powder
-
Standard Ferrous Ammonium Sulfate (FAS) titrant
-
Potassium Iodide (KI) crystals or solution
-
Spectrophotometer or titration apparatus
-
Glassware
Procedure:
-
Sample Collection: Collect the water sample, avoiding excessive agitation and exposure to light to prevent degradation of chlorine species.[10]
-
Free Chlorine (Reading A): To a 100 mL sample, add 5 mL of phosphate buffer and 5 mL of DPD indicator solution (or the equivalent powder). Mix and immediately titrate with FAS until the red color is discharged. Record the volume of titrant used as 'A'.
-
Monochloramine (Reading B): To the solution from step 2, add one small crystal of KI (approx. 0.5 mg) or 0.1 mL of KI solution. Mix and immediately titrate with FAS until the red color is discharged again. Record the total volume of titrant used from the beginning as 'B'. The monochloramine concentration corresponds to (B - A).
-
Dichloramine (Reading C): To the solution from step 3, add approximately 1 g of KI and allow it to dissolve for 2 minutes. Titrate with FAS to a colorless endpoint. Record the total volume of titrant used as 'C'. The dichloramine concentration corresponds to (C - B).
-
Calculations: Convert the titrant volumes to concentrations (mg/L as Cl₂) based on the normality of the FAS titrant.
For other byproducts such as NDMA, methods like gas chromatography-mass spectrometry (GC-MS) are typically employed after appropriate sample extraction and concentration.[11]
Conclusion
The byproduct profiles of this compound and dichloramine are markedly different, reflecting their distinct roles in disinfection chemistry. This compound acts as an intermediate in the gradual breakdown of urea, leading ultimately to the formation of monochloramine, dichloramine, and stable inorganic nitrogen compounds. Dichloramine, on the other hand, is a highly reactive species whose decomposition pathway involves the formation of reactive nitrogen species. This can lead to the formation of concerning disinfection byproducts like N-nitrosamines, particularly in the presence of organic precursors and dissolved oxygen.
A thorough understanding of these divergent pathways and the factors that influence them is critical for optimizing water treatment processes. By controlling parameters such as pH and disinfectant dose, and by implementing advanced analytical monitoring, it is possible to minimize the formation of undesirable byproducts, thereby ensuring the safety and quality of treated water.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced oxidation of urea by pH swing during chlorination: pH-dependent reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Formation of Reactive Nitrogen Species During Dichloramine Decay and T" by Huong Thu Pham [scholarworks.uark.edu]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Closing Dichloramine Decomposition Nitrogen and Oxygen Mass Balances: Relative Importance of End-Products from the Reactive Nitrogen Species Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid urea decomposition via bromination for ultrapure water production: New insights into pH-dependent reaction kinetics and mechanisms compared to chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gbmicrotest.com [gbmicrotest.com]
- 10. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 11. Application of different analytical methods for determination of volatile chlorination by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Disinfection Byproducts from Chlorourea and Monochloramine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding DBP Formation
Disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases. However, the chemical disinfectants used can react with natural organic matter (NOM) and other precursors in the water to form a complex mixture of disinfection byproducts (DBPs), many of which are regulated due to potential health concerns. This guide provides a comparative analysis of DBP formation from two nitrogenous disinfectants: monochloramine and chlorourea. While monochloramine is a widely used secondary disinfectant, "this compound" is not used directly in water treatment. Instead, N-chlorourea is an intermediate formed during the chlorination of water containing urea (B33335), a common contaminant. This analysis, therefore, compares DBP formation from monochloramine disinfection with that from the chlorination of urea-containing water, which represents the practical scenario for this compound-related DBP formation.
Executive Summary
This guide presents a comparative overview of the types and quantities of disinfection byproducts generated by monochloramine and the chlorination of urea-containing water. While both processes can produce regulated carbonaceous DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs), their formation potentials and the resulting DBP profiles differ significantly. Notably, both disinfection scenarios can lead to the formation of various nitrogenous disinfection byproducts (N-DBPs), which are often more toxic than their carbonaceous counterparts. This document provides quantitative data from scientific literature, details of experimental protocols for DBP analysis, and visual representations of chemical pathways and experimental workflows to aid researchers in understanding and mitigating DBP formation.
Data Presentation: Quantitative Comparison of DBP Formation
The formation of DBPs is highly dependent on source water characteristics (e.g., NOM composition and concentration, bromide levels), disinfectant dose, contact time, pH, and temperature. The following tables summarize quantitative data from various studies to provide a comparative overview of DBP formation. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: Trihalomethane (THM) Formation Potential
| Disinfectant Scenario | Precursor/Water Matrix | Disinfectant Dose | Contact Time | pH | Temperature (°C) | TTHM Concentration (µg/L) | Predominant Species | Reference |
| Monochloramine | River Water | 3 mg/L as Cl₂ | 4 days | - | - | Increased to 420% from day 1 | - | [Sakai et al., 2016][1] |
| Monochloramine | Treated Drinking Water | - | - | - | - | Generally lower than chlorination | - | [Goslan et al., 2009][2] |
| Chlorination of Urea | Swimming Pool Water with Urea Degradants | Sufficient Chlorine | 3 hours | - | - | Remarkable increase observed | Brominated THMs | [Study on Urea Degradants, 2022][3] |
| Chlorination of Amino Acids | Aspartic Acid Solution | - | - | 6 | - | 13% M/M yield of Chloroform | Chloroform | [Bond et al., 2014][3] |
Table 2: Haloacetic Acid (HAA) Formation Potential
| Disinfectant Scenario | Precursor/Water Matrix | Disinfectant Dose | Contact Time | pH | Temperature (°C) | HAA9 Concentration (µg/L) | Predominant Species | Reference |
| Monochloramine | Treated Drinking Water | - | - | - | - | Generally lower than chlorination | - | [Goslan et al., 2009][2] |
| Monochloramine | Yangtze River Delta Water | - | - | - | - | DCAA formation influenced by dose | DCAA | [Huang et al., 2018][4] |
| Chlorination of Urea | Swimming Pool Water with Urea Degradants | Sufficient Chlorine | - | - | - | Dihaloacetic acids increased 2665-4025% | Brominated HAAs | [Study on Urea Degradants, 2022][3] |
| Chlorination of Amino Acids | Representative Amino Acids | - | - | - | - | Higher than brominated HAAs from bromination | Chlorinated HAAs | [Chu et al., 2023][5] |
Table 3: Nitrogenous DBP (N-DBP) Formation Potential
| Disinfectant Scenario | Precursor/Water Matrix | N-DBP Class | Key Findings | Reference |
| Monochloramine | 10 Drinking Water Systems | HANs, HAAms, HNMs, N-Nitrosamines | Significant differences in HANs and HAAms compared to chlorination. HNMs were low in both. | [Liew et al., 2016][6] |
| Monochloramine | Yangtze River Delta Water | HANs | DCAN formation influenced by reaction time. | [Huang et al., 2018][4] |
| Chlorination of Urea | Swimming Pool Water | - | Urea is a major precursor of N-DBPs like HANs and HNMs. | [Study on Urea Degradants, 2022][3] |
| Chlorination of Amino Acids | 7 Model Amines | HANs, HNMs | Chloramination reduced DCAN and TCAN formation by 66-90% and 89-93% respectively, compared to chlorination. Chloropicrin formation was similar. | [Bond et al., 2014][3] |
| Monochloramine | Various Precursors | N-Nitrosamines (e.g., NDMA) | Dichloramine and aqueous oxygen are important reactants in nitrosamine (B1359907) formation. | [Krasner et al., 2013][7] |
Experimental Protocols
Accurate quantification of DBPs is crucial for research and regulatory compliance. The following are summaries of standard U.S. Environmental Protection Agency (EPA) methods for the analysis of key DBP classes.
Trihalomethanes (THMs) and other Volatile DBPs
-
Principle: This method is for the determination of chlorination DBPs, chlorinated solvents, and halogenated pesticides/herbicides in drinking water.
-
Sample Preparation: A 50 mL water sample is extracted with 3 mL of methyl-tert-butyl ether (MTBE) or 5 mL of pentane (B18724) in a glass vial with a PTFE-lined cap. The vial is shaken vigorously for a specified time. A salting agent (e.g., sodium sulfate) is added to enhance the extraction efficiency.
-
Analysis: An aliquot of the organic extract is injected into a gas chromatograph (GC) equipped with a capillary column and an electron capture detector (ECD) for separation and quantification.
-
Quality Control: Includes analysis of laboratory reagent blanks, fortified blanks, and matrix spikes to ensure data quality.
Haloacetic Acids (HAAs)
-
Principle: This method is for the determination of nine HAAs and dalapon (B104946) in drinking water.
-
Sample Preparation: A 40 mL water sample is acidified to a pH of 0.5 or less. The HAAs are then extracted with 4 mL of MTBE or tert-amyl methyl ether (TAME). The extracted HAAs are converted to their methyl esters by adding acidic methanol (B129727) and heating. After esterification, a concentrated aqueous solution of sodium sulfate (B86663) is added to separate the organic phase. The extract is then neutralized with a saturated solution of sodium bicarbonate.
-
Analysis: An aliquot of the final extract is injected into a GC-ECD for analysis.
-
Quality Control: Involves the use of a surrogate standard added to each sample to monitor extraction efficiency and analytical performance.
N-Nitrosamines (e.g., NDMA)
-
Principle: This method is designed for the determination of seven nitrosamines, including N-nitrosodimethylamine (NDMA), in drinking water at low nanogram-per-liter levels.
-
Sample Preparation: A 0.5 L water sample is passed through a solid-phase extraction (SPE) cartridge containing activated coconut charcoal. The trapped nitrosamines are then eluted with methylene (B1212753) chloride. The eluate is concentrated to a final volume of 1 mL.
-
Analysis: The concentrated extract is analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS) with chemical ionization (CI) and large-volume injection to achieve the required sensitivity.
-
Quality Control: Utilizes isotopically labeled surrogates and internal standards to correct for matrix effects and ensure accurate quantification.
Haloacetamides (HAMs)
-
Methodology: While there isn't a single standardized EPA method for all haloacetamides, research methods often employ gas chromatography with electron capture detection (GC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]
-
Principle (GC-ECD based): Similar to other halogenated DBPs, HAMs can be extracted from water samples and analyzed by GC-ECD.
-
Sample Preparation (GC-ECD based): Solid-phase extraction (SPE) is commonly used to concentrate the HAMs from the water sample. The choice of SPE sorbent and elution solvent is critical for good recovery.
-
Analysis (GC-ECD based): The concentrated extract is injected into a GC-ECD for separation and detection.
-
Principle (LC-MS/MS based): Direct injection of the water sample (or a concentrated extract) into an LC-MS/MS system allows for the separation and sensitive detection of a wide range of HAMs without the need for derivatization.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in DBP formation and analysis can aid in their understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Conceptual pathways for DBP formation from chlorination of urea and monochloramine disinfection.
Caption: A generalized workflow for the analysis of disinfection byproducts in water samples.
Conclusion
The choice of disinfectant and the management of precursor compounds are critical in controlling the formation of disinfection byproducts in drinking water. Monochloramine is generally effective at reducing the formation of regulated THMs and HAAs compared to free chlorination. However, it can lead to the formation of N-DBPs, some of which are of increasing health concern.
The chlorination of urea-containing water, which leads to the in-situ formation of this compound and other chlorinated nitrogenous compounds, presents a complex scenario. The available data, primarily from swimming pool studies, suggests a potential for a significant increase in a wide range of DBPs, particularly brominated species if bromide is present. More research is needed to quantify the DBP formation from the chlorination of urea under typical drinking water treatment conditions.
Researchers and water quality professionals must consider the complete DBP profile, including both regulated and emerging DBPs, when evaluating disinfection strategies. The use of robust analytical methods, such as the EPA methods outlined in this guide, is essential for accurate monitoring and for developing effective DBP mitigation strategies. The provided diagrams offer a visual aid to understand the intricate chemical pathways and the analytical procedures involved in the study of these important water contaminants.
References
- 1. Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights [engineering.org.cn]
- 2. A comparison of disinfection by-products found in chlorinated and chloraminated drinking waters in Scotland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disinfection by-product formation from the chlorination and chloramination of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fms-inc.com [fms-inc.com]
- 5. Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of Eight Classes of DBPs from Chlorine, Chloramine, and Ozone: Mechanisms and Formation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. NEMI Method Summary - 551.1 [nemi.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. paragonlaboratories.com [paragonlaboratories.com]
- 12. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. NEMI Method Summary - 521 [nemi.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. agilent.com [agilent.com]
- 17. Determination of 10 Haloacetamides in drinking water by gas chromatography with automated solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Chlorinated Phenylurea Herbicides in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of chlorinated phenylurea herbicides in complex matrices such as soil and water. The information presented is supported by experimental data from various validation studies, offering a comprehensive resource for selecting the most suitable analytical method for your research needs.
Comparison of Analytical Method Performance
The validation of an analytical method is crucial to ensure the reliability and accuracy of quantitative data. The following tables summarize the performance of HPLC-UV and LC-MS/MS for the analysis of chlorinated phenylurea herbicides, using monolinuron (B160109) as a representative compound, based on key validation parameters such as linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Performance of HPLC-UV for the Determination of Phenylurea Herbicides
| Analyte | Matrix | Linearity (R²) | Recovery (%) | LOQ (µg/L or µg/kg) | Reference |
| Monolinuron | Water | >0.999 | 94.9 - 101.6 | 0.05 µg/L | [1] |
| Diuron | Soil | >0.99 | 88 - 115 | Not Reported | [2] |
| Linuron | Water | >0.99 | 75 - 90.1 | 0.82-1.29 ng/mL | [3][4] |
| Isoproturon | Water | >0.999 | 94.9 - 101.6 | 0.05 µg/L | [1] |
Table 2: Performance of LC-MS/MS for the Determination of Phenylurea Herbicides
| Analyte | Matrix | Linearity (R²) | Recovery (%) | LOQ (µg/kg) | Reference |
| Monolinuron | Soil | >0.99 | 70-120 | 2 | [5] |
| Linuron | Soil | >0.99 | 70-120 | 10 | [6] |
| Diuron | Soil | >0.99 | 70-120 | 10 | [6] |
| Metobromuron | Food | >0.996 | 91-109 | 5 | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of chlorinated phenylurea herbicides in soil and water matrices using HPLC-UV and LC-MS/MS.
HPLC-UV Method for Phenylurea Herbicides in Soil
1. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon filter into a clean vial.[2]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724):Water (60:40, v/v).[2]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 244 nm.[1]
LC-MS/MS Method for Phenylurea Herbicides in Soil
1. Sample Preparation and Extraction (QuEChERS-based):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer to a dispersive SPE (d-SPE) tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.[5]
2. LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor and product ions for each analyte are monitored. For monolinuron, a potential transition could be m/z 215 -> 162.[5]
Visualizing the Analytical Workflow
To better illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epa.gov [epa.gov]
- 7. food.actapol.net [food.actapol.net]
Assessing the Biocidal Efficacy of Chlorourea and its Alternatives Against Pathogenic Microorganisms
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing effort to control microbial contamination and combat infectious diseases, the evaluation of effective biocidal agents is paramount. This guide provides a comparative assessment of the biocidal efficacy of chlorourea, often utilized as a stabilized chlorine-releasing compound, against a range of specific microorganisms. Due to the limited availability of direct quantitative data for this compound as a standalone agent, this guide will focus on the broader category of chlorine-releasing compounds, with sodium hypochlorite (B82951) and chlorine dioxide serving as primary comparators. The performance of these agents is also contrasted with benzalkonium chloride, a widely used quaternary ammonium (B1175870) compound.
Comparative Biocidal Activity
The biocidal efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2] The following tables summarize the available data for key biocidal agents against a selection of clinically relevant microorganisms.
Gram-Positive Bacteria
| Biocidal Agent | Microorganism | MIC (ppm) | MBC (ppm) | Reference(s) |
| Sodium Hypochlorite | Staphylococcus aureus | 125 | - | [3][4] |
| Listeria monocytogenes | 1750 - 4500 | 2250 - 4500 | [5] | |
| Benzalkonium Chloride | Staphylococcus aureus | - | - | |
| Listeria monocytogenes | 0.25 - 20.00 | 0.50 - 20.00 | [5] | |
| Chlorine Dioxide | Staphylococcus aureus | ≥ 2000 (0.2%) | - | [6] |
Gram-Negative Bacteria
| Biocidal Agent | Microorganism | MIC (ppm) | MBC (ppm) | Reference(s) |
| Sodium Hypochlorite | Escherichia coli | - | - | |
| Acinetobacter baumannii | 125 | - | [3][4] | |
| Klebsiella pneumoniae | 175 | - | [3][4] | |
| Benzalkonium Chloride | Escherichia coli | - | - | |
| Pseudomonas aeruginosa | - | - | ||
| Chlorine Dioxide | Antibiotic-Resistant Bacteria | 5 (for 99% kill) | - | [7] |
Kill-Time Kinetics
Beyond the concentration required to inhibit or kill microorganisms, the speed of action is a critical factor in assessing biocidal efficacy. Time-kill kinetic assays measure the rate at which a biocide kills a microbial population over time.
A study on chlorine-based biocides demonstrated that sodium hypochlorite had the fastest antimicrobial action against Escherichia coli in a planktonic state.[8] For chlorine dioxide, a concentration of 5 mg/L (5 ppm) was capable of killing over 99% of antibiotic-resistant bacteria within 30 minutes under neutral conditions.[7] Another study indicated that for a bacterium in a 300 ppm chlorine dioxide solution, the killing time is on the order of milliseconds.[9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
The MIC is determined by preparing a series of two-fold dilutions of the biocidal agent in a liquid growth medium.[10] Each dilution is then inoculated with a standardized suspension of the test microorganism. The samples are incubated under appropriate conditions, typically for 16-24 hours. The MIC is the lowest concentration of the agent at which no visible turbidity (growth) is observed.[10][11]
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC test, the MBC is determined by taking aliquots from the wells that show no visible growth and plating them onto an agar (B569324) medium that does not contain the biocide.[12] After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the biocidal agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the original inoculum.[1][2]
Mechanism of Action: Chlorine-Releasing Agents
Chlorine-releasing agents, such as sodium hypochlorite and chlorine dioxide, exert their biocidal activity through oxidative damage to essential cellular components.
When sodium hypochlorite dissolves in water, it forms hypochlorous acid (HOCl), a potent oxidizing agent.[13] HOCl can readily penetrate bacterial cell walls and react with various biomolecules, including proteins, amino acids, lipids, and nucleic acids, leading to disrupted cellular function and death.[14] The reaction of chlorine dioxide with vital amino acids is a primary mechanism of its action against bacteria and viruses.[15]
Caption: Mechanism of action for chlorine-releasing biocides.
Experimental Workflow for Biocidal Efficacy Testing
The assessment of a biocide's efficacy follows a structured experimental workflow, starting from the preparation of the microbial culture to the final determination of MIC and MBC values.
References
- 1. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Frontiers | Efficacy of sodium hypochlorite in overcoming antimicrobial resistance and eradicating biofilms in clinical pathogens from pressure ulcers [frontiersin.org]
- 4. Efficacy of sodium hypochlorite in overcoming antimicrobial resistance and eradicating biofilms in clinical pathogens from pressure ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of antibiotic-resistant bacteria by chlorine dioxide in soil and shifts in community composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative stability and efficacy of selected chlorine-based biocides against Escherichia coli in planktonic and biofilm states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorine Dioxide Is a Size-Selective Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. emerypharma.com [emerypharma.com]
- 12. microchemlab.com [microchemlab.com]
- 13. What is the Mechanism of Chlorine Disinfection [netsolwater.com]
- 14. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Does ClO2 Kill Bacteria | Scotmas - Chlorine Dioxide Specialists [scotmas.com]
Safety Operating Guide
Navigating the Safe Disposal of Chlorourea: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Chlorourea, a compound utilized in various chemical syntheses, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, adhering to standard safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, at a minimum, chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[1] Always consult the manufacturer's glove compatibility chart for proper glove selection.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical destruction facility. This typically involves controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[2] Discharging this compound or its containers into sewer systems or waterways is strictly prohibited.[2]
1. Waste Collection and Segregation:
-
Collect waste this compound in a designated, sealable, and compatible waste container.[1]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
2. Accidental Spill Management:
-
In the event of a spill, immediately evacuate personnel to a safe area.[2]
-
Use personal protective equipment, including respiratory protection if necessary, to avoid breathing dust, vapors, or gas.[2]
-
Prevent further spread of the material and avoid dust formation during cleanup.[2]
-
Collect the spilled material using appropriate tools and place it into a sealed container for disposal as hazardous waste.[1]
3. Final Disposal Logistics:
-
Once the waste container is full or no longer in use, complete a Chemical Collection Request Form as per your institution's guidelines.[1]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Sewer Discharge | Do not discharge to sewer systems. | [2] |
| Container Labeling | Affix a "Dangerous Waste" or "Hazardous Waste" label upon the first addition of waste. | [1] |
This compound Disposal Workflow
The logical flow for the proper disposal of this compound, from initial handling to final removal, is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
References
Personal protective equipment for handling Chlorourea
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Chlorourea.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles must be tightly fitting and conform to ANSI Z87.1 standards. A full-face shield is required to be worn over goggles to protect against potential splashes, especially during dissolution or transfer.[1] |
| Skin & Body Protection | Chemical-Resistant Gloves (Double Gloving Recommended) | Neoprene or nitrile rubber gloves are recommended.[1] Due to the lack of specific breakthrough time data for this compound, double gloving is a prudent measure. Gloves should be changed immediately if contamination is suspected. |
| Flame-Resistant Lab Coat | A lab coat made from a material such as Nomex® should be worn over personal clothing. Ensure the lab coat is fully buttoned.[1] Avoid fabrics like polyester (B1180765) or acrylic.[2] | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must fully cover the legs and feet to prevent any skin exposure.[1][2] | |
| Respiratory Protection | NIOSH-Approved Respirator | A full-face respirator with a multi-sorbent cartridge (e.g., protecting against organic vapors, chlorine, and particulates) is required if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood with proper airflow.
-
An emergency eyewash station and safety shower must be readily accessible and tested regularly.[4]
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Weigh the required amount of this compound in a tared, sealed container within the fume hood to minimize dust and aerosol formation.
-
Dissolution/Reaction: If dissolving or reacting this compound, add it slowly to the solvent or reaction mixture. Maintain constant stirring to ensure even distribution and prevent clumping.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[5]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water.
Emergency Response Plan
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Report: Notify the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.
-
Assess: From a safe distance, assess the extent of the spill. For minor spills within a fume hood, trained personnel with appropriate PPE may proceed with cleanup. For major spills, await the arrival of the emergency response team.
-
Cleanup (Minor Spill):
-
Don the appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Collect all cleanup materials as hazardous waste.
-
Caption: Workflow for responding to a this compound spill.
In Case of Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan
All this compound waste, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams. Keep chlorinated waste separate from non-chlorinated waste.
-
Containerization: Collect all solid and liquid this compound waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material resistant to chlorinated compounds.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Storage: Store the waste container in a designated, secure waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through the institution's licensed hazardous waste disposal service. DO NOT dispose of this compound down the drain.
Caption: Decision logic for selecting appropriate PPE for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. azomures.com [azomures.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
